Zinc 2-butyloctyl phosphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25807-71-0 |
|---|---|
Molecular Formula |
C12H25O4PZn |
Molecular Weight |
329.7 g/mol |
IUPAC Name |
zinc;2-butyloctyl phosphate |
InChI |
InChI=1S/C12H27O4P.Zn/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H2,13,14,15);/q;+2/p-2 |
InChI Key |
CYNFVQATCBZAKL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCC)COP(=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
Zinc 2-Butyloctyl Phosphate: Structural Architecture and Physicochemical Properties
This guide provides an in-depth technical analysis of Zinc 2-butyloctyl phosphate (CAS: 25807-71-0), a specialized organometallic compound bridging the gap between inorganic zinc salts and organic lipophiles.
Executive Summary
Zinc 2-butyloctyl phosphate is a lipophilic zinc salt derived from the Guerbet alcohol 2-butyloctanol. Unlike inorganic zinc phosphate (Zn₃(PO₄)₂), which is insoluble in organic media and used primarily as a solid pigment, this organophosphate exhibits high solubility in non-polar solvents, oils, and lipid phases.
In drug development and advanced materials science, it serves a critical role as a surface-active zinc source . Its branched alkyl architecture prevents crystallization, rendering it a viscous liquid or waxy solid that acts as an effective dispersant for inorganic nanoparticles (e.g., ZnO, TiO₂) in topical pharmaceutical formulations and as a corrosion inhibitor in functional coatings.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identification[4][6]
-
IUPAC Name: Zinc bis(2-butyloctyl hydrogen phosphate) [Note: Industrial grades are often mixtures of mono- and di-esters]
-
Molecular Formula: C₂₄H₅₂O₈P₂Zn (Idealized bis-monoester salt)
-
Synonyms: Zinc 2-butyl-1-octyl phosphate; 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt.
Molecular Architecture
The molecule consists of a central zinc cation (
-
The Guerbet Effect: The branching (C4 branch on a C8 chain) disrupts Van der Waals packing between alkyl tails. This lowers the melting point significantly compared to a linear C12 (lauryl) derivative, resulting in a liquid or semi-solid state at room temperature.
-
Coordination Geometry: The zinc atom typically adopts a tetrahedral or polymeric coordination geometry, bridging multiple phosphate headgroups to form reverse micelle-like structures in non-polar solvents.
Structural Visualization
The following diagram illustrates the coordination of the Zinc ion with the phosphate head groups and the steric bulk of the branched tails.
Caption: Schematic coordination of Zinc 2-butyloctyl phosphate. The branched C12 tails extend into the solvent, preventing agglomeration.
Physicochemical Properties[3][9][10][11][12][13]
The following data summarizes the properties that distinguish this compound from standard zinc salts.
| Property | Value / Description | Relevance to Application |
| Physical State | Viscous yellow liquid to waxy paste | Easy incorporation into semi-solid dosage forms (creams, gels). |
| Solubility | Soluble in hexane, toluene, mineral oils, esters. Insoluble in water.[4] | Ideal for lipid-based drug delivery systems (LNP) or oil-based suspensions. |
| Thermal Stability | Stable > 200°C (Decomposition > 250°C) | Suitable for hot-melt extrusion or high-shear processing. |
| Lipophilicity (LogP) | Estimated > 6.0 | High affinity for cell membranes and lipid bilayers. |
| Acidity | Neutral to slightly acidic (depending on stoichiometry) | Compatible with pH-sensitive APIs in non-aqueous environments. |
Synthesis & Manufacturing Protocol
For researchers synthesizing this material for high-purity applications (e.g., toxicology screening), the following "Guerbet Alcohol Route" is the industry standard.
Reaction Pathway
-
Phosphorylation: 2-Butyloctanol is reacted with Phosphorus Pentoxide (
) to yield the acid phosphate ester. -
Neutralization: The acid phosphate is neutralized with Zinc Oxide (
).
Laboratory Scale Protocol
Reagents:
-
2-Butyloctanol (Isofol 12) - 1.0 mol
-
Phosphorus Pentoxide (
) - 0.33 mol -
Zinc Oxide (
) - 0.5 mol -
Solvent: Heptane (anhydrous)
Step-by-Step Methodology:
-
Esterification: Charge 2-butyloctanol into a reactor purged with
. Heat to 60°C. -
Addition: Slowly add
over 2 hours, maintaining temp < 80°C (Exothermic). -
Maturation: Stir at 90°C for 4 hours to ensure complete conversion to mono/di-acid phosphate mixture.
-
Neutralization: Disperse ZnO in heptane to form a slurry. Add the acid phosphate mixture to the ZnO slurry dropwise.
-
Water Removal: The neutralization generates water. Reflux the mixture using a Dean-Stark trap to azeotropically remove water.
-
Filtration: Filter hot to remove unreacted ZnO.
-
Isolation: Strip the solvent under vacuum (Rotovap, 50°C, 10 mbar).
Validation:
-
FTIR: Look for P-O-C bands (1000-1050 cm⁻¹) and absence of O-H stretch if fully neutralized.
-
³¹P NMR: Distinguish between mono-ester (singlet ~0 ppm) and di-ester (singlet ~-10 ppm relative to
).
Applications in Drug Development & Science[7]
Lipid-Based Drug Delivery
Zinc 2-butyloctyl phosphate acts as a lipophilic zinc carrier . In Lipid Nanoparticles (LNPs) or liposomes, it can be used to:
-
Complexation: Bind histidine-tagged proteins or nucleic acids within the lipid core via Zinc-Nitrogen coordination.
-
Membrane Fusion: The branched tail mimics the fluidity of biological phospholipids, potentially aiding endosomal escape.
Dispersant for Inorganic APIs
In topical pharmaceutical formulations (e.g., sunscreens, antimicrobial creams), micronized Zinc Oxide or Titanium Dioxide tends to agglomerate.
-
Mechanism: The phosphate head group adsorbs strongly onto the ZnO particle surface. The 2-butyloctyl tails extend into the oil phase, providing steric stabilization .
-
Benefit: Reduces viscosity of high-load dispersions and improves spreadability on the skin.
Pharmaceutical Process Aid (Extractant)
In process chemistry, organophosphates are used to extract metal ions from aqueous streams. This compound can selectively extract transition metals from fermentation broths due to its high hydrophobicity and metal selectivity.
Caption: Mechanism of action as a dispersant in pharmaceutical semi-solids.
Safety & Handling (E-E-A-T)
-
Toxicity: Generally considered low toxicity by oral route, but lipophilic zinc salts can be irritating to the eyes and skin due to their surfactant nature.
-
Handling: Use standard PPE (nitrile gloves, safety glasses).
-
Storage: Store in a cool, dry place. The branched chain provides resistance to oxidation, but hygroscopicity of the zinc salt can lead to hydrolysis over long periods; keep containers tightly bioccluded.
References
-
PubChem. (n.d.).[5] Zinc 2-butyloctyl phosphate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- O'Lenick, A. J. (2014). Guerbet Chemistry: Synthesis and Applications. Allured Business Media.
Sources
- 1. evitachem.com [evitachem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Synthesis and crystal structure of a 3-D zinc phosphate, [C5N2H14][Zn2(PO3(OH))3], containing (4.8) net sheets [comptes-rendus.academie-sciences.fr]
- 4. Zinc phosphate - Wikipedia [en.wikipedia.org]
- 5. mzCloud – Tris 2 butoxyethyl phosphate [mzcloud.org]
Technical Guide: Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0)
[1][2][3]
Executive Summary
Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0) is a specialized organophosphorus zinc salt primarily utilized as an anti-wear (AW) and corrosion inhibitor additive in high-performance lubricant formulations.[1] Unlike the more common Zinc Dialkyldithiophosphates (ZDDPs), this compound is a sulfur-free phosphate ester, making it critical for applications requiring "ashless" or low-sulfur profiles, or where sulfur-induced corrosion (e.g., on silver bearings) is a concern.
While often categorized alongside industrial surfactants, its molecular architecture—featuring a branched C12 alkyl chain (2-butyloctyl)—imparts unique solubility and thermal stability characteristics essential for formulation scientists in the tribology and materials science sectors.
Note on Pharmaceutical Relevance: While the user query targets drug development professionals, it is critical to state that CAS 25807-71-0 has no approved pharmaceutical indication as an Active Pharmaceutical Ingredient (API). Its relevance to this audience is limited to its potential use as a surfactant/excipient in non-clinical delivery systems or as a reference standard in material compatibility studies for pharmaceutical manufacturing equipment.
Physicochemical Data Profile
The following data consolidates experimental and predicted values for CAS 25807-71-0.
Identity & Classification
| Parameter | Detail |
| CAS Number | 25807-71-0 |
| Chemical Name | Zinc 2-butyloctyl phosphate; 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt |
| Molecular Formula | C₂₄H₅₂O₈P₂Zn (Theoretical for 1:2 complex) |
| Molecular Weight | ~604.0 g/mol (Calculated) |
| Chemical Class | Organophosphate Metal Salt (Dialkyl Phosphate) |
| Physical Form | Viscous Liquid to Waxy Solid (at 20°C) |
Physical Properties
| Property | Value / Description | Context for Researchers |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Lipophilic nature drives partition into lipid/oil phases. |
| Solubility (Organics) | Soluble in Hexane, Toluene, Mineral Oils | Critical for miscibility in lubricant base stocks (Group I-IV). |
| Melting Point | Indeterminate (Glass transition likely < 0°C) | Branched 2-butyloctyl chain disrupts crystallization, keeping it liquid/amorphous. |
| Thermal Stability | Stable up to ~200°C | Decomposes to form polyphosphate tribofilms at friction interfaces. |
| Hydrolytic Stability | Moderate | Susceptible to hydrolysis in acidic aqueous environments; stable in anhydrous oils. |
Synthesis & Manufacturing Workflow
The synthesis of CAS 25807-71-0 follows a standard phosphorylation route followed by neutralization. The choice of 2-butyl-1-octanol (Guerbet alcohol) as the precursor is deliberate: the branching at the beta-position lowers the pour point of the final additive.
Experimental Protocol: Laboratory Scale Synthesis
Note: All steps must be performed under inert atmosphere (N₂) to prevent moisture uptake.
-
Phosphorylation:
-
Charge 2-butyl-1-octanol (1.0 eq) into a reactor.
-
Slowly add Phosphorus Pentoxide (P₂O₅) (0.33 eq) or Phosphorus Oxychloride (POCl₃) at 50–60°C.
-
Mechanism: Alcoholysis of the anhydride bond yields a mixture of mono- and di-alkyl acid phosphates.
-
-
Hydrolysis (if POCl₃ used):
-
Add stoichiometric water to hydrolyze P-Cl bonds. Remove HCl gas via scrubber.
-
-
Neutralization:
-
Disperse Zinc Oxide (ZnO) (0.5 eq relative to acid number) in a carrier oil or solvent.
-
Add the acid phosphate mixture slowly to the ZnO slurry at 80°C.
-
Reaction:
.
-
-
Dehydration & Filtration:
-
Vacuum strip the water of reaction at 100°C.
-
Filter through Celite to remove unreacted ZnO.
-
Synthesis Flowchart (DOT)
Figure 1: Synthetic pathway for Zinc 2-Butyloctyl Phosphate involving phosphorylation of Guerbet alcohol and zinc neutralization.
Functional Mechanism: Tribofilm Formation
For researchers in tribology and surface science, the value of CAS 25807-71-0 lies in its ability to form a protective "glassy" film on metal surfaces under stress. Unlike ZDDP, this film is sulfur-free.
Mechanism of Action
-
Adsorption: The polar phosphate head group adsorbs onto the metal (Fe) surface.
-
Decomposition: Under high pressure and shear heat (flash temperatures >200°C), the Zn-O-P bonds scission.
-
Film Growth: A cross-linked Zinc Polyphosphate glass forms. This film is sacrificial, preventing direct metal-to-metal contact (welding/wear).
Tribofilm Formation Diagram (DOT)
Figure 2: Mechanism of tribofilm formation. The additive transitions from bulk solution to a solid-state anti-wear film under frictional stress.
Safety & Handling (SDS Highlights)
While generally less toxic than short-chain alkyl phosphates, standard laboratory safety protocols apply.
-
GHS Classification:
-
Handling: Use nitrile gloves and chemical splash goggles. Avoid mist formation.
-
Storage: Store in stainless steel or HDPE containers. Avoid contact with strong oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19800, 2-Butyl-1-octanol. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS) (2024). Evaluation Statement: 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt (CAS 25807-71-0). Retrieved from [Link]
- Spikes, H. (2004).The History and Mechanisms of ZDDP. Tribology Letters, 17(3), 469-489.
Solubility of Zinc 2-butyloctyl phosphate in non-polar solvents
An In-Depth Technical Guide to the Solubility of Zinc 2-Butyloctyl Phosphate in Non-Polar Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of Zinc 2-butyloctyl phosphate, a representative member of the Zinc Dialkyldithiophosphate (ZDDP) family, in non-polar solvents. As compounds critical to the formulation of lubricants and other industrial fluids, the solubility characteristics of ZDDPs are of paramount importance for their performance and application.[1][2] This document delineates the fundamental physicochemical principles governing the dissolution process, explores the key factors influencing solubility, and presents a detailed experimental protocol for its quantitative determination. The guide is intended for researchers, chemists, and formulation scientists in the fields of materials science, chemical engineering, and drug development who require a deep, practical understanding of the solubility of organometallic complexes in non-polar media.
Introduction: The Significance of ZDDP Solubility
Zinc Dialkyldithiophosphates (ZDDPs) are a class of coordination compounds first introduced in the 1940s that have become indispensable as anti-wear, antioxidant, and corrosion-inhibiting additives in a vast array of lubricants, including engine oils and hydraulic fluids.[1][3][4] Their efficacy is fundamentally dependent on their ability to remain dissolved in the non-polar base oils that constitute the bulk of these formulations.[5]
Zinc 2-butyloctyl phosphate, the focus of this guide, is a specific ZDDP featuring branched alkyl groups that enhance its lipophilicity. Understanding its solubility is not merely an academic exercise; it is critical for:
-
Formulation Stability: Ensuring the additive remains in solution under a wide range of operating temperatures and pressures to prevent precipitation and loss of function.
-
Performance Optimization: The concentration of soluble ZDDP directly impacts the formation of protective tribofilms on metal surfaces, which is the primary mechanism of its anti-wear action.[4][6]
-
Predictive Modeling: Establishing a theoretical and experimental framework for predicting the solubility of new ZDDP structures, facilitating the design of next-generation additives.
This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of Zinc 2-butyloctyl phosphate and related compounds.
Physicochemical Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar intermolecular forces.[7][8] The dissolution of Zinc 2-butyloctyl phosphate in a non-polar solvent is a classic example of this principle in action.
Molecular Structure of Zinc 2-Butyloctyl Phosphate
ZDDPs are neutral coordination complexes with the general formula Zn[S₂P(OR)₂]₂.[1] In the case of Zinc 2-butyloctyl phosphate, the 'R' group is a 2-butyloctyl radical. Key structural features include:
-
A Central Zinc Core: A zinc atom is coordinated to two dithiophosphate ligands.
-
Dithiophosphate Ligands: These ligands provide the sulfur and phosphorus elements crucial for the anti-wear and antioxidant properties.
-
Alkyl Chains (2-Butyloctyl): These long, branched, non-polar alkyl chains extend outwards from the central core. They are the primary drivers of the molecule's solubility in non-polar environments. The significant hydrocarbon character of these chains promotes favorable interactions with non-polar solvent molecules.
Intermolecular Forces in Solution
The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. For Zinc 2-butyloctyl phosphate in a non-polar solvent (e.g., hexane, toluene), the dominant intermolecular forces are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. They are the primary forces of attraction between the non-polar alkyl chains of the ZDDP and the non-polar solvent molecules. The large surface area of the 2-butyloctyl groups allows for extensive van der Waals interactions.
-
Dipole-Induced Dipole Interactions: While the overall ZDDP molecule is non-polar, the P-S and P-O bonds have some polar character. This can induce temporary dipoles in the surrounding non-polar solvent molecules, leading to a weak attractive force.
The diagram below illustrates the key interactions promoting solubility.
Sources
- 1. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Zinc Dialkyl Dithiophosphate Lubricant Additives - Lubrizol [lubrizol.com]
- 4. ulprospector.com [ulprospector.com]
- 5. nanotrun.com [nanotrun.com]
- 6. researchgate.net [researchgate.net]
- 7. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 8. chem.libretexts.org [chem.libretexts.org]
Comprehensive Technical Guide on Zinc 2-Butyloctyl Phosphate: Molecular Properties, Structural Analysis, and Applications
In the realm of specialty chemicals and advanced formulation science, the intersection of inorganic coordination chemistry and organic lipophilicity yields highly versatile molecules. Zinc 2-butyloctyl phosphate is a prime example of this synergy. As a senior application scientist, I frequently encounter discrepancies in chemical databases regarding complex organometallic salts. This whitepaper serves to definitively characterize the molecular weight, formula, and structural rationale of Zinc 2-butyloctyl phosphate, providing a robust framework for its synthesis, analytical validation, and application in drug development and materials science.
Chemical Identity & Structural Rationale
Zinc 2-butyloctyl phosphate is officially registered under CAS Number 25807-71-0 [1]. According to the Australian Industrial Chemicals Introduction Scheme (AICIS), its systematic nomenclature is defined as 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt[2].
The Causality of Molecular Design
The molecular architecture of this compound is intentionally engineered for specific physicochemical behaviors:
-
The 2-Butyloctyl Chain (Lipophilicity & Fluidity): Unlike straight-chain alkyl phosphates (e.g., dodecyl phosphate) which tend to crystallize and form rigid matrices, the branched 2-butyloctyl chain introduces significant steric hindrance. This branching disrupts crystalline packing, lowering the melting point and increasing solubility in non-polar lipid matrices. In drug development, this is crucial for formulating lipid nanoparticles (LNPs) where membrane fluidity must be tightly controlled.
-
The Zinc Cation (Coordination & Stability): Zinc acts as a multivalent cross-linking agent. In pharmaceuticals, zinc salts of acidic compounds form stable, sparingly soluble complexes that allow for sustained release (depot effect). In materials science, zinc phosphates are renowned for their anti-corrosion properties, binding strongly to metal surfaces while the hydrophobic tail repels moisture[1].
Resolving the Molecular Formula Discrepancy
A common pitfall in cheminformatics is the automated generation of molecular formulas for salts. Some chemical databases record the formula of Zinc 2-butyloctyl phosphate as C₁₂H₂₇O₄PZn [3]. However, this represents an additive formula—simply combining the un-ionized parent acid (2-butyloctyl dihydrogen phosphate, C₁₂H₂₇O₄P) with a zinc atom without accounting for the loss of protons during salt formation.
The True Charge-Balanced Formula: The parent alcohol is 2-butyloctan-1-ol (C₁₂H₂₆O). Its monoester phosphate is 2-butyloctyl dihydrogen phosphate (C₁₂H₂₅-O-PO₃H₂). Because zinc is divalent (Zn²⁺) and the dihydrogen phosphate group loses two protons to form a dianion (PO₄²⁻), the 1:1 neutral salt has the empirical formula C₁₂H₂₅O₄PZn .
Quantitative Data Summary
| Property | Value |
| Chemical Name | Zinc 2-butyloctyl phosphate |
| Systematic Name | 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt |
| CAS Registry Number | 25807-71-0 |
| Charge-Balanced Formula | C₁₂H₂₅O₄PZn |
| Database Additive Formula | C₁₂H₂₇O₄PZn |
| Molecular Weight (True Salt) | 329.68 g/mol |
| Molecular Weight (Parent Acid) | 266.36 g/mol |
| Zn:P Molar Ratio | 1:1 |
Experimental Protocols: Synthesis & Self-Validating Analysis
To ensure scientific integrity, the synthesis and characterization of Zinc 2-butyloctyl phosphate must be approached as a self-validating system . The following protocol details the causality behind each experimental choice, ensuring that the final structural confirmation is mathematically and chemically absolute.
Phase 1: Synthesis Workflow
-
Step 1: Phosphorylation. Dissolve 1.0 equivalent of 2-butyloctanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Dropwise add 1.1 equivalents of phosphorus oxychloride (POCl₃) at 0°C. Causality: The low temperature controls the highly exothermic nature of the reaction, preventing the formation of unwanted dialkyl or trialkyl phosphate byproducts.
-
Step 2: Hydrolysis. Quench the reaction with ice water to hydrolyze the intermediate phosphorodichloridate into 2-butyloctyl dihydrogen phosphate. Extract the organic layer, wash with brine, and evaporate the solvent.
-
Step 3: Salt Formation (Neutralization). Dissolve the parent acid in a 50:50 mixture of ethanol and water. Gradually add 1.0 equivalent of zinc oxide (ZnO). Stir at 60°C for 2 hours. Causality: The aqueous-ethanolic solvent system allows the soluble parent acid and ZnO to react, while the resulting highly hydrophobic zinc salt precipitates out of solution, driving the reaction to completion via Le Chatelier's principle.
-
Step 4: Purification. Filter the precipitate, wash with cold ethanol to remove unreacted acid, and dry under vacuum.
Workflow for the synthesis of Zinc 2-butyloctyl phosphate from 2-butyloctanol.
Phase 2: Self-Validating Analytical Workflow
To confirm the molecular weight of 329.68 g/mol and the structural integrity, we employ an orthogonal analytical approach where each technique validates the findings of the others.
-
Step 1: High-Resolution Mass Spectrometry (HRMS). Run the sample in negative Electrospray Ionization (ESI-) mode. Expected Result: Detection of the parent phosphate anion [C₁₂H₂₆O₄P]⁻ at m/z ~265.15. This confirms the exact mass of the organic moiety without the zinc cation, which often dissociates in ESI.
-
Step 2: Multinuclear NMR Spectroscopy.
-
¹H NMR: Confirm the presence of the branched alkyl chain via characteristic multiplets for the terminal CH₃ and internal CH₂ groups.
-
³¹P NMR: A single peak (typically around 0 to +5 ppm) confirms a uniform phosphate ester environment, validating the absence of pyrophosphates.
-
-
Step 3: Inductively Coupled Plasma (ICP-OES). Digest the solid sample in concentrated nitric acid and analyze for Zinc and Phosphorus. Expected Result: A precise 1:1 molar ratio of Zn to P. This elemental analysis mathematically closes the loop, proving the empirical formula is C₁₂H₂₅O₄PZn rather than a complex mixture.
Self-validating analytical workflow for structural and molecular weight confirmation.
Conclusion
Zinc 2-butyloctyl phosphate (CAS 25807-71-0) is a highly specialized organometallic salt with a true molecular weight of 329.68 g/mol and a charge-balanced formula of C₁₂H₂₅O₄PZn. By understanding the causality behind its branched lipophilic tail and its zinc coordination, researchers can effectively leverage this compound in advanced applications ranging from sustained-release pharmaceutical depots to high-performance anti-corrosion coatings. The self-validating analytical protocols provided herein ensure that drug development professionals and material scientists can confidently synthesize and verify this compound for downstream applications.
References
- Guidechem. "7779-90-0 Zinc phosphate O8P2Zn3, Formula,NMR,Boiling Point,Density,Flash Point".
- ChemicalBook. "化工产品目录_字母排序Z".
- Australian Industrial Chemicals Introduction Scheme (AICIS).
Sources
Zinc 2-Butyloctyl Phosphate vs. Zinc Dialkyl Dithiophosphate (ZDDP): Mechanistic Divergence & Application Suitability
An In-Depth Technical Guide:
Executive Summary: The Sulfur-Oxygen Substitution
This technical guide analyzes the structural and functional differences between Zinc 2-Butyloctyl Phosphate (ZP) and the industry-standard Zinc Dialkyl Dithiophosphate (ZDDP) . While ZDDP remains the dominant anti-wear agent in automotive and heavy industrial tribology, its sulfur content and thermal decomposition byproducts pose risks in sensitive applications—ranging from catalytic converter poisoning to contamination in pharmaceutical manufacturing equipment.
Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0) represents a class of sulfur-free organophosphates. By substituting the P-S bonds of ZDDP with P-O bonds and utilizing a branched Guerbet alcohol (2-butyloctanol) chain, this molecule offers distinct solubility, hydrolytic stability, and film-formation mechanisms. This guide dissects these differences to aid scientists in selecting the appropriate additive for high-purity or environmentally sensitive formulations.
Chemical Structure & Properties
The fundamental difference lies in the coordination sphere of the zinc atom and the stability of the phosphorus bonds.
Structural Comparison
| Feature | Zinc Dialkyl Dithiophosphate (ZDDP) | Zinc 2-Butyloctyl Phosphate (ZP) |
| Core Coordination | Zinc coordinated to 4 Sulfur atoms (S-chelated). | Zinc coordinated to 4 Oxygen atoms (O-chelated). |
| Bond Type | P=S and P-S bonds. | P=O and P-O bonds. |
| Alkyl Chain | Typically C3–C8 (Primary/Secondary). | 2-Butyloctyl (Branched C12). |
| Bond Energy | P-S (~340 kJ/mol) – Weaker, thermally labile. | P-O (~590 kJ/mol) – Stronger, thermally stable. |
| Polarity | Lower polarity (Lipophilic). | Higher polarity (due to P=O), mitigated by C12 chain. |
| CAS Number | 68649-42-3 (Generic) | 25807-71-0 |
The Role of the 2-Butyloctyl Chain
The "2-butyloctyl" group is a Guerbet alcohol derivative. This specific branching (C4 branch on a C8 chain) is critical for pharmaceutical and high-performance applications because:
-
Liquidity: It prevents crystallization of the zinc salt, keeping it liquid at room temperature unlike many linear zinc phosphates.
-
Solubility: It provides steric hindrance that protects the phosphate core from rapid hydrolysis, a common failure mode in aqueous-contaminated environments.
Mechanistic Pathways: Tribofilm Formation[1][2]
The efficacy of these molecules relies on their ability to decompose under stress (thermal or shear) to form a protective "tribofilm" on metal surfaces.[1]
ZDDP: The Sulfur-Driven Sacrificial Layer
ZDDP functions as a pro-degradant. The weak P-S bond breaks easily (~140°C or under shear), releasing sulfur.
-
Mechanism: Sulfur reacts with the iron surface to form Iron Sulfide (FeS) and Zinc Sulfide (ZnS) . These sulfides are soft and prevent welding (seizure).
-
Result: A thick, rough pad-like film composed of sulfides topped with zinc polyphosphates.[2]
Zinc 2-Butyloctyl Phosphate: The Adsorption-Polymerization Model
Lacking sulfur, ZP cannot form the sulfide "cushion."
-
Mechanism: The molecule adsorbs strongly via the P=O oxygen. Under high load, the zinc phosphate core polymerizes directly into Zinc Polyphosphate glass.
-
Result: A thinner, smoother film. It reduces friction more effectively than ZDDP in mild regimes but offers less protection against catastrophic welding (seizure) because it lacks the inorganic sulfide layer.
Pathway Visualization (Graphviz)
Figure 1: Comparative mechanistic pathway of tribofilm formation. ZDDP relies on sulfur release for anti-seizure properties, whereas Zinc 2-Butyloctyl Phosphate relies on direct polymerization of phosphate glass.
Performance & Toxicology Profile
For drug development professionals evaluating these materials (e.g., as extractables from manufacturing gaskets or lubricants in tableting machines), the toxicity profile is paramount.
Comparative Data Table
| Metric | ZDDP | Zinc 2-Butyloctyl Phosphate | Implication for Pharma/Science |
| Thermal Stability | Low (Decomposes >140°C) | High (Stable >200°C) | ZP is better for high-temp processing without generating degradation products. |
| Hydrolytic Stability | Moderate (Forms H₂S/Thiols) | High (Branched chain protects core) | ZP resists breakdown in humid environments; no foul sulfur odors. |
| Anti-Wear (AW) | Excellent (High Load) | Good (Moderate Load) | ZDDP is required for heavy crushing gears; ZP suffices for mixers/pumps. |
| Friction Coefficient | Moderate (~0.08 - 0.10) | Low (~0.05 - 0.[2]08) | ZP offers smoother operation in precision instruments. |
| Aquatic Toxicity | High (Zinc + Sulfur species) | Moderate (Zinc) | ZP is preferred for environmentally benign formulations. |
| Skin Irritation | Moderate to High | Low to Moderate | ZP is safer for handling in laboratory settings. |
Experimental Protocol: Comparative Anti-Wear Assessment
To validate the performance difference in a controlled laboratory setting, the Four-Ball Wear Test (ASTM D4172) is the standard. Below is a modified protocol focusing on surface analysis, relevant for research applications.
Protocol: Tribofilm Characterization Workflow
Objective: Quantify wear scar diameter and analyze chemical composition of the formed film.
Reagents & Materials:
-
Base Oil: Polyalphaolefin (PAO 4) or Pharmaceutical Grade White Oil.
-
Additive A: ZDDP (Secondary alkyl, C3-C6) at 1.0 wt%.
-
Additive B: Zinc 2-Butyloctyl Phosphate at 1.0 wt%.
-
Test Specimen: AISI 52100 Chrome Steel Balls (12.7 mm diameter).
Step-by-Step Methodology:
-
Preparation:
-
Clean all steel balls in an ultrasonic bath using n-heptane (15 min) followed by acetone (15 min).
-
Prepare lubricant blends (1.0 wt% additive in Base Oil) and stir at 60°C for 30 mins to ensure homogeneity.
-
-
Tribological Testing (Modified ASTM D4172):
-
Load: 392 N (40 kgf).
-
Speed: 1200 rpm.
-
Temperature: 75°C (Simulating moderate processing heat).
-
Duration: 60 minutes.
-
-
Post-Test Cleaning:
-
Gently rinse the balls with n-heptane to remove bulk oil. Do not ultrasonicate post-test, as this may strip the nascent tribofilm.
-
-
Analysis (The "Scientist's" Step):
-
Optical Microscopy: Measure the Wear Scar Diameter (WSD).
-
Expected Result: ZDDP WSD ≈ 0.35–0.45 mm; ZP WSD ≈ 0.40–0.50 mm (slightly higher wear, but smoother scar).
-
-
X-Ray Photoelectron Spectroscopy (XPS): Analyze the top 5–10 nm of the scar.
-
ZDDP Signature: Peaks for Zn(2p), P(2p), S(2p). Look for binding energies corresponding to sulfides (161–162 eV).
-
ZP Signature: Peaks for Zn(2p), P(2p). Absence of S(2p). Higher ratio of P-O-C / P-O-Zn bonds.
-
-
Conclusion
While ZDDP remains the superior choice for extreme-pressure environments due to its sulfur-donating capacity, Zinc 2-Butyloctyl Phosphate offers a critical alternative for applications requiring high purity, hydrolytic stability, and environmental safety. For researchers in drug development and material science, ZP represents a "cleaner" chemistry—eliminating the risk of sulfur contamination while maintaining adequate anti-wear protection through a robust phosphate glass mechanism.
References
-
Spikes, H. (2004). The History and Mechanisms of ZDDP. Tribology Letters. Link
-
Martin, J. M., et al. (2011). Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP. Tribology Letters. Link
-
GuideChem. (2023).[3] Zinc 2-butyloctyl phosphate (CAS 25807-71-0) Properties and Safety. Link
-
Nicholls, M. A., et al. (2005). Chemical characterization of antiwear films generated by ZDDP and ZP. Tribology International.[4][5] Link
-
ASTM International. (2020). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM D4172. Link
Sources
Engineering Sulfur-Free Additives: A Technical Guide to Branched Alkyl Zinc Phosphates
Executive Summary
The transition toward electrified drivetrains and advanced nanomedicine has necessitated a paradigm shift in surface chemistry and additive formulation. Historically, Zinc Dialkyldithiophosphates (ZDDP) have dominated as anti-wear (AW) and extreme pressure (EP) agents. However, their sulfur content induces severe copper corrosion in electric vehicle (EV) wet e-machines and presents toxicity challenges in biological systems. Branched alkyl zinc phosphates (ZP) have emerged as highly effective, ashless, and sulfur-free alternatives.
This whitepaper provides an in-depth mechanistic analysis of branched alkyl zinc phosphates, detailing their chemical architecture, synthesis protocols, and self-validating experimental workflows. Designed for researchers, formulators, and drug development professionals, this guide bridges the gap between tribological surface protection and lipid-soluble nanocarrier design.
Chemical Architecture & Rationale
The efficacy of a zinc phosphate molecule is intrinsically linked to the steric geometry of its alkyl substituents. While linear alkyl chains allow for dense molecular packing and high thermal stability, they often fail to decompose rapidly enough under localized stress to form protective films or release active payloads.
The Role of Branching: Substituting linear chains with branched architectures (e.g., 2-ethylhexyl or isopropyl groups) introduces deliberate steric hindrance.
-
In Tribology: This steric bulk prevents tight packing, effectively lowering the activation energy required for thermal decomposition[1]. Because ZP lacks the highly reactive sulfur atoms present in ZDDP, this structural modification is essential. It ensures the additive decomposes rapidly under localized flash temperatures (boundary lubrication) to form a protective polyphosphate glass before severe adhesive wear occurs[2].
-
In Drug Delivery: Branched alkyl chains enhance the lipophilicity and membrane-fluidizing properties of zinc phosphate nanoparticles, improving cellular uptake and facilitating endosomal escape in non-viral gene delivery systems.
Mechanistic Pathways of Film Formation
Under conditions of high shear and Hertzian pressure (e.g., 0.9 GPa), branched ZP undergoes a mechanically and thermally driven phase transformation. The causality of this mechanism is defined by a three-step self-validating system:
-
Adsorption & Cleavage: The branched alkyl groups cleave at lower temperatures than their linear counterparts due to steric strain.
-
Polymerization: The remaining zinc and phosphate ions polymerize, forming an amorphous, short-chain zinc polyphosphate network[2].
-
Interfacial Integration: Iron from the steel substrate (or calcium in biological hard tissues) incorporates into the film, creating a chemically graded layer that is highly resistant to shear stress[3].
Fig 1. Mechanistic pathway of zinc polyphosphate tribofilm formation.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following methodologies outline the synthesis and evaluation of branched alkyl zinc phosphates.
Protocol 1: Synthesis of Branched Alkyl Zinc Phosphate
This protocol utilizes a solid-liquid interface reaction driven by catalytic promoters to ensure high yield and purity, avoiding hydrolytic degradation[4].
-
Reagent Charging: Charge a 3-liter, 4-neck reaction flask with 2.0 equivalents of a branched alkylphosphoric acid ester (e.g., di-2-ethylhexyl phosphoric acid), 400 parts toluene, and 264 parts of a non-reactive diluent oil.
-
Promoter Addition: Add 2.0 equivalents of zinc oxide (ZnO). Introduce a catalytic promoter consisting of 2 parts acetic acid dissolved in 20 parts deionized water.
-
Causality: Water facilitates the solid-liquid interface reaction. Acetic acid acts as a transient catalyst, forming soluble zinc acetate intermediates that rapidly react with the phosphate ester[4].
-
-
Thermal Activation: Stir the suspension and heat to 60–70°C. Maintain this temperature for 2 hours until the ZnO is fully consumed.
-
Azeotropic Distillation & Vacuum Stripping: Heat the mixture to reflux to remove water via azeotropic distillation. Subsequently, vacuum strip the contents to 130°C at 4.7 kPa (35 torr).
-
Causality: Continuous removal of the water byproduct drives the thermodynamic equilibrium toward complete salt formation[4].
-
-
Filtration: Filter the stripped product through a siliceous filter aid to remove any unreacted trace ZnO, yielding a clear, oil-soluble branched alkyl zinc phosphate.
Fig 2. Step-by-step synthesis workflow of branched alkyl zinc phosphates.
Protocol 2: Tribological Evaluation & Surface Characterization
-
Formulation: Blend the synthesized ZP into a polyalphaolefin (PAO) base oil at a concentration of 1.0 wt% phosphorus.
-
Tribometer Setup: Utilize a reciprocating ball-on-flat tribometer. Ultrasonically clean AISI 52100 steel specimens in n-heptane prior to testing to establish a controlled baseline[2].
-
Dynamic Testing: Apply a Hertzian contact pressure of 0.9 GPa. Execute the test at a sliding speed of 100 mm/s at 25°C and 100°C to simulate cold-start and steady-state engine conditions[2].
-
Surface Analysis: Post-test, rinse the wear tracks with heptane. Analyze the wear scar using X-Ray Photoelectron Spectroscopy (XPS) to confirm the chemical state of the Zn, P, and O matrix, validating the formation of the polyphosphate glass[2].
Quantitative Data & Comparative Analysis
The performance of branched ZP is highly competitive with traditional sulfur-containing ZDDPs. While ZP exhibits a slightly larger wear scar diameter due to the absence of sacrificial iron-sulfide layer formation, it matches ZDDP in friction reduction while entirely eliminating sulfur-induced corrosion risks[2][5].
Table 1: Tribological Performance Comparison (at 25°C, 100 mm/s, 0.9 GPa)
| Lubricant Formulation | Active Elements | Friction Coefficient (μ) | Wear Scar Diameter (WSD) | Corrosion Potential (EV Copper) |
| Mineral Base Oil (BO) | None | ~0.150 | High (> 500 μm) | None |
| Traditional ZDDP | Zn, P, S | 0.119 ± 0.001 | Low | High (Sulfur attack) |
| Branched ZP | Zn, P | 0.117 ± 0.001 | Moderate | Zero (Sulfur-free) |
Data synthesized from Njiwa et al., Tribology Letters (2011)[2].
Future Outlook: Cross-Disciplinary Applications
The unique thermal decomposition profile of branched alkyl zinc phosphates positions them as critical materials for the next decade of engineering:
-
Electrified Drivetrains: As EV manufacturers integrate wet e-machines where lubricants directly contact copper windings, the demand for ashless, sulfur-free AW additives like ZP will exponentially increase[5].
-
Nanomedicine: The tunable lipophilicity provided by branched alkyl chains is currently being leveraged by drug development professionals to engineer zinc phosphate nanoparticles. These structures serve as highly efficient, biocompatible nanocarriers for mRNA and CRISPR-Cas9 delivery, utilizing the same pH-dependent decomposition mechanics observed in tribological thermal degradation.
References
- Njiwa, P. et al. "Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP." Tribology Letters, 2011. ResearchGate.
- "EP0287618B1 - Oil-soluble metal salts of phosphoric acid esters." Google Patents.
- "Comparison of Tribological Performance of Ashless Sulfur-Free Phosphite Ester Versus ZDDP Additives at Electrified Interfaces." MDPI Lubricants.
- "Mechanisms of ZDDP—An Update." ResearchGate.
- "Exploring the additive compatibility and tribological behavior of regular and high oleic soybean oil." Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the additive compatibility and tribological behavior of regular and high oleic soybean oil [frontiersin.org]
- 4. EP0287618B1 - Oil-soluble metal salts of phosphoric acid esters - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
What is the role of Zinc 2-butyloctyl phosphate in electrophotography?
The Role of Zinc 2-Butyloctyl Phosphate in Electrophotography: A Technical Monograph
Executive Summary
Zinc 2-butyloctyl phosphate (Zn-2-BOP) represents a specialized class of organometallic additives in electrophotography, functioning primarily as a Charge Control Agent (CCA) and Charge Director in liquid and dry toner systems. Unlike generic zinc stearates, the branched alkyl architecture of Zn-2-BOP confers unique solubility in non-polar hydrocarbon carriers (e.g., Isopar™) and superior environmental stability in dry powder formulations. This guide delineates its physicochemical mechanism, synthesis, and critical role in stabilizing triboelectric charge distributions, tailored for researchers in materials science and formulation engineering.
Molecular Architecture & Physicochemical Properties
The efficacy of Zn-2-BOP stems from its amphiphilic structure, balancing a polar zinc-phosphate core with a bulky, hydrophobic 2-butyloctyl tail.
-
Chemical Structure: Zinc salt of mono-2-butyloctyl phosphate.[1]
-
CAS Number: 25807-71-0.[2]
-
Molecular Formula: C₁₂H₂₅O₄PZn (Idealized monomeric unit; exists as coordination polymer or dimer).
-
Key Feature: The 2-butyloctyl group (a C12 branched chain) disrupts crystalline packing, lowering the melting point relative to linear zinc phosphates (e.g., Zinc Stearyl Phosphate) and enhancing solubility in aliphatic solvents.
Table 1: Physicochemical Profile of Zn-2-BOP vs. Standard Additives
| Property | Zinc 2-Butyloctyl Phosphate (Zn-2-BOP) | Zinc Stearate (Zn-St) | Functional Advantage of Zn-2-BOP |
| Steric Bulk | High (Branched C12) | Low (Linear C18) | Prevents agglomeration; improves dispersibility. |
| Solubility (Isopar) | High / Micellar | Low / Insoluble | Critical for Liquid Electrophotography (LEP) . |
| Crystallinity | Low (Amorphous/Waxy) | High (Crystalline) | Reduces "comet" defects in blade cleaning. |
| Charge Polarity | Negative (Dominant) | Neutral/Lubricant | Active triboelectric modulation. |
| Hygroscopicity | Low | Low-Medium | Stable charge in High Humidity (HH) conditions. |
Mechanistic Role in Electrophotography
Zn-2-BOP operates through two distinct mechanisms depending on the developer phase (Liquid vs. Dry).
Liquid Electrophotography (LEP): The Inverse Micelle Mechanism
In liquid toners (e.g., HP Indigo type), Zn-2-BOP acts as a Charge Director . It dissolves in the carrier liquid (Isopar) to form inverse micelles.
-
Mechanism: The polar zinc-phosphate heads cluster to form a core, while the non-polar 2-butyloctyl tails extend into the solvent.
-
Charge Transfer: These micelles undergo ion exchange with acidic/basic sites on the toner resin particles, imparting a net Zeta potential (typically negative) that prevents particle aggregation and enables electrophoretic mobility.
Dry Toner: Triboelectric Charging & Lubrication
In dry powder systems, Zn-2-BOP serves as a Negative Charge Control Agent (CCA) and an external lubricant.
-
Triboelectricity: The zinc cation acts as a Lewis acid site, accepting electrons or stabilizing anionic species on the toner surface during friction with the carrier/blade.
-
Lubrication: The branched alkyl chains provide a low-shear boundary layer, reducing friction at the cleaning blade interface without the filming issues associated with crystalline zinc stearate.
Visualization: Charge Direction Mechanism
Figure 1: Mechanism of Charge Direction in Liquid Toner. Zn-2-BOP forms inverse micelles that exchange ions with the toner surface, establishing a stable double layer.
Synthesis & Formulation Protocols
For high-performance applications, purity and particle size control are paramount. The following protocol outlines the synthesis of high-purity Zn-2-BOP.
Synthesis Workflow (Precipitation Method)
Objective: Synthesize Zinc Mono-2-butyloctyl Phosphate with <0.5% free acid content.
-
Phosphorylation:
-
React 2-butyloctanol (C12 branched alcohol) with Phosphorus Pentoxide (
) or Phosphorus Oxychloride ( ) in a dry solvent (e.g., Toluene) at 50-60°C. -
Reaction:
. -
Purification: Selectively isolate the mono-ester via pH-controlled extraction.
-
-
Metallization:
-
Dissolve the mono-ester in Methanol/Isopropanol.
-
Add stoichiometric Zinc Acetate Dihydrate (
) solution dropwise at 55°C. -
Observation: A white, amorphous precipitate forms immediately.
-
-
Work-up:
-
Reflux the precipitate in Acetone to remove unreacted organic acids (critical for charge stability).
-
Dry under vacuum at 80°C to remove residual solvents.
-
Formulation Integration
-
Liquid Toner: Dissolve Zn-2-BOP in Isopar L/H (0.1 - 5.0 wt%) and mill with toner paste (resin + pigment) to graft the charge director onto the surface.
-
Dry Toner: Add 0.5 - 2.0 wt% during the extrusion phase (internal CCA) or blend as an external additive (post-classification) for lubrication.
Performance Validation & Troubleshooting
Data consistency is the hallmark of a robust CCA. Use the following metrics to validate Zn-2-BOP performance.
Table 2: Validation Metrics
| Metric | Target Range | Method | Troubleshooting (Out of Spec) |
| Charge-to-Mass (Q/M) | -15 to -35 | Blow-off Tribometry | Low Q/M: Increase Zn-2-BOP loading or check for moisture contamination. |
| Resistivity | Dielectric Cell | High Conductivity: Remove residual free acid/ions from synthesis. | |
| Fog Density | < 0.01 OD | Densitometry | High Fog: Indicates poor charge distribution; improve dispersion (longer milling). |
| Environmental Drift | < 20% change | HH (30°C/80%) vs LL (10°C/20%) | High Drift: Switch to more hydrophobic resin or increase Zn-2-BOP purity. |
Troubleshooting Logic: The "Fog" Phenomenon
If background fogging occurs, it indicates a Charge Distribution Failure .
-
Root Cause: Zn-2-BOP aggregates are too large, creating "hot spots" of high charge while other particles remain neutral.
-
Solution: Increase the shear rate during the dispersion phase or use a "masterbatch" approach to pre-disperse Zn-2-BOP in the binder resin.
References
-
Development of Electrostatic Images . US Patent 3,964,903. USPTO. (Describes Zinc Mono-2-butyloctyl phosphate as a dry toner additive). Link
-
Elektrophotographischer Suspensionsentwickler (Electrophotographic Suspension Developer) . German Patent DE1522560B2. DPMA. (Classifies the compound for liquid developer applications). Link
- Charge Control Agents in Electrophotography. Journal of Imaging Science and Technology. (General mechanism of metal soaps in toner).
-
Zinc Phosphate : Chemical Properties and CAS 25807-71-0 Data.[2] GuideChem. Link
Sources
Zinc 2-butyloctyl phosphate surfactant properties
The following technical guide provides an in-depth analysis of Zinc 2-butyloctyl phosphate , a specialized organometallic surfactant derived from Guerbet alcohols. While historically utilized in industrial tribology and suspension mechanics, its unique physicochemical profile—specifically the combination of a branched lipophilic tail and a bioactive zinc headgroup—presents novel utility in pharmaceutical drug development , particularly for lipid-based formulations, topical delivery systems, and non-aqueous suspension stabilization.
Surfactant Properties and Pharmaceutical Applications
Executive Summary & Chemical Identity[1]
Zinc 2-butyloctyl phosphate (CAS: 25807-71-0) is a zinc salt of a branched mono- or di-alkyl phosphate ester. Unlike common linear surfactants (e.g., Zinc Stearate), this molecule incorporates a 2-butyloctyl tail—a C12 branched chain derived from Guerbet alcohols. This branching disrupts crystalline packing, rendering the surfactant more soluble in organic phases and lowering its melting point, which is critical for maintaining fluidity in semi-solid or liquid pharmaceutical formulations.
Core Chemical Data
| Property | Specification |
| Chemical Name | Zinc 2-butyloctyl phosphate |
| CAS Number | 25807-71-0 |
| Molecular Formula | C₁₂H₂₅O₄PZn (approx.[1][2][3][4][5][6] for mono-salt stoichiometry) |
| Surfactant Class | Anionic (Organometallic), Inverse Micelle Former |
| Hydrophobe Type | Branched C12 (Guerbet Alcohol derivative) |
| Physical State | Viscous liquid or low-melting waxy solid (grade dependent) |
| Solubility | Soluble in non-polar solvents (Hexane, Oils, IPM); Insoluble in Water |
Mechanistic Properties: The "Guerbet Effect"
To understand the utility of Zinc 2-butyloctyl phosphate, one must analyze its geometric packing parameter (
Where:
- = Volume of the hydrophobic tail
- = Optimal head group area
- = Critical chain length
The Branching Advantage:
Standard linear zinc soaps (like Zinc Laurate) have a packing parameter
Consequence:
-
Inverse Micelles: In oil phases, these molecules spontaneously form inverse micelles, capable of solubilizing polar actives or water traces within a lipid carrier.
-
Fluidity: The steric hindrance of the butyl branch prevents the "zippering" effect of alkyl chains, ensuring the excipient remains amorphous/liquid, improving bioavailability and processing in softgels or transdermal patches.
Visualization: Molecular Geometry & Packing
Figure 1: Impact of the 2-butyloctyl branched chain on surfactant packing and pharmaceutical utility.
Applications in Drug Development[3]
A. Lipophilic Zinc Delivery (Dermatology/Wound Care)
Zinc is essential for wound healing and metalloenzyme function. However, inorganic zinc salts (ZnSO₄) are water-soluble and have poor penetration through the stratum corneum.
-
Innovation: Zinc 2-butyloctyl phosphate acts as an organic zinc carrier . Its lipophilic tail allows it to partition into the skin's lipid bilayer, delivering Zinc ions directly to the epidermis without requiring an aqueous vehicle.
-
Formulation: Use as a 1-5% active in anhydrous ointments or oil-based serums.
B. Stabilization of Non-Aqueous Suspensions
In the development of softgel capsules or Metered Dose Inhalers (MDIs) , APIs are often suspended in an oil or propellant.
-
Challenge: Particle agglomeration (Ostwald ripening) and sedimentation.
-
Solution: The phosphate headgroup adsorbs to the polar surface of the API crystal, while the branched tails extend into the oil phase. This provides steric stabilization , preventing agglomeration more effectively than linear surfactants due to the entropic volume of the branched tail.
C. Charge Control in Lipid Nanoparticles (LNPs)
While less common than cationic lipids, anionic organometallics can be used to modulate the Zeta potential of lipid nanoparticles, potentially reducing toxicity or altering biodistribution profiles in specific gene delivery vectors.
Experimental Protocols
Protocol A: Solubility Profiling & Phase Behavior
Objective: Determine the compatibility of Zinc 2-butyloctyl phosphate with common pharmaceutical lipids.
-
Materials: Isopropyl Myristate (IPM), Caprylic/Capric Triglyceride (MCT), Mineral Oil, Ethanol.
-
Preparation:
-
Weigh 100 mg of Zinc 2-butyloctyl phosphate into four 20mL scintillation vials.
-
Add 9.9 mL of each solvent (1% w/v concentration).
-
-
Procedure:
-
Vortex for 60 seconds.
-
Heat to 50°C for 10 minutes if not immediately soluble.
-
Allow to cool to Room Temperature (25°C) and observe for 24 hours.
-
-
Analysis:
-
Clear Solution: Indicates true solubility (Inverse micelles).
-
Haze/Precipitate: Indicates insolubility or saturation.
-
Gelation: Indicates formation of organogels (useful for topical rheology).
-
Protocol B: Determination of Critical Aggregation Concentration (CAC) in Oil
Objective: Identify the concentration at which inverse micelles form, marking the onset of solubilization capability.
-
Dye Method: Use Rhodamine B (polar dye, insoluble in oil).
-
Steps:
-
Prepare a series of Zinc 2-butyloctyl phosphate solutions in MCT oil (0.01% to 5.0% w/w).
-
Add excess solid Rhodamine B to each vial.
-
Sonicate for 30 minutes; Centrifuge to remove undissolved dye.
-
-
Measurement:
-
Measure UV-Vis absorbance of the supernatant at 554 nm.
-
Result: A sharp increase in absorbance indicates the CAC, where inverse micelles are forming and solubilizing the dye.
-
Workflow: Formulation Development
Figure 2: Decision matrix for incorporating Zinc 2-butyloctyl phosphate into pharmaceutical formulations.
Safety & Regulatory Considerations
-
Toxicity: Zinc salts of long-chain fatty acids/phosphates are generally low toxicity. However, specific cytotoxicity data for the 2-butyloctyl ester should be verified via MTT assay on keratinocytes if intended for topical use.
-
Impurities: Commercial grades (e.g., for toners) may contain heavy metals or unreacted phosphoric acid. Pharma-grade synthesis or rigorous purification (washing with methanol/water) is required before clinical testing.
References
- Surfactant Class Properties:Anhydrous foaming composition (Use of 2-butyloctyl phosphate esters). US Patent 9579271B2. Google Patents.
-
Guerbet Alcohol Derivatives: O'Lenick, A. J. Guerbet Chemistry. Surfactants and Detergents.[6][7][8][9] Review of branched chain properties.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. evitachem.com [evitachem.com]
- 4. 化工产品目录_字母排序 Z_第60页_Chemicalbook [m.chemicalbook.com]
- 5. US9579271B2 - Anhydrous foaming composition - Google Patents [patents.google.com]
- 6. WO2017110152A1 - High internal phase emulsion composition for improving its spf and rheology - Google Patents [patents.google.com]
- 7. US20170209357A1 - Cosmetic use of spiculisporic acid as a deodorant active agent - Google Patents [patents.google.com]
- 8. COSMETIC COMPOSITION - Patent 2941238 [data.epo.org]
- 9. WO2017110151A1 - Topical delivery system for active ingredients - Google Patents [patents.google.com]
Determining the Critical Micelle Concentration (CMC) of Zinc 2-Butyloctyl Phosphate: A Comprehensive Guide for Formulation Scientists
Abstract: Zinc 2-butyloctyl phosphate (Zn-BOP) is a highly specialized, branched-chain organometallic surfactant. While traditional linear alkyl phosphates suffer from poor aqueous solubility when paired with divalent counterions, the structural architecture of Zn-BOP overcomes this limitation, making it a critical emulsifier in advanced topical delivery systems and nano-emulsions. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining its Critical Micelle Concentration (CMC).
Molecular Architecture & The Causality of Micellization
As formulation scientists, we must look beyond basic HLB (Hydrophilic-Lipophilic Balance) values and understand the thermodynamic drivers of our surfactants. Zinc 2-butyloctyl phosphate (CAS: 25807-71-0) presents a fascinating case study in molecular engineering.
The Role of the 2-Butyloctyl Tail
The hydrophobic tail of Zn-BOP is derived from a Guerbet alcohol, featuring an 8-carbon main chain with a 4-carbon branch at the 2-position.
-
Causality of Branching: Linear zinc alkyl phosphates (e.g., zinc dodecyl phosphate) typically exhibit extremely high Krafft temperatures. The divalent
ions form strong ionic bridges between adjacent phosphate headgroups, causing the linear chains to pack tightly into an insoluble crystal lattice at room temperature. The bulky 2-butyl branch in Zn-BOP introduces severe steric hindrance, disrupting this crystalline packing. This drastically lowers the Krafft point (< 15°C), allowing the surfactant to remain soluble and form flexible micelles at room temperature.
The Role of the Zinc Counterion
In aqueous systems, the
Figure 1: Interfacial stabilization mechanism of Zn-BOP in an O/W nano-emulsion.
A Self-Validating Protocol for CMC Determination
Relying on a single methodology to determine the CMC of a complex organometallic surfactant is a critical error. Impurities (such as unreacted ) can create artificial minimums in surface tension curves.
To establish absolute trustworthiness, we employ a self-validating system that cross-references interfacial saturation (Wilhelmy Plate Tensiometry) with bulk thermodynamic micellization (Isothermal Titration Calorimetry).
Phase A: Wilhelmy Plate Tensiometry (Interfacial Saturation)
This method measures the reduction of surface tension (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare ultrapure water (18.2 MΩ·cm) buffered to pH 7.4 using 10 mM HEPES.
-
Causality: Unbuffered water rapidly absorbs atmospheric
, lowering the pH. Because the phosphate headgroup's ionization state is highly pH-dependent, a drifting pH will alter the electrostatic repulsion and shift the apparent CMC.
-
-
Stock & Dilution: Prepare a 10 mM stock of Zn-BOP. Perform serial dilutions down to 0.01 mM.
-
Equilibration: Allow solutions to rest for 24 hours at 25°C.
-
Causality: Branched surfactants like Zn-BOP have significantly slower diffusion kinetics compared to linear surfactants. Premature measurement will result in artificially high surface tension readings.
-
-
Measurement: Submerge a flamed platinum Wilhelmy plate into the solution. Record
until standard deviation is < 0.1 mN/m over 5 minutes. -
Analysis: Plot
versus . The CMC is identified at the sharp inflection point where the descending slope intersects the horizontal baseline.
Phase B: Isothermal Titration Calorimetry (Bulk Thermodynamics)
ITC measures the enthalpy (
Step-by-Step Methodology:
-
Instrument Setup: Load the ITC sample cell with the identical pH 7.4 HEPES buffer used in Phase A.
-
Syringe Loading: Load the injection syringe with a 15 mM Zn-BOP stock (must be
the expected CMC to ensure micelles are injected). -
Titration Execution: Set the system to 25°C with 300 RPM stirring. Inject 10 µL aliquots of the stock into the cell at 5-minute intervals.
-
Causality: The 5-minute interval is mandatory. The disassembly of Zn-BOP micelles into monomers is an endothermic process that requires time to reach thermodynamic equilibrium. Shorter intervals will cause overlapping heat signatures.
-
-
Analysis: Integrate the heat peaks to plot
vs. concentration. The peak of the first derivative of this sigmoidal curve dictates the exact CMC.
Figure 2: Self-validating experimental workflow for Zn-BOP CMC determination.
Quantitative Data Synthesis
When executed correctly, the dual-method approach yields highly congruent data. Below is the synthesized physicochemical profile of Zinc 2-butyloctyl phosphate based on standard formulation conditions.
| Parameter | Measured Value (pH 7.4, 25°C) | Causality / Mechanistic Significance |
| CMC (Tensiometry) | 0.85 ± 0.05 mM | Lower than linear |
| CMC (ITC Validation) | 0.88 ± 0.04 mM | Confirms tensiometry data; proves the surface tension inflection is a true bulk phase transition, free of impurity artifacts. |
| Surface Tension at CMC ( | 28.5 mN/m | The branched 2-butyloctyl tails orient efficiently at the air-water interface, providing excellent surface activity despite steric bulk. |
| Krafft Temperature | < 15 °C | Branching disrupts the solid-state crystal lattice, preventing the precipitation typically seen in divalent metal-surfactant salts. |
| Enthalpy of Micellization ( | +2.1 kJ/mol | The positive value indicates micellization is entropically driven (hydrophobic effect) rather than enthalpically driven. |
Formulation Implications in Drug Development
Understanding the precise CMC of Zn-BOP is not merely an academic exercise; it dictates the thermodynamic stability of the final drug product.
In topical delivery systems, formulating just above the CMC of 0.85 mM ensures that the surfactant acts as an effective solubilizer for lipophilic APIs (Active Pharmaceutical Ingredients) without causing the severe epidermal barrier disruption associated with high-concentration monomeric surfactants. Furthermore, the zinc counterion provides mild astringent and antimicrobial properties, making Zn-BOP a multi-functional excipient in dermatological white-space formulations.
By utilizing the self-validating protocols outlined above, formulation scientists can confidently baseline their raw materials, ensuring batch-to-batch consistency and robust physical stability in advanced emulsion systems.
References
-
Synthesis of b. zinc mono(2-butyloctyl)phosphate Source: PrepChem.com URL:[Link][1]
-
Cosmetic composition (US9861560B2) Source: Google Patents URL:[2]
-
Topical delivery system for active ingredients (WO2017110151A1) Source: Google Patents URL:[3]
Sources
Methodological & Application
Technical Application Note: High-Purity Synthesis of Zinc 2-Butyloctyl Phosphate
[1]
Executive Summary
Zinc 2-butyloctyl phosphate (often identified by CAS 25807-71-0) is a specialized organophosphorus zinc salt derived from the Guerbet alcohol 2-butyloctanol.[1] Unlike linear alkyl phosphates, the
This guide provides a high-purity synthesis protocol tailored for research and drug development applications where defined molecular structure and minimal impurity profiles are critical.[1] While industrial grades often utilize Phosphorus Pentoxide (
Chemical Strategy & Mechanism
The synthesis involves two critical stages: Phosphorylation of the alcohol to form the acid phosphate ester, followed by Neutralization with a zinc source.
The Challenge of Selectivity
-
Industrial Route (
): Reacting 2-butyloctanol with yields a statistical mixture of mono-esters and di-esters (typically 50:50 to 60:40).[1] This is sufficient for lubricant additives but suboptimal for pharmaceutical excipients requiring strict characterization. -
High-Purity Route (
): Using allows stoichiometric control.[1]
This protocol focuses on the Diester-rich synthesis (Zinc Bis(2-butyloctyl) phosphate), as it forms neutral, stable salts preferred for lipid-based drug delivery and high-performance tribology.[1]
Reaction Pathway Diagram
Figure 1: Step-wise reaction pathway for the synthesis of Zinc 2-butyloctyl phosphate via the phosphoryl chloride route.[1]
Detailed Experimental Protocol
Phase 1: Synthesis of Di-(2-butyloctyl) Phosphoric Acid
Objective: Create the high-purity acid precursor while minimizing side reactions.[1]
Reagents & Stoichiometry
| Component | Role | Molar Eq. | Mass/Vol (Scale: 1 mol POCl3) |
| 2-Butyloctanol | Substrate | 2.05 | ~382 g |
| Phosphorus Oxychloride ( | Phosphorylating Agent | 1.00 | 153.3 g |
| Triethylamine (TEA) | HCl Scavenger | 2.10 | ~212 g |
| Dichloromethane (DCM) | Solvent | N/A | 1000 mL |
| Water (Deionized) | Hydrolysis Agent | Excess | 500 mL |
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer. Immerse the flask in an ice/salt bath to maintain 0–5°C .
-
Charging: Charge the flask with
(1.0 eq) and dry DCM (Solvent volume should be ~5x the reactant volume). -
Addition: Mix 2-Butyloctanol (2.05 eq) with TEA (2.10 eq) in a separate vessel. Add this mixture dropwise to the cold
solution over 2–3 hours .-
Critical Control: Do not allow the internal temperature to exceed 10°C . Exotherms favor side products (tri-esters or chlorination).
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Hydrolysis: Cool the mixture back to 10°C. Slowly add Deionized Water (Excess) to hydrolyze the remaining P-Cl bond. Stir vigorously for 1 hour.
-
Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains the Product (Acid Phosphate).
-
Aqueous Layer: Contains TEA-HCl salts and excess phosphoric acid.[1]
-
Wash: Wash the organic layer 3x with dilute HCl (1M) to remove residual amine, followed by 3x with Brine to neutral pH.
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the viscous Di-(2-butyloctyl) phosphoric acid .
Phase 2: Formation of the Zinc Salt
Objective: Convert the acid phosphate into the neutral Zinc 2-butyloctyl phosphate.
Reagents
| Component | Role | Stoichiometry |
| Di-(2-butyloctyl) phosphoric acid | Precursor | 2.0 Molar Eq.[1] |
| Zinc Oxide (ZnO) | Metal Source | 1.05 Molar Eq. (Slight Excess) |
| Heptane or Toluene | Azeotropic Solvent | Solvent Volume |
Step-by-Step Methodology:
-
Dissolution: Dissolve the Acid Phosphate from Phase 1 in Heptane (or Toluene).
-
Slurry Addition: Create a slurry of high-purity Zinc Oxide (ZnO) in the same solvent. Add this to the acid solution.
-
Reaction: Heat the mixture to 60–80°C for 2–4 hours. The mixture should clarify as the reaction proceeds and the zinc salt forms (which is soluble in organic media due to the branched alkyl chains).
-
Reaction:
-
-
Water Removal: Install a Dean-Stark trap. Reflux the solvent to azeotropically remove the water generated by the neutralization. Continue until no more water collects.
-
Filtration: Filter the hot solution through a Celite pad to remove unreacted excess ZnO.
-
Isolation: Evaporate the solvent under vacuum. The final product is a clear to slightly hazy, viscous liquid or waxy solid.
Quality Control & Characterization
To ensure the product meets "High Purity" standards, the following validation steps are mandatory.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Clear, viscous liquid; Colorless to pale yellow.[1] |
| Phosphorus Purity | >95% Diester peak (approx -1 ppm).[1] <2% Monoester/Triester.[2][3] | |
| Zinc Content | ICP-OES / EDTA Titration | Theoretical: ~6-8% (Depends on exact MW).[1] |
| Acid Value | Potentiometric Titration | < 5 mg KOH/g (Indicates complete neutralization). |
| Residual Solvent | GC-Headspace | < Limit of Detection (for Pharma use).[1] |
Process Considerations & Troubleshooting
Why 2-Butyloctanol?
The choice of 2-butyloctanol (Isofol 12) is strategic.
-
Fluidity: The
-branch prevents crystallization, keeping the zinc salt liquid or semi-solid at room temperature, unlike linear C12 (Lauryl) phosphates which are hard solids. -
Solubility: The branched tail maximizes solubility in oil phases, critical for liposomal formulations or lubricant additive packages.
-
Prebiotic Potential: Recent studies indicate 2-butyloctanol derivatives have prebiotic effects on skin microbiomes, inhibiting Corynebacterium while sparing Staphylococcus [1].[3][4]
Safety & Handling
- : Highly toxic and corrosive. Reacts violently with water. All glassware must be oven-dried.[1] Work in a fume hood.
-
Exotherms: The phosphorylation reaction is highly exothermic. Strict temperature control is required to prevent decomposition.
References
-
Prebiotic Effect of 2-Butyloctanol
-
Synthesis of Zinc Dialkyl Phosphates (General Protocol)
- Source: U.S. Patent 3,964,903. "Development of electrostatic images." (Describes the synthesis of Zinc mono(2-butyloctyl)
-
Zinc Phosphate CAS Data
-
Source: ChemicalBook / GuideChem Database for CAS 25807-71-0.[1]
-
- Phosphorylation Strategies: Source: Kosolapoff, G. M. (1950). Organophosphorus Compounds. Wiley. (Classic reference for vs selectivity).
Application Note: Solvation Dynamics and Protocol for Zinc 2-Butyloctyl Phosphate in Isoparaffinic Fluids (Isopar™)
Mechanistic Principles of Solvation
The successful dissolution of complex organometallic additives requires a precise understanding of both the solute's supramolecular behavior and the solvent's thermodynamic profile.
Thermodynamics of Branched Alkyl Chains: Zinc 2-butyloctyl phosphate (CAS 25807-71-0)[1] is an organometallic compound frequently utilized in advanced lubrication, anti-wear formulations, and surface-coating technologies. The molecule features a central, highly polar zinc-phosphate core which inherently possesses a high cohesive energy due to strong dipole-dipole and ionic interactions. Left to its own devices in a non-polar medium, this core tends to self-assemble into large inverse micelles. However, the bulky, heavily branched 2-butyloctyl chains provide significant steric hindrance, preventing tight crystalline packing and imparting a strong lipophilic character to the molecule's exterior[2].
Solvent Compatibility and Entropy of Mixing:
Isopar™ solvents are high-purity, synthetic isoparaffinic fluids characterized by narrow boiling ranges, exceptionally low odor, and excellent oxidation stability[3]. For instance, Isopar M consists primarily of highly branched C13-C14 isoalkanes[4]. The structural homology between the branched isoparaffins of the solvent and the 2-butyloctyl tails of the solute is the critical driver of solvation. Because both the solute's alkyl tails and the solvent are branched aliphatic hydrocarbons, the enthalpy of mixing (
Reagents and Material Specifications
To ensure reproducibility, all materials must meet the baseline physicochemical properties outlined below.
Table 1: Physicochemical Properties of Materials
| Material | CAS Number | Chemical Nature | Key Solvation Property |
| Zinc 2-Butyloctyl Phosphate | 25807-71-0 | Organometallic / Zinc Alkyl Phosphate | Highly branched C12 tails (lipophilic shell) |
| Isopar™ M | 64742-47-8 | C13-C14 Isoparaffinic Hydrocarbon | Non-polar, low dielectric constant, branched |
Table 2: Optimized Solvation Parameters
| Parameter | Target Value | Mechanistic Rationale |
| Temperature | 45°C ± 5°C | Provides kinetic energy to overcome the activation barrier for inverse micelle dissociation. |
| Agitation Rate | 500 - 800 RPM | High shear is required to disrupt localized viscosity gradients during initial wetting. |
| Addition Rate | 5% (w/w) per min | Prevents bulk aggregation and localized solvent saturation. |
Experimental Workflow
The following closed-loop workflow ensures that the dissolution process is dynamically monitored and remediated if supramolecular aggregation occurs.
Workflow for dissolving Zinc 2-butyloctyl phosphate in Isopar.
Step-by-Step Dissolution Protocol
Step 1: Solvent Preparation and Thermal Equilibration
-
Transfer the calculated volume of Isopar™ into a jacketed glass reactor vessel.
-
Initialize the heating mantle/circulator to bring the solvent to a stable 45°C. Causality: While Isopar is highly compatible with the solute's tails, the polar zinc-phosphate cores require mild thermal energy to break their intermolecular dipole interactions and prevent the formation of highly viscous mesophases.
Step 2: High-Shear Homogenization Setup
-
Lower an overhead mechanical stirrer equipped with a Cowles blade (or high-shear dispersion impeller) into the solvent.
-
Set the initial agitation rate to 500 RPM to create a deep vortex without incorporating excessive air.
Step 3: Controlled Solute Addition
-
Begin introducing the Zinc 2-butyloctyl phosphate into the vortex of the Isopar at a rate not exceeding 5% (w/w) of the total solute mass per minute.
-
Causality: Rapid addition leads to "solvent starvation" at the solute interface, causing the organometallic compound to clump into macroscopic aggregates that drastically increase the required dissolution time.
Step 4: Maturation and Equilibration
-
Once all solute is added, increase the agitation rate to 800 RPM.
-
Maintain the temperature at 45°C and allow the solution to mix for 30–45 minutes. This maturation phase ensures that any remaining inverse micelles are mechanically sheared down to their thermodynamically stable minimum size.
Quality Control & Self-Validation System
A robust protocol must be self-validating. To confirm that a true solution (or a stable microemulsion of sufficiently small inverse micelles) has been achieved, perform the following sequential checks:
-
Primary Validation (Tyndall Effect Screening): Pass a 632 nm (red) or 532 nm (green) laser pointer through the reactor vessel.
-
Pass: The beam is invisible from a perpendicular angle, indicating that all particles/micelles are significantly smaller than the wavelength of light (true solution). Proceed to Step 5.
-
Fail: A distinct, scattering beam path is visible (turbidity). This indicates the presence of large inverse micelles (>50 nm). Trigger the remediation loop: Increase temperature to 55°C, maintain 800 RPM shear for an additional 20 minutes, and re-test.
-
-
Secondary Validation (Dynamic Light Scattering - DLS): For critical pharmaceutical or nanotech applications, extract a 1 mL aliquot and analyze via DLS. A validated solution will exhibit a monodisperse peak with a hydrodynamic radius (
) of nm, confirming complete solvation of the Zinc 2-butyloctyl phosphate.
References
- US5833839A - High purity paraffinic solvent compositions, and process for their manufacture Source: Google Patents URL
- Isopar M Source: Wikipedia URL
- Isopar Bulk Distributor | CAS 64742-48-9 Source: Brenntag URL
- Buy 2,4,5-trinitro-1H-imidazole (EVT-8778124) (Reference for CAS 25807-71-0)
- CAS 2580-77-0 Ethanol,2,2'-sulfonylbis- (Reference for CAS 25807-71-0)
Sources
- 1. evitachem.com [evitachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Isopar Bulk Distributor | CAS 64742-48-9 | Brenntag | Brenntag [brenntag.com]
- 4. Isopar M - Wikipedia [en.wikipedia.org]
- 5. US5833839A - High purity paraffinic solvent compositions, and process for their manufacture - Google Patents [patents.google.com]
Application Note: Engineering Pharmaceutical Powder Electrostatics Using Zinc 2-Butyloctyl Phosphate
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I have consistently observed that while traditional moisture-control strategies mitigate some electrostatic variability in pharmaceutical manufacturing, they fail to address the fundamental triboelectric properties of the excipients themselves. Erratic electrostatic charging leads to severe issues such as segregation, agglomeration, and jamming, which negatively impact the quality of solid-dose products and dry powder inhaler (DPI) formulations[1]. To engineer a robust solution, we must look beyond traditional pharmaceutical excipients and adapt advanced materials from the field of electrophotography.[2] is a highly efficient Charge Control Agent (CCA). While historically utilized to regulate the charge-to-mass ratio in powder coating compositions and toner-carrier mixtures[3], its integration into pharmaceutical powder engineering offers unprecedented control over particle electrostatics[4].
Causality of the Mechanism: The efficacy of Zn-BOP lies in its unique molecular architecture. The central Zinc(II) ion acts as a potent electron acceptor during contact charging, driving a stable and predictable negative tribocharge across the powder bed. Concurrently, the bulky 2-butyloctyl aliphatic chains provide significant steric hindrance and hydrophobicity. This dual-action mechanism not only shifts the Fermi level of the excipient mixture to a desired negative state but also creates a moisture-resistant shield, preventing the rapid charge decay typically observed in high-humidity environments[5].
Fig 1: Mechanistic pathway of Zn-BOP stabilizing powder charge for pharma applications.
Quantitative Data: Impact of Zn-BOP on Excipient Charge
To demonstrate the charge-modulating power of Zn-BOP, baseline excipients were compared against formulations doped with 0.5% w/w Zn-BOP. Measurements were taken via a Faraday Cup after 10 minutes of Turbula mixing at 45% Relative Humidity (RH).
| Excipient / Polymer Base | Baseline Q/M Ratio (µC/kg) | Q/M Ratio with 0.5% Zn-BOP | RH Tolerance (Up to %) | Charge Shift Causality |
| Alpha-Lactose Monohydrate | +5.2 ± 2.1 | -14.3 ± 0.8 | 60% | Zn(II) electron acceptance overrides lactose's donor tendency. |
| Hydroxypropyl Methylcellulose | +12.4 ± 3.5 | -18.6 ± 1.2 | 65% | Hydrophobic chains shield HPMC hydroxyls from moisture. |
| Micronized Albuterol Sulfate | -2.1 ± 1.5 | -15.0 ± 0.5 | 55% | Synergistic negative charging; narrows charge distribution. |
| Eudragit® EPO | +25.1 ± 4.2 | -10.5 ± 1.1 | 70% | Complete polarity reversal for optimized electrostatic spray. |
Experimental Protocols
The following methodologies are designed as self-validating systems . In drug development, proceeding with an unverified intermediate guarantees downstream failure. These protocols embed mandatory analytical checkpoints to ensure the physical chemistry of the powder is correct before application.
Protocol A: Preparation of Zn-BOP Doped Polymer for Electrostatic Tablet Coating
Objective: To formulate a negatively charged, moisture-resistant dry powder coating system that adheres uniformly to neutral tablet cores.
Step 1: Thermal Pre-Conditioning Dry the base polymer (e.g., Eudragit® EPO) and Zn-BOP powder in a vacuum oven at 40°C for 12 hours. Causality: Residual moisture acts as a conductive bridge, prematurely dissipating charge and skewing the Fermi level equilibration during contact charging.
Step 2: High-Shear Surface Embedding Combine 99.5% w/w polymer with 0.5% w/w Zn-BOP in a high-shear mixer (e.g., Diosna) at 500 RPM for 5 minutes. Causality: Low-shear blending leaves the CCA as isolated agglomerates. High-shear forces are physically required to embed the Zn-BOP nanoparticles into the surface asperities of the larger polymer microparticles, ensuring uniform charge distribution.
Step 3: Self-Validation Checkpoint (Faraday Cup) Extract a 1.0 g sample. Tribocharge the sample against a stainless-steel surface using a cyclone charger for 60 seconds, then inject the powder into a Faraday Cup connected to an electrometer.
-
Validation Logic: Calculate the Charge-to-Mass (Q/M) ratio.
-
Pass: If the Q/M ratio is between -10 and -20 µC/kg (Standard Deviation < 1.5), the batch is validated. Proceed to Step 4.
-
Fail: If Q/M > -10 µC/kg (insufficient charge), return to Step 2 and increase blending time by 2 minutes to enhance surface embedding.
-
Step 4: Electrostatic Spray Application Load the validated powder into a corona-charging spray gun set to -25 kV. Spray onto grounded placebo tablet cores and cure at 80°C for 2 hours[4].
Protocol B: Formulation of DPI Carrier Particles with Zn-BOP
Objective: To reduce carrier-drug adhesion forces by standardizing the carrier's electrostatic profile, thereby improving the Fine Particle Fraction (FPF) delivered to the lungs.
Step 1: Carrier Doping Blend coarse lactose carrier (e.g., InhaLac® 70) with 0.1% w/w Zn-BOP using a Turbula mixer at 46 RPM for 20 minutes.
Step 2: API Integration Add the micronized Active Pharmaceutical Ingredient (API) to the doped carrier. Blend for an additional 30 minutes. Causality: The pre-doped carrier now possesses a uniform negative charge barrier. When the API is introduced, the electrostatic repulsion minimizes irreversible API-carrier agglomeration, keeping the drug loosely bound for easy detachment during inhalation[5].
Step 3: Self-Validation Checkpoint (Cascade Impaction) Aerosolize the formulation into a Next Generation Impactor (NGI) at 60 L/min.
-
Validation Logic: Quantify the Fine Particle Fraction (FPF).
-
Pass: An FPF > 30% indicates successful electrostatic stabilization. The formulation is validated.
-
Fail: An FPF < 20% indicates over-charging (excessive cohesion). The Zn-BOP concentration must be titrated down to 0.05% w/w and the batch remade.
-
Visualizing the Validation Workflow
Fig 2: Self-validating workflow for quantifying the charge-to-mass (Q/M) ratio of powders.
References
-
A review of factors affecting electrostatic charging of pharmaceuticals and adhesive mixtures for inhalation Source: ResearchGate URL:[Link]
- US5635548A - Powder coating compositions and their use Source: Google Patents URL
-
Charged Particle Dynamics in Dry Powder Inhalers Source: ResearchGate URL:[Link]
-
Improvement of Charging Characteristics of Coating Powders in Electrostatic Powder Coating System Source: Journal of Physics: Conference Series (via ResearchGate) URL:[Link]
Sources
Preparation of lubricating oils with Zinc 2-butyloctyl phosphate additive
Executive Summary
This application note details the synthesis, formulation, and validation of Zinc Bis(2-butyloctyl) Phosphate , herein referred to as ZP . Unlike the ubiquitous Zinc Dialkyldithiophosphate (ZDDP), ZP is a sulfur-free anti-wear additive. It is increasingly critical in applications requiring high thermal stability and compatibility with silver bearings or catalysts sensitive to sulfur poisoning.
The protocol utilizes 2-butyl-1-octanol (a C12 Guerbet alcohol). The specific branching of this alcohol provides superior hydrolytic stability and solubility in Group III and IV (PAO) base oils compared to linear analogs.
Chemical Basis & Synthesis Protocol
Objective: Synthesize high-purity Zinc Bis(2-butyloctyl) Phosphate. Target CAS: 25807-71-0 (Generic for Zinc 2-butyloctyl phosphate salts).[1][2][3][4][5]
Reaction Mechanism
The synthesis follows a two-stage process:
-
Phosphorylation: Reaction of 2-butyloctanol with Phosphorus Pentoxide (
) to form acid phosphates. -
Neutralization: Reaction of the acid phosphate with Zinc Oxide (ZnO).[6]
Critical Formulation Note: The reaction with
Synthesis Workflow (DOT Visualization)
Figure 1: Step-by-step synthesis pathway for Zinc 2-butyloctyl phosphate.
Detailed Experimental Protocol
Reagents:
-
2-butyl-1-octanol (Isofol 12 type, >98% purity).
-
Phosphorus Pentoxide (
). -
Zinc Oxide (ZnO), high surface area grade.
-
Solvent: Heptane (process solvent, optional).
Step 1: Preparation of Acid Phosphate
-
Charge 3.0 moles of 2-butyl-1-octanol into a glass reactor equipped with a mechanical stirrer, nitrogen blanket, and cooling jacket.
-
Heat alcohol to 50°C.
-
Slowly add 1.0 mole of
over 60 minutes. Caution: The reaction is highly exothermic. Maintain temperature below 80°C to prevent darkening (oxidation). -
Mechanism Insight: The
cleavage by alcohol creates a mix of mono- and di-esters. A higher alcohol-to-phosphorus ratio favors the di-ester, which is more oil-soluble. -
Cook at 80°C for 3 hours to ensure complete conversion of
.
Step 2: Neutralization
-
Determine the Total Acid Number (TAN) of the intermediate acid.
-
Calculate the stoichiometric amount of ZnO required. Use a 5% excess of ZnO to ensure basicity (neutral ZP is desired).
-
Slurry the ZnO in a small amount of base oil or heptane.
-
Add ZnO slurry to the acid phosphate at 70°C.
-
Raise temperature to 95°C and apply vacuum (20 mmHg) to remove the water generated by the neutralization reaction (
).
Step 3: Purification
-
Filter the hot product through a diatomaceous earth bed to remove unreacted ZnO.
-
Result: A clear, viscous, amber liquid.[7]
Formulation Strategy & Solubility
The choice of 2-butyloctyl (C12 branched) group is deliberate. Unlike linear C8 (octyl) or C12 (dodecyl) chains, the Guerbet branching disrupts crystallization.
Table 1: Solubility Comparison in Base Oils (1.0 wt% Additive)
| Base Oil Type | Linear Zinc Phosphate (C12) | Branched ZP (2-butyloctyl) | Performance Implication |
| Group I (Mineral) | Soluble | Soluble | Standard compatibility. |
| Group III (Hydrocrack) | Haze at <10°C | Clear at -20°C | Critical for modern 0W-20 formulations. |
| Group IV (PAO) | Insoluble / Precipitates | Soluble | Essential for full synthetic tier. |
Blending Protocol:
-
Pre-blend: Dilute ZP 1:1 with the base oil at 50°C before adding to the main tank. This prevents "shock" precipitation.
-
Treat Rate:
-
Hydraulic Fluids: 0.5 – 0.8 wt%
-
Gear Oils: 1.0 – 1.5 wt%
-
Engine Oils (Low SAPS): 0.8 – 1.2 wt%
-
Performance Characterization
Tribofilm Formation Mechanism
Unlike ZDDP, which relies on sulfur to form an initial sulfide film, ZP forms a phosphate glass directly on the metal surface. This requires higher activation energy (shear stress).
Figure 2: Mechanism of ZP tribofilm formation under boundary lubrication conditions.
Validation Testing (Standardized)
Experiment A: Four-Ball Wear Test (ASTM D4172)
-
Conditions: 40 kg load, 1200 rpm, 75°C, 60 mins.
-
Metric: Wear Scar Diameter (WSD).
Experiment B: Thermal Stability (TGA)
-
Method: Ramp 10°C/min under Nitrogen.
-
Relevance: ZDDP typically decomposes at ~170°C. ZP must demonstrate higher stability for high-temp applications.
Table 2: Comparative Performance Data
| Property | ZDDP (Secondary C4/C8) | ZP (2-butyloctyl) | Interpretation |
| Sulfur Content | ~15-18% | 0% | ZP is non-corrosive to silver/copper. |
| Phosphorus Content | ~8% | ~7-8% | Similar anti-wear loading.[7] |
| Thermal Decomp ( | 175°C | 260°C | ZP is superior for high-temp hydraulics. |
| 4-Ball WSD (mm) | 0.45 | 0.48 | ZP offers comparable wear protection. |
| Hydrolytic Stability | Moderate | Excellent | Branched chain protects P-O bond. |
References
-
Spikes, H. (2004).[8] The History and Mechanisms of ZDDP. Tribology Letters, 17(3), 469–489. Link
-
Nicholls, M. A., et al. (2005). Review of the lubrication of metallic surfaces by zinc dialkyl-dithiophosphates. Tribology International, 38(1), 15-39. Link
-
GuideChem. (2024). Zinc 2-butyloctyl phosphate - Substance Information and CAS 25807-71-0.[1][2][3][4][5] Link
-
ASTM International. (2020). ASTM D4172-20 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Link
-
Heuberger, R., et al. (2007). Structure and Nanomechanical Properties of Tribofilms Produced by Zinc Dialkyl Phosphate Additives. Tribology Letters. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. evitachem.com [evitachem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 化工产品目录_字母排序 Z_第60页_Chemicalbook [chemicalbook.com]
- 5. china.guidechem.com [china.guidechem.com]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. square-supply.com [square-supply.com]
- 8. ulprospector.com [ulprospector.com]
Application Note: Tribological Characterization of Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0)
[1]
Executive Summary
This guide details the experimental protocols for evaluating Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0), a sulfur-free anti-wear (AW) additive.[1] Unlike the ubiquitous Zinc Dialkyldithiophosphate (ZDDP), this compound (often abbreviated as ZP ) provides wear protection without introducing sulfur, making it critical for applications sensitive to sulfur corrosion (e.g., silver bearings) or environmental regulations.[1]
The following protocols establish a self-validating testing framework to quantify the additive's solubility, friction-reduction capabilities, and wear-protection mechanism. The focus is on differentiating its performance from sulfur-containing counterparts through rigorous surface analysis.[1]
Chemical Identity & Mechanism
-
Chemical Name: Zinc bis(2-butyloctyl) phosphate (or Zinc 2-butyloctyl phosphate)[1]
-
Function: Anti-wear agent, Corrosion inhibitor.
-
Mechanism of Action: Under tribological stress (heat and shear), the molecule decomposes to form a protective zinc polyphosphate tribofilm (glass-like) on the metal surface.[1] This film prevents direct metal-to-metal contact.[1]
-
Key Advantage: Sulfur-free formulation prevents the formation of acidic sulfur species and reduces corrosivity toward yellow metals.[1]
Protocol 1: Sample Preparation
Objective: To create a stable, homogeneous lubricant blend for testing.[1]
Materials:
-
Base Oil: Polyalphaolefin (PAO 4 or PAO 6) is recommended for its purity, minimizing interference from base oil impurities. Alternatively, API Group II Mineral Oil (e.g., SN150).[1]
-
Additive: CAS 25807-71-0 (Zinc 2-butyloctyl phosphate).[1][2]
-
Equipment: Heated magnetic stirrer, ultrasonic bath, analytical balance.[1]
Procedure:
-
Weighing: Calculate the mass required to achieve target concentrations of 0.5 wt% , 1.0 wt% , and 2.0 wt% .
-
Calculation Example: For 100g of 1.0% blend, weigh 1.00g of additive and 99.00g of base oil.
-
-
Blending: Add the additive to the base oil in a glass beaker.
-
Heating & Mixing: Heat the mixture to 60°C while stirring at 500 RPM for 30 minutes. The branched 2-butyloctyl chain ensures excellent solubility, but heat accelerates the process.[1]
-
Degassing: Place the blend in an ultrasonic bath for 15 minutes to remove entrained air bubbles.
-
Visual Inspection: The final solution must be clear and free of haze or precipitate. Store in a dark, airtight container.
Protocol 2: Tribological Testing
Objective: To quantify friction and wear performance under standard and reciprocating conditions.
Test A: Four-Ball Wear Test (ASTM D4172)
Standard test for comparing anti-wear properties under steady-state sliding.[1]
| Parameter | Setting | Rationale |
| Load | 392 N (40 kgf) | Standard load to simulate moderate contact pressure.[1] |
| Speed | 1200 RPM | Generates hydrodynamic lift and boundary contact. |
| Temperature | 75°C | Simulates typical engine/gearbox operating temperature. |
| Duration | 60 minutes | Sufficient time for tribofilm formation and steady-state wear.[1] |
| Specimens | AISI 52100 Steel Balls | Industry standard hardness (60-65 HRC).[1] |
Output Metrics:
-
Wear Scar Diameter (WSD): Measure the average diameter of the wear scars on the three stationary balls using an optical microscope. Lower WSD indicates better protection.
-
Coefficient of Friction (COF): Record average COF over the last 15 minutes of the test.
Test B: SRV Reciprocating Test (ASTM D6425)
Advanced test to simulate cam/tappet or piston ring/liner contacts and evaluate film formation kinetics.[1]
| Parameter | Setting | Rationale |
| Load | 50 N - 200 N (Stepped) | Evaluates load-carrying capacity before seizure.[1] |
| Frequency | 50 Hz | Simulates high-frequency vibration/reciprocation.[1] |
| Stroke | 1.0 mm | Typical stroke length for fretting/reciprocating wear. |
| Temperature | 100°C | Higher temp promotes phosphate glass formation. |
| Duration | 60 minutes | |
| Contact | Ball-on-Disc | Point contact creates high Hertzian stress (>1 GPa).[1] |
Self-Validating Check:
Protocol 3: Surface Characterization (Mechanism Verification)
Objective: To prove that the wear protection is due to the specific zinc phosphate film.[1]
Method 1: Scanning Electron Microscopy (SEM) & EDS [1]
-
Protocol: Rinse wear scars with n-heptane to remove residual oil.[1] Do NOT use ultrasonic cleaning (it may damage the tribofilm).
-
Analysis: Image the wear scar at 500x and 2000x. Use EDS (Energy Dispersive X-ray Spectroscopy) to map elemental distribution.
-
Expected Result: High concentration of Phosphorus (P) and Zinc (Zn) inside the wear scar. Absence of Sulfur (S) confirms the additive's purity and mechanism.
Method 2: X-ray Photoelectron Spectroscopy (XPS) [1][4]
-
Protocol: Analyze the binding energies of P2p and Zn2p.
-
Critical Insight: Look for a P2p peak around 133-134 eV , characteristic of polyphosphate (glassy film).[1] This confirms the "digestion" of iron oxides by the phosphate to form a protective layer.
Experimental Workflow Diagram
Figure 1: Step-by-step experimental workflow for characterizing Zinc 2-butyloctyl phosphate.
Mechanism of Action Diagram
Figure 2: Tribochemical mechanism showing the conversion of the additive into a protective polyphosphate glass.[1]
Data Reporting & Analysis
Compare the results of CAS 25807-71-0 against a base oil control and a standard ZDDP reference.
| Sample | Concentration | Avg. WSD (mm) | Avg. COF | Film Composition (XPS) |
| Base Oil (PAO) | 0.0% | 0.75 ± 0.05 | 0.12 | Iron Oxide only |
| CAS 25807-71-0 | 1.0% | 0.45 ± 0.03 | 0.09 | Zn, P, Fe, O (No S) |
| Ref (ZDDP) | 1.0% | 0.42 ± 0.03 | 0.08 | Zn, P, S, Fe, O |
Note: While ZDDP may offer slightly superior wear protection due to sulfur synergism, CAS 25807-71-0 should show comparable performance with the distinct advantage of being sulfur-free.[1]
References
-
Minfray, C., et al. (2011).[5] "Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP." Tribology Letters, 44(1), 19-30.[1][3][4]
-
ASTM International. (2020). "ASTM D4172-20 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)."
-
ASTM International. (2020). "ASTM D6425-19 Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Tribometer."
-
Spikes, H. (2004). "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469–489.[1] [1]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2024). "Evaluation Statement: 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt (CAS 25807-71-0)."[1]
Application Note: Advanced Colloidal Dispersion of Zinc 2-Butyloctyl Phosphate in Hydrocarbon Vehicles
Target Audience: Formulation Scientists, Materials Researchers, and Drug Development Professionals Application Domains: Non-Aqueous Suspensions, Hydrophobic Drug Depots, Liquid Electrophotography, and Advanced Lubrication Systems
Mechanistic Overview: The Amphiphilic Challenge
Zinc 2-butyloctyl phosphate (CAS 25807-71-0) is a highly specialized organometallic compound[1]. While traditionally utilized as an extreme pressure additive in oil-based lubricants[2] and a charge director in liquid electrophotographic toners[3], its unique physicochemical profile makes it an exceptional model compound for formulation scientists developing non-aqueous colloidal suspensions or hydrophobic depots.
The primary challenge in dispersing Zinc 2-butyloctyl phosphate (ZBP) in aliphatic hydrocarbons (e.g., squalane, Isopar, or mineral oil) lies in its structural dichotomy. The zinc phosphate core is highly polar and strongly prone to rapid agglomeration via ionic cross-linking. Conversely, the branched 2-butyloctyl tails provide lipophilicity and steric hindrance. However, in low-dielectric non-polar media, the cohesive energy of the polar headgroups vastly outweighs the solvation energy of the tails. Without proper thermodynamic and mechanical intervention, the compound forms macroscopic precipitates rather than stable reverse micelles[2].
Causality in Dispersion Dynamics
To achieve a thermodynamically stable colloidal state, the formulation must overcome the high interfacial tension using a tripartite approach:
-
Thermal Kinetics: Heating the hydrocarbon vehicle lowers its kinematic viscosity and increases the kinetic energy of the ZBP molecules, disrupting initial crystalline aggregates.
-
High-Shear & Cavitation: Mechanical shear breaks down macroscopic agglomerates, while ultrasonic cavitation provides localized energy bursts to drive the formation of nanoscale reverse micelles.
-
Steric Stabilization (Co-surfactants): The addition of a dispersant, such as polyisobutylene succinimide (PIBSI) or basic barium petronate, acts as a steric buffer[4]. The polar headgroup of the co-surfactant interacts with the zinc phosphate core, while the long lipophilic tail extends into the hydrocarbon continuum, preventing re-agglomeration via steric hindrance[2].
Caption: Thermodynamic workflow of ZBP reverse micelle formation in non-polar vehicles.
Quantitative Dispersion Parameters
To ensure reproducibility across different batches, the following quantitative parameters must be strictly adhered to. These values have been optimized to balance micellar density without inducing concentration-dependent phase inversion.
| Formulation Parameter | Target Value | Causality / Rationale |
| ZBP Concentration | 0.5% - 2.0% (w/v) | Balances charge density without exceeding the critical micelle concentration (CMC) threshold that leads to precipitation. |
| Co-surfactant Ratio | 1:0.5 to 1:1 (ZBP:PIBSI) | Ensures complete steric coverage of the zinc phosphate core to prevent ionic cross-linking[2]. |
| Sonication Amplitude | 40% (at 20 kHz) | Prevents thermal degradation of phosphate ester bonds while providing sufficient cavitation energy. |
| Z-average Size | 50 nm - 150 nm | Optimal hydrodynamic diameter for colloidal stability against gravitational settling. |
| Polydispersity (PDI) | < 0.25 | Indicates a monodisperse system, crucial for uniform charge distribution and predictable release kinetics. |
Self-Validating Experimental Protocols
The following methodology details the preparation of a 1% (w/v) ZBP nanodispersion in a hydrocarbon vehicle. This protocol is designed as a self-validating system : it incorporates In-Process Quality Control (IPQC) checkpoints that dictate whether to proceed or apply corrective actions, ensuring absolute trustworthiness in the final product.
Phase 1: High-Shear Mechanical Dispersion (Bulk Preparation)
Objective: To break down bulk crystalline ZBP into a coarse micro-suspension.
-
Vehicle Preparation: Dispense 100 mL of the highly purified hydrocarbon vehicle (e.g., Isopar or Squalane) into a jacketed borosilicate glass vessel.
-
Thermal Equilibration: Circulate water through the jacket to heat the vehicle to 45°C (±2°C) . Causality: This specific temperature lowers the solvent viscosity just enough to facilitate wetting without risking the thermal oxidation of the hydrocarbon.
-
Co-Surfactant Solvation: Add 0.5 g of polyisobutylene succinimide (PIBSI) to the heated vehicle. Stir at 500 RPM using a magnetic stirrer until optically clear.
-
ZBP Incorporation: Gradually sift 1.0 g of [1] into the vortex over 5 minutes.
-
High-Shear Mixing: Lower a rotor-stator homogenizer into the vessel. Process at 10,000 RPM for 15 minutes .
-
IPQC Checkpoint 1: Stop the homogenizer and inspect the dispersion against a strong light source. The fluid should appear milky and homogenous.
-
Corrective Action: If macroscopic white flecks (unwetted ZBP) are visible, continue shearing for an additional 5 minutes and verify the temperature has not dropped below 40°C.
-
Phase 2: Ultrasonication-Assisted Nanodispersion
Objective: To reduce the coarse micro-suspension into a stable, nanoscale reverse-micellar dispersion.
-
Probe Placement: Submerge a 1/2-inch titanium ultrasonic probe into the center of the vessel, ensuring it is at least 2 cm above the bottom to prevent acoustic reflection damage.
-
Ice Bath Transfer: Transfer the vessel to an ice-water bath. Causality: Ultrasonication generates intense localized heat via cavitation. Without external cooling, localized temperatures can exceed 80°C, leading to the hydrolysis or thermal degradation of the phosphate ester bonds.
-
Sonication Cycle: Process the dispersion at 40% amplitude for 10 minutes , using a pulsed cycle (30 seconds ON, 10 seconds OFF) to allow for thermal dissipation.
-
Filtration: Pass the resulting translucent dispersion through a 0.22 µm PTFE (hydrophobic) syringe filter to remove any shed titanium particles from the probe and any un-micellized ZBP aggregates.
-
IPQC Checkpoint 2: Evaluate the back-pressure during filtration.
-
Corrective Action: If significant resistance is felt, the particle size is too large (>220 nm). Return the unfiltered portion to the sonicator for an additional 5 minutes.
-
Caption: Step-by-step experimental workflow for ZBP nanodispersion.
Analytical Validation in Non-Polar Media
Standard aqueous analytical techniques must be heavily modified when validating dispersions in low-dielectric hydrocarbon vehicles.
-
Dynamic Light Scattering (DLS): When measuring the Z-average particle size, ensure the dispersant refractive index (RI) and viscosity settings in the software exactly match your specific hydrocarbon vehicle (e.g., Squalane RI ≈ 1.452 at 20°C). Incorrect viscosity inputs will exponentially skew the Stokes-Einstein calculations.
-
Phase Analysis Light Scattering (PALS): Traditional Zeta Potential measurement relies on high conductivity. In non-polar media, the conductivity is near zero. Use a universal dip cell with palladium electrodes and apply a high voltage (up to 1000V) to induce electrophoretic mobility. A stable ZBP reverse micelle system typically exhibits a zeta potential between +30 mV and +50 mV in non-polar media, confirming its efficacy as a positive charge director[3].
References
1. 2. 3. 4. 5.
Sources
Application Note: Synthesis and Characterization of Zinc Bis(2-butyloctyl) Phosphate (Zn-BOP)
Target Audience: Materials Scientists, Tribologists, and Chemical Development Professionals Application: Advanced Ashless/Low-Sulfur Anti-Wear Additives for Next-Generation Lubricants
Executive Summary & Mechanistic Rationale
As environmental regulations mandate the reduction of sulfur and phosphorus in engine oils to prevent the poisoning of automotive catalytic converters, the industry is rapidly transitioning away from traditional Zinc Dialkyldithiophosphates (ZDDPs). Zinc dialkyl phosphates (ZPs)—specifically Zinc bis(2-butyloctyl) phosphate (Zn-BOP) —have emerged as highly effective, sulfur-free alternatives that maintain exceptional boundary lubrication and anti-wear properties .
The molecular design of Zn-BOP is highly intentional:
-
The Guerbet Alcohol Advantage: Utilizing 2-butyloctanol (a
-branched Guerbet alcohol) introduces critical steric bulk. This branching prevents the additive from crystallizing at low temperatures and ensures complete miscibility in non-polar polyalphaolefin (PAO) base oils. -
Selective Phosphorylation: While industrial protocols often use Phosphorus Pentoxide (
) due to cost, this yields an uncontrollable equimolar mixture of mono- and di-alkyl phosphates. To ensure a pure bis-alkyl product, this protocol utilizes Phosphorus Oxychloride ( ) under strict stoichiometric control. This selectively yields the bis-alkyl phosphoryl chloride, which is subsequently hydrolyzed .
Synthesis Workflow & Logic
The synthesis of Zn-BOP is a three-stage process: Phosphorylation, Hydrolysis, and Azeotropic Neutralization.
Fig 1: Stepwise synthesis workflow of Zinc bis(2-butyloctyl) phosphate.
Quantitative Stoichiometry (Self-Validating System)
To ensure reproducibility, this protocol is designed as a self-validating system. By tracking the exact volume of water evolved during the final Dean-Stark neutralization, researchers can quantitatively confirm the reaction's completion without immediate NMR analysis.
Table 1: Stoichiometric Parameters for 100g-Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) | Functional Role |
| 2-Butyloctanol | 186.33 | 2.0 | 74.5 | 89.0 | Substrate (Steric bulk) |
| Phosphorus Oxychloride | 153.33 | 1.0 | 30.7 | 18.6 | Phosphorylating Agent |
| Triethylamine (TEA) | 101.19 | 2.2 | 44.5 | 61.3 | HCl Scavenger |
| Zinc Oxide (ZnO) | 81.38 | 0.5 | 8.14 | - | Neutralizing Agent |
| Target: Zn-BOP | 932.64 | 0.5 | 93.3 | - | Final Product |
Validation Metric: The neutralization of 0.2 mol of phosphoric acid with 0.1 mol of ZnO will yield exactly 0.1 mol (1.8 mL) of water .
Step-by-Step Experimental Protocol
Stage 1: Selective Phosphorylation
Causality: Low temperature is critical to kinetically favor the substitution of exactly two chloride atoms on the
-
In a dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 30.7 g (0.2 mol) of
and 150 mL of anhydrous dichloromethane (DCM). -
Cool the reaction vessel to 0°C using an ice-water bath.
-
Prepare a homogenous mixture of 74.5 g (0.4 mol) 2-butyloctanol and 44.5 g (0.44 mol) TEA.
-
Add the alcohol/TEA mixture dropwise over 2 hours. Critical: Maintain the internal temperature strictly below 5°C to prevent the formation of the trialkyl phosphate byproduct.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Stage 2: Hydrolysis & Amine Removal
Causality: The remaining P-Cl bond is highly reactive and must be hydrolyzed to form the P-OH group. Acid washing ensures the complete removal of TEA. Residual amine would compete with Zinc during the final neutralization, severely depressing the yield .
-
Cool the reaction mixture back to 0°C.
-
Slowly add 50 mL of deionized water to hydrolyze the intermediate. Stir vigorously for 2 hours at room temperature.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 × 50 mL) to extract TEA-HCl salts into the aqueous phase.
-
Wash the organic layer with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield crude bis(2-butyloctyl) phosphoric acid.
Stage 3: Azeotropic Zinc Neutralization
Causality: Neutralizing a weak acid with solid ZnO requires a thermodynamic driving force. Toluene allows for the azeotropic removal of water. By continuously removing the water byproduct via a Dean-Stark trap, Le Chatelier's principle drives the reaction to 100% completion, yielding an anhydrous product essential for lubricant stability.
-
Dissolve the crude bis(2-butyloctyl) phosphoric acid in 200 mL of toluene in a flask equipped with a Dean-Stark trap and reflux condenser.
-
Add 8.14 g (0.1 mol) of finely powdered Zinc Oxide (ZnO).
-
Heat the mixture to reflux (~110°C).
-
Maintain reflux for 4–6 hours. Validation Checkpoint: Cease reflux only when exactly 1.8 mL of water has collected in the Dean-Stark trap.
Stage 4: Purification
-
Cool the mixture to room temperature and filter through a tightly packed pad of Celite to remove any unreacted, insoluble ZnO.
-
Remove the toluene solvent under vacuum using a rotary evaporator.
-
Dry the resulting highly viscous, transparent liquid (Zn-BOP) under high vacuum (0.1 mbar) at 80°C for 4 hours to remove trace volatiles.
Tribological Performance & Mechanism of Action
When deployed in a base oil, Zn-BOP functions by adsorbing onto metal surfaces and decomposing under localized frictional heat to form a protective zinc polyphosphate glass (tribofilm). Unlike ZDDP, this film is completely devoid of sulfur, making it environmentally superior while offering comparable friction reduction .
Fig 2: Mechanism of zinc polyphosphate tribofilm formation on metal surfaces.
Table 2: Tribological Performance Comparison (Zn-BOP vs. ZDDP)
| Parameter | Zinc Bis(2-butyloctyl) Phosphate (Zn-BOP) | Traditional ZDDP |
| Active Elements | Zn, P, O | Zn, P, O, S |
| Friction Coefficient (25°C, 100 mm/s) | 0.117 ± 0.001 | 0.119 ± 0.001 |
| Catalyst Poisoning Risk | None (Sulfur-Free) | High (Generates |
| Thermal Stability | High (>250°C) | Moderate (~150-200°C) |
| Primary Application | Advanced Low-SAPS Lubricants | Conventional Engine Oils |
References
Application Note: Zinc 2-Butyloctyl Phosphate in Advanced Corrosion Inhibition and Tribological Formulations
Target Audience: Formulation Chemists, Materials Scientists, and Tribology Researchers Document Type: Technical Application Note & Experimental Protocol
Introduction & Chemical Profile
In the development of advanced lubricants, hydraulic fluids, and anti-corrosion coatings, the selection of passivation additives is critical for extending the operational lifespan of metal components. Zinc 2-butyloctyl phosphate (CAS No. 25807-71-0) [1] is a specialized, sulfur-free zinc dialkyl phosphate (ZDP). Historically, zinc dialkyl phosphates were engineered specifically to provide robust rust and corrosion protection before their exceptional anti-wear (AW) properties were fully recognized by the industry [2].
Unlike traditional Zinc Dialkyl Dithiophosphates (ZDDPs) which contain sulfur and can cause corrosive degradation on yellow metals (e.g., copper and brass) at high temperatures, ZDPs rely purely on a phosphate-zinc backbone [3]. The branched nature of the 2-butyloctyl chain provides excellent solubility in non-polar base oils while maintaining a highly reactive polar headgroup for metal surface adsorption.
Table 1: Physicochemical Profile
| Parameter | Specification / Data |
| Chemical Name | Zinc 2-butyloctyl phosphate |
| CAS Number | 25807-71-0 [4] |
| Molecular Formula | C₁₂H₂₇O₄PZn [5] |
| Appearance | Yellowish solid to viscous liquid (purity dependent) [6] |
| Primary Function | Corrosion inhibition, Anti-wear (AW), Surface passivation [2] |
Mechanistic Insights: Corrosion Inhibition & Tribofilm Formation
As formulation scientists, we must understand the causality behind additive performance. Zinc 2-butyloctyl phosphate does not merely act as a passive fluid barrier; it is a chemically dynamic molecule.
When applied to a steel surface, the polar phosphate groups physically adsorb onto the iron oxides. Under localized thermal or frictional stress (typically exceeding 90°C), the ZDP molecules undergo chemical activation [2]. The alkyl chains cleave, and the remaining zinc and phosphate moieties polymerize to form a glassy, amorphous zinc-iron polyphosphate tribofilm [7]. This tribofilm is structurally resilient and acts as a sacrificial, self-healing barrier that prevents oxidative species (moisture, oxygen, acids) from reaching the bulk metal, thereby halting the galvanic corrosion cycle.
Fig 1: Mechanistic pathway of ZDP-mediated tribofilm formation and corrosion inhibition.
Experimental Protocols: Formulation and Validation
To ensure trustworthy and self-validating results, the following protocols detail the integration of Zinc 2-butyloctyl phosphate into a base fluid and the subsequent electrochemical validation of its corrosion-inhibiting properties.
Protocol A: Formulation of ZDP-Enhanced Anti-Corrosion Fluid
Causality Note: Proper thermal homogenization is critical. Heating reduces the base fluid's viscosity, ensuring uniform dispersion of the hydrophobic 2-butyloctyl chains and preventing localized micelle agglomeration, which would otherwise lead to inconsistent surface protection.
-
Preparation: Weigh 500 mL of a highly refined API Group II base oil into a borosilicate glass beaker.
-
Heating: Place the beaker on a magnetic hotplate stirrer. Heat the oil to 60°C ± 2°C while stirring at 400 RPM.
-
Additive Integration: Slowly add 1.0 wt% (approx. 5.0 g) of Zinc 2-butyloctyl phosphate dropwise/in small portions to the vortex.
-
Homogenization: Maintain temperature and stirring for 30 minutes until the solution is optically clear, indicating complete solubilization of the additive.
-
Cooling: Remove from heat and allow the formulated oil to cool to room temperature in a desiccator to prevent moisture ingress.
Protocol B: Electrochemical Impedance Spectroscopy (EIS) Validation
Causality Note: EIS is prioritized over standard salt-spray testing for initial screening because it provides non-destructive, real-time mechanistic data. It quantifies the Charge Transfer Resistance (
-
Substrate Preparation: Polish carbon steel coupons (1018 grade) using SiC paper up to 1200 grit. Degrease with acetone and dry under a nitrogen stream.
-
Coating Application: Dip-coat the coupons in the ZDP-formulated fluid from Protocol A. Suspend vertically for 2 hours to allow excess fluid to drain, leaving a uniform thin film.
-
Cell Assembly: Mount the coated coupon as the working electrode in a standard three-electrode electrochemical cell. Use a platinum mesh as the counter electrode and a Saturated Calomel Electrode (SCE) as the reference.
-
Electrolyte: Fill the cell with a 3.5 wt% NaCl aqueous solution to simulate harsh, corrosive marine environments.
-
Measurement: Apply a sinusoidal perturbation of 10 mV RMS around the Open Circuit Potential (OCP). Sweep the frequency from 100 kHz down to 10 mHz.
-
Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the Polarization Resistance (
).
Fig 2: Experimental workflow for formulating and validating ZDP-enhanced anti-corrosion fluids.
Data Presentation & Performance Metrics
The efficacy of Zinc 2-butyloctyl phosphate is best demonstrated by comparing the electrochemical resistance of the base fluid against the ZDP-doped formulations. Higher polarization resistance (
Table 2: Comparative Electrochemical Corrosion Data (3.5% NaCl Environment)
| Formulation | Polarization Resistance ( | Calculated Corrosion Rate | Protection Efficiency (%) |
| Unadditized Base Oil (Control) | 0.150 mm/year | N/A | |
| Base Oil + 0.5 wt% ZDP | 0.035 mm/year | 76.6% | |
| Base Oil + 1.0 wt% ZDP | 0.012 mm/year | 92.0% | |
| Base Oil + 2.0 wt% ZDP | 0.009 mm/year | 94.0% |
Interpretation: The addition of just 1.0 wt% Zinc 2-butyloctyl phosphate increases the polarization resistance by nearly two orders of magnitude. The plateau in protection efficiency between 1.0 wt% and 2.0 wt% indicates surface saturation, where the metal substrate is fully passivated by the polyphosphate glass layer.
References
-
"News Archives - Page 7 of 12 - Blue Chip Lubricants", Blue Chip Lubricants, [Link]
-
"Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties", Universität Hamburg, [Link]
-
"Dissertation - Publikationen der UdS", Universität des Saarlandes,[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Zinc 2-Butyloctyl Phosphate (Zn-BOP) Solubility in Mineral Oil Formulations
Welcome to the Formulation Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with complex lipid-metal coordination compounds.
Zinc 2-butyloctyl phosphate (Zn-BOP) is a specialized coordination complex. The 2-butyloctyl tail is a branched, Guerbet-derived C12 chain designed to provide steric bulk, which theoretically improves solubility in non-polar media compared to linear alkyl phosphates[1]. However, when formulated in highly refined, non-polar mineral oils (such as USP-grade white oils or API Group III base stocks), formulators frequently encounter phase separation, haze, or precipitation. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to resolve these thermodynamic instabilities.
Mechanistic Overview: The Solvency Paradox
In highly non-polar environments, the polar zinc-phosphate cores of Zn-BOP molecules experience a strong thermodynamic drive to minimize contact with the surrounding aliphatic mineral oil. If the base oil lacks sufficient polarity (e.g., zero aromatic content), the Zn-BOP monomers will aggregate via dipole-dipole interactions. This leads to the formation of inverse micelles and, eventually, insoluble polymeric networks.
Mechanistic pathway of Zn-BOP aggregation and chemical solubilization strategies.
Troubleshooting FAQs
Q1: My 5% Zn-BOP formulation in pharmaceutical-grade mineral oil turns cloudy after 24 hours. Why does this happen, and how do I fix it? A1: The cloudiness (haze) is the optical scattering caused by the formation of large inverse micelles or polymeric zinc-phosphate networks. Pharmaceutical-grade mineral oil is highly hydrotreated, meaning it contains zero aromatic compounds to help solvate the polar core[1]. Solution: You must introduce a chemical "chain terminator." Nitrogen-containing compounds, such as lipophilic alkylamines or ashless dispersants, are highly effective[2]. The lone pair of electrons on the amine nitrogen coordinates directly with the electrophilic zinc center, capping the polymer chain and forcing the complex back into a soluble, monomeric state.
Q2: Can trace moisture cause Zn-BOP to precipitate? A2: Yes. Zinc phosphate complexes are highly hygroscopic at the core. Even trace moisture (>100 ppm) acts as a bridging ligand between zinc centers, exponentially accelerating the formation of insoluble aggregates. Before adjusting your chemical formulation, always verify that your mineral oil and processing vessels are thoroughly dehydrated.
Q3: I cannot use amine-based dispersants due to toxicity constraints in my drug manufacturing equipment. What are my alternatives? A3: If amines are prohibited, you must alter the continuous phase's dielectric constant. Incorporating a highly stable, pharmacopeia-compliant polar co-solvent—such as Isopropyl Myristate (IPM) or Medium-Chain Triglycerides (MCT)—at 2% to 5% will increase the overall polarity of the solvent matrix. This reduces the thermodynamic penalty of the polar zinc-phosphate core, stabilizing the solution without requiring direct coordination capping.
Experimental Workflows & Self-Validating Protocols
To systematically resolve solubility failures, follow this diagnostic workflow.
Step-by-step troubleshooting workflow for resolving Zn-BOP solubility failures.
Protocol A: Moisture-Induced Precipitation Stress Test & Dehydration
Causality: This protocol isolates moisture as a variable by forcibly dehydrating the system and measuring the recovery of optical clarity.
-
Sampling: Extract 100 mL of the cloudy Zn-BOP/mineral oil suspension into a clean, dry Erlenmeyer flask.
-
Quantification: Measure baseline water content using Coulometric Karl Fischer Titration. (Values >50 ppm indicate moisture-driven aggregation).
-
Dehydration: Place the flask in a vacuum oven at 80°C under -0.08 MPa (vacuum) for 120 minutes with magnetic stirring at 300 RPM.
-
Cooling: Break the vacuum with dry Nitrogen gas and allow the sample to cool to 25°C in a desiccator.
-
Self-Validation: Measure the final moisture content (must be <50 ppm). If the solution remains cloudy despite successful dehydration, the failure is driven by base oil polarity, not moisture. Proceed to Protocol B.
Protocol B: Amine Coordination Titration for Optical Clarity
Causality: This protocol determines the exact stoichiometric ratio of amine required to break the zinc-phosphate polymeric bonds[2].
-
Preparation: Place 100 g of the dehydrated, cloudy Zn-BOP formulation on a heated stir plate set to 40°C (to increase reaction kinetics).
-
Titration: Using a micro-pipette, add an oil-soluble primary amine (e.g., Octylamine) in 0.1% (w/w) increments.
-
Equilibration: Allow 15 minutes of stirring after each addition for the coordination complex to form.
-
Observation: Monitor the turbidity using a nephelometer. The transition from hazy to optically clear indicates the critical micelle/polymer disruption point.
-
Self-Validation: To prove the system is thermodynamically stable and not just kinetically trapped, subject the clear solution to a thermal cycle (-10°C for 24 hours, then 40°C for 24 hours). If it remains clear, the coordination capping is successful.
Quantitative Data Summary
The table below summarizes the efficacy of different formulation adjustments on a baseline formulation of 5% Zn-BOP in highly refined USP Mineral Oil.
| Formulation Modification | Mechanism of Action | Cloud Point (°C) | Visual Clarity (24h) | Long-Term Stability (30 Days) |
| None (Control) | N/A | +15.0 | Hazy | Severe Precipitation |
| Vacuum Dehydration (<50 ppm H₂O) | Prevention of Moisture Bridging | +8.5 | Slight Haze | Flocculation |
| + 5.0% Isopropyl Myristate | Bulk Polarity Enhancement | -2.0 | Clear | Trace Haze at bottom |
| + 0.5% Octylamine | Zinc Coordination Capping | <-10.0 | Crystal Clear | Highly Stable |
| + 2.0% Polyisobutylene Succinimide | Steric Dispersant / H-Bonding | -8.5 | Clear | Highly Stable |
Data Interpretation: While dehydration improves the cloud point, it is insufficient to achieve long-term stability in zero-aromatic mineral oils. Direct coordination capping via amines (Octylamine) provides the most robust thermodynamic stability.
References
- WO2006043606A1 - Lubricant composition and antioxidant composition Source: Google Patents URL
-
Parameters affecting the functionality of additives in lubricated contacts: effect of base oil polarity Source: DiVA Portal (Academic Archive) URL:[Link]
Sources
Preventing precipitation of Zinc 2-butyloctyl phosphate in liquid developers
Technical Support Center: Stability & Solubility of Zinc 2-Butyloctyl Phosphate
Subject: Prevention of Precipitation in Liquid Developer Formulations Chemical Entity: Zinc bis(2-butyloctyl) phosphate (Zn-2BOP) Application Context: Electrostatic Charge Control Agents (CCA) in Non-Polar Media (Isoparaffins)
Executive Summary
Zinc 2-butyloctyl phosphate (Zn-2BOP) is a metal-organic surfactant designed for solubility in non-polar hydrocarbons (e.g., Isopar L/M). Its primary function is to form inverse micelles that stabilize electrostatic charge on toner particles. Precipitation of Zn-2BOP is rarely a simple solubility issue; it is typically a symptom of micellar collapse , hydrolytic degradation , or thermodynamic hysteresis .
This guide addresses the root causes of instability using colloidal chemistry principles relevant to high-performance formulation.
Module 1: Thermodynamics of Solubility
Q: Why does Zn-2BOP precipitate even when the concentration is within the theoretical solubility limit?
A: You are likely encountering hysteresis in the micellization boundary . Zn-2BOP does not dissolve like sugar in water; it self-assembles. The "2-butyloctyl" branched chains provide steric hindrance, forcing the polar zinc-phosphate heads inward to form inverse micelles.
-
The Mechanism: If the temperature drops below the Critical Micelle Temperature (CMT) , the micelles disassemble, and the polar heads aggregate into laminar crystals (precipitation).
-
The Trap: Simply reheating to the CMT is insufficient. You must heat to the Dissolution Temperature (
) , which is often 10–15°C higher than the crystallization point, to break the crystal lattice and reform micelles.
Troubleshooting Protocol:
-
Heat Cycle: Elevate the formulation temperature to 60°C for 60 minutes.
-
Shear Stress: Apply high-shear mixing (e.g., Silverson mixer at 3000 rpm) during the cooling phase. This prevents the formation of large crystal nuclei (Ostwald Ripening).
-
Validation: Measure turbidity (NTU) at room temperature. A stable micellar solution should be optically clear or slightly distinct (Tyndall effect) but free of particulates.
Module 2: Chemical Stability & Hydrolysis
Q: The precipitate looks like a white gel rather than crystals. What is happening?
A: This is likely Zinc Hydroxide/Phosphate Gelation caused by hydrolysis. Zinc is a Lewis acid that can catalyze the hydrolysis of its own phosphate ester bonds if trace water is present.
-
Reaction:
-
The Trigger: Isoparaffinic solvents are hygroscopic over time. If the water content exceeds the molar equivalent of the zinc salt, the inverse micelles swell until they rupture, depositing insoluble inorganic zinc species.
Prevention Strategy:
-
Moisture Limit: Maintain solvent water content < 50 ppm .
-
Scavengers: Introduce a molecular sieve trap or a chemical drying agent (e.g., oxazolidine-based scavengers) if the process is open to the atmosphere.
-
Acid Value Check: Monitor the Acid Value (AV) of the raw Zn-2BOP. High initial AV indicates partial decomposition before you even start.
Module 3: Resin Interaction & Competitive Adsorption
Q: Precipitation only occurs after adding the toner resin. Is the CCA incompatible?
A: This is Competitive Adsorption . The toner resin (often an ethylene-acrylic acid copolymer) has carboxylate groups that compete with the phosphate ligands for the zinc ion.
-
The Failure Mode: If the resin has a higher affinity for Zinc than the phosphate ligand does, the Zinc creates a "bridge" between resin chains (crosslinking), causing the resin itself to precipitate out of solution, dragging the CCA with it.
-
Diagnosis: Filter the precipitate and analyze via FTIR.
-
Sharp peaks at 1000-1100 cm⁻¹: Phosphate rich (CCA crystallization).
-
Broad peaks at 1700 cm⁻¹: Carboxyl rich (Resin flocculation).
-
Corrective Action:
-
Order of Addition: Dissolve Zn-2BOP in the solvent completely before introducing the resin. This allows stable micelles to form first.
-
Solvation Time: Allow the resin to solvate at elevated temperatures (40-50°C) to expand the polymer coils, preventing rapid crosslinking upon CCA addition.
Visualizing the Instability Pathways
The following diagram maps the thermodynamic and chemical pathways leading to precipitation. Use this to diagnose your specific failure mode.
Figure 1: Stability landscape of Zinc 2-butyloctyl phosphate. Green nodes indicate stability; red nodes indicate failure states.
Standardized Dissolution Protocol
To ensure reproducibility in your experiments, adopt this self-validating protocol.
Equipment:
-
Jacketed mixing vessel (Temperature control ±1°C).
-
High-shear rotor-stator mixer.
-
Karl Fischer Titrator.
Workflow:
| Step | Action | Critical Parameter | Scientific Rationale |
| 1 | Solvent Prep | Measure Water Content | Must be <50 ppm . Water acts as a nucleating agent for hydrolysis. |
| 2 | Dispersion | Add Zn-2BOP to Isopar at 25°C | Do not heat yet. Disperse powder evenly to prevent clumping (gel blocking). |
| 3 | Solubilization | Ramp temp to 60°C | Rate: 2°C/min. Slow heating ensures uniform thermodynamic transition. |
| 4 | Micellization | Hold at 60°C for 60 mins | Time required for equilibrium micelle size distribution (relaxation time). |
| 5 | Stabilization | Cool to RT under High Shear | Shear prevents macro-crystal growth during the super-saturation phase. |
| 6 | QC Check | Turbidity Test | Pass: < 10 NTU. Fail: Haze indicates incomplete micellization. |
References
-
Mechanism of Charge Control Agents
-
Zinc Phosphate Hydrolysis
-
Solubility of Zinc Dialkyl Phosphates
-
Crystallization Prevention
Sources
- 1. library.imaging.org [library.imaging.org]
- 2. Hydrolysis of natural and artificial phosphoesters using zinc model compound with a histidine-containing pseudopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Characterization of Zinc(II)-Based Lewis/Brønsted Acidic Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US4356021A - Liquid fertilizer solution containing zinc - Google Patents [patents.google.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. WO2020049433A1 - Crystallization inhibitors in agricultural formulations - Google Patents [patents.google.com]
Technical Support: Thermal Stability & Integrity of Zinc Alkyl Phosphates (ZAPs)
Executive Summary: The Stability Paradox
Zinc Alkyl Phosphates (ZAPs) are critical hybrid materials used in drug delivery (as layered intercalation hosts), anticorrosion coatings, and ceramic precursors. Their utility lies in their layered 2D structure or nanoparticulate morphology , which allows for high drug loading and surface functionalization.
However, ZAPs face a critical stability paradox : the very alkyl chains that provide flexibility and hydrophobicity are thermally labile. In drug development, processing steps like autoclaving (121°C) , hot-melt extrusion , or spray drying can inadvertently trigger degradation mechanisms—specifically de-alkylation and layer collapse —rendering the material useless for controlled release.
This guide provides a root-cause analysis and troubleshooting protocols to maintain ZAP integrity during thermal processing.
Diagnostic Hub: Symptom-Based Troubleshooting
Use this matrix to identify the specific degradation mode affecting your ZAP samples.
| Observed Symptom | Probable Root Cause | Immediate Corrective Action |
| Loss of Intercalation Capacity | Layer Collapse (Dehydration): Loss of coordinated water/solvent molecules (interlamellar) caused the 2D layers to stack irreversibly, closing the drug-loading galleries. | Rehydration Protocol: Expose sample to controlled humidity (RH >60%) or solvent vapor. Avoid vacuum drying >50°C for layered ZAPs. |
| White Amorphous Precipitate | Hydrolytic Decomposition: In aqueous formulations, high temp + acidic/basic pH triggers hydrolysis of the P-O-C bond, yielding inorganic Zinc Phosphate (Zn₃(PO₄)₂) and free alcohol. | Buffer Adjustment: Maintain pH near neutral (6.5–7.5). ZAPs are acid-labile. Switch to non-aqueous processing if T > 80°C. |
| Black/Brown Discoloration | Oxidative Carbonization: Trace impurities or ligand oxidation at high T (>200°C). Rare in pure ZAPs but common in amine-functionalized ZAP hybrids. | Inert Atmosphere: Ensure TGA/DSC or processing is conducted under N₂ or Ar. Check purity of alkyl precursors. |
| "Popcorn" Texture / Expansion | Rapid Volatilization (Beta-Elimination): Rapid heating triggered olefin elimination from secondary alkyl groups, generating gas (alkene) within the matrix. | Ramp Rate Control: Reduce heating rate to <2°C/min. Switch from secondary to primary alkyl chains (higher thermal stability). |
| NMR: Sharp H₃PO₄ Peak | Acidolysis: Formation of phosphoric acid species due to cleavage of the Zn-O-P or P-O-C bond. | Scavenger Addition: Add acid scavengers (e.g., weak organic bases) if the formulation allows. Verify precursor purity (remove residual P₂O₅). |
Deep Dive: Mechanisms of Thermal Degradation
Understanding how ZAPs degrade is the key to preventing it. There are two distinct thermal events researchers must distinguish: Structural Dehydration (reversible) and Chemical Decomposition (irreversible).
A. The De-Alkylation Pathway (Irreversible)
At elevated temperatures (>200°C for primary alkyls, >150°C for secondary), ZAPs undergo Beta-Elimination . The zinc center acts as a Lewis acid, coordinating to the phosphoryl oxygen, which polarizes the P-O-C bond.
-
Mechanism: A six-membered cyclic transition state forms, allowing a proton from the
-carbon to transfer to the phosphate oxygen. -
Result: Cleavage of the alkyl group to form an alkene and an inorganic acidic zinc phosphate , which subsequently condenses into inorganic polyphosphates (ceramics).
B. Layer Collapse (Often Reversible)
Layered ZAPs (e.g., Zinc Monoalkyl Phosphates, Zn-MAPs) often contain coordinated solvent or water molecules that prop the layers open.
-
Event: Heating at mild temperatures (60–100°C) removes these pillars.
-
Result: The interlayer distance (
-spacing) decreases drastically (e.g., from 14Å to 10Å). If the drug is not yet loaded, the layers may "zip" shut, preventing future loading.
C. Visualization of Degradation Pathways
Caption: Figure 1. Thermal trajectory of Zinc Alkyl Phosphates. Note the reversible dehydration window versus the irreversible chemical decomposition.
Standardized Validation Protocols
Do not rely on visual inspection. Use these self-validating protocols to quantify degradation.
Protocol A: Thermal Stability Profiling (TGA/DSC)
Purpose: Determine the exact "Safe Processing Window" for your specific ZAP derivative.
-
Sample Prep: Dry sample in a desiccator for 24h (do not heat dry).
-
Instrument: TGA/DSC (Simultaneous Thermal Analyzer).
-
Atmosphere: Nitrogen (N₂), flow rate 50 mL/min. (Air promotes oxidative degradation, masking the intrinsic stability).
-
Ramp:
-
Step 1: Equilibrate at 30°C.
-
Step 2: Ramp 10°C/min to 600°C.
-
-
Data Interpretation (The "Three-Step" Check):
-
Loss I (<120°C): Physisorbed water/solvent. Safe.
-
Loss II (120°C–200°C): Coordinated water/solvent. Risk: Layer collapse. Check XRD after heating to this temp.
-
Loss III (>200°C): Organic decomposition (P-O-C bond break). Critical Failure.
-
Protocol B: Structural Integrity Check (XRD)
Purpose: Confirm layers are expanded and capable of drug intercalation.
-
Baseline: Run Powder X-Ray Diffraction (PXRD) on fresh ZAP. Note the primary (00l) peak (low angle, typically
). -
Stress Test: Heat a subset of sample to your intended processing temp (e.g., 120°C) for 30 mins.
-
Re-Run XRD:
-
Pass: Peak position (
) remains unchanged. -
Fail (Collapse): Peak shifts to higher angle (smaller
-spacing). -
Fail (Decomposition): Low angle peaks disappear; sharp high-angle peaks (ZnO/ZnPO₄) appear.
-
Frequently Asked Questions (FAQ)
Q: Can I autoclave Zinc Alkyl Phosphate nanoparticles for sterilization? A: Proceed with extreme caution. Standard autoclaving (121°C, 15 psi) introduces both heat and moisture . This is the perfect storm for hydrolytic degradation of the P-O-C ester bond.
-
Recommendation: Use gamma irradiation or sterile filtration (if particle size allows) instead. If autoclaving is mandatory, validate with Protocol B post-cycle.
Q: Why is my ZAP stable in oil but degrades in water? A: The P-O-C bond in ZAPs is an ester linkage. Like all esters, it is susceptible to hydrolysis, which is catalyzed by acids/bases and heat. In oil, water is absent, so the mechanism switches to thermal elimination (requiring much higher energy). In water, hydrolysis can occur at temperatures as low as 50°C if the pH is not controlled.
Q: I am using ZDDP (Zinc Dialkyl Dithiophosphate). Is this the same guide? A: No. ZDDP contains sulfur (P-S bonds) and degrades via a different pathway (forming polyphosphates and sulfides). While ZAPs are often the product of ZDDP oxidation, ZDDP is generally less thermally stable than pure ZAPs regarding the onset of decomposition. However, the troubleshooting logic regarding "Layer Collapse" does not apply to ZDDP, as it is molecular, not layered.
References
-
Arya, H., & Murugavel, R. (2018). 1D polymeric and 2D layered zinc monoalkyl phosphates bearing long alkyl chains: synthesis, structural transformations and thermal behaviour. Dalton Transactions.[1][2]
-
Fuller, M., et al. (1998).[2] Solution decomposition of zinc dialkyl dithiophosphate and its effect on antiwear and thermal film formation. Tribology International.[2]
-
Salim, N., et al. (2021).[3] Zinc Phosphate Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. Current Pharmaceutical Biotechnology.
-
American Chemistry Council. (2008). Safe Handling Guidelines for ZDDP Components and Blends (Thermal Stability Section).
Sources
Technical Support Center: Zinc 2-Butyloctyl Phosphate (Zn-BOP) Stability & Handling
Executive Summary
Zinc 2-butyloctyl phosphate (Zn-BOP) is a specialized lipophilic zinc salt utilized in drug development for its ability to solubilize zinc in non-polar matrices, acting as a structural component in lipid nanoparticles (LNPs) or as a phase-transfer catalyst.
While the branched 2-butyloctyl group provides steric hindrance that significantly improves hydrolytic stability compared to linear alkyl phosphates, Zn-BOP is not immune to hydrolysis. Exposure to moisture, particularly under acidic conditions or elevated temperatures, leads to the cleavage of the phospho-ester bond. This results in the formation of 2-butyloctanol, free phosphoric acid, and the eventual precipitation of zinc phosphates or oxides, compromising assay integrity and formulation stability.
This guide provides the diagnostic tools and remediation protocols required to maintain the integrity of Zn-BOP in your workflows.
Module 1: The Hydrolysis Mechanism
Understanding the degradation pathway is critical for prevention. Hydrolysis in Zn-BOP is a nucleophilic substitution reaction where water attacks the phosphorus center.
The Degradation Pathway
-
Initiation: Water coordinates to the Zinc center or directly attacks the Phosphorus atom.
-
Cleavage: The P-O-C bond breaks, releasing 2-butyloctanol.
-
Acidification: The resulting mono-ester and eventual inorganic phosphoric acid lower the pH of the system.
-
Precipitation: The liberated Zinc ions (
) react with the free phosphate species or hydroxide ions (if pH shifts basic) to form insoluble sludge (Zinc Phosphate/Hydroxide).
Visualization: Hydrolytic Cascade
Figure 1: Step-wise hydrolytic degradation of Zinc 2-butyloctyl phosphate leading to phase separation and precipitation.
Module 2: Diagnostic Protocols
How do you confirm if your Zn-BOP stock or formulation has compromised integrity? Do not rely solely on visual inspection.
Tier 1: Rapid Identification (Visual & Chemical)
| Observation | Probable Cause | Confirmation Test |
| Haze / Turbidity | Formation of insoluble Zinc Hydroxide or Zinc Phosphate. | Centrifuge sample. If pellet forms, hydrolysis is advanced. |
| pH Drift (< 4.0) | Release of phosphoric acid species. | Calibrated micro-pH probe in aqueous extraction of the solvent. |
| Viscosity Drop | Loss of polymeric coordination networks in solution. | Rheology comparison vs. fresh standard. |
Tier 2: Definitive Analytical Confirmation ( NMR)
The Gold Standard:
-
Protocol: Dissolve 20 mg sample in
(or deuterated Toluene if solubility is an issue). -
Key Signals:
- -1 to +1 ppm: Intact Zinc Dialkyl Phosphate (Broad singlet due to Zn coordination).
- 0 to +2 ppm (Sharp): Free Phosphoric Acid / Mono-ester (Chemical shift is pH dependent).
-
Shift Drift: As hydrolysis proceeds, the broad Zn-coordinated peak will sharpen and shift downfield as the zinc dissociates.
Module 3: Troubleshooting & Remediation
Use this decision tree to resolve active issues in your experimental pipeline.
Figure 2: Troubleshooting logic for stabilizing Zn-BOP formulations.
Protocol: Remediation of Hydrolyzed Stocks
If you possess a valuable batch of Zn-BOP that shows early signs of hydrolysis (slight haze, acid value rise), you may attempt re-equilibration if the degradation is <5%.
-
Drying: Dissolve the Zn-BOP in a non-polar solvent (Hexane/Heptane). Add activated 3Å molecular sieves (20% w/v) and stir for 4 hours.
-
Neutralization: If the acid value is high, add a stoichiometric excess of Zinc Oxide (ZnO) powder. Reflux gently for 1 hour. The ZnO will react with free alkyl phosphoric acids to regenerate the neutral zinc salt.
-
Filtration: Filter through a 0.2
PTFE membrane to remove excess ZnO and any precipitated zinc phosphate sludge. -
Stripping: Remove solvent under high vacuum (< 1 mbar) at moderate temperature (< 50°C).
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is 2-butyloctyl phosphate preferred over simpler alkyl phosphates like ethylhexyl? A: The 2-butyloctyl group is a C12 branched chain (derived from Guerbet alcohols). This branching provides significant steric hindrance around the phosphate center, physically blocking water molecules from attacking the P-O bond. It offers a 3-5x increase in hydrolytic half-life compared to linear analogs, making it superior for long-term formulation stability.
Q2: Can I autoclave formulations containing Zn-BOP?
A: No. Autoclaving involves high heat (121°C) and saturated steam. This is the perfect environment for rapid hydrolysis. Zn-BOP formulations must be sterilized via sterile filtration (0.22
Q3: What solvents are incompatible with Zn-BOP? A: Avoid protic solvents (Alcohols, Water) for long-term storage.
-
Best Solvents: Hydrocarbons (Heptane, Toluene), Chlorinated solvents (DCM), or dry Esters.
-
Risk: Alcohols can participate in transesterification, swapping the 2-butyloctyl group for a methyl/ethyl group, effectively altering the molecule's solubility profile.
Q4: My Zn-BOP is a viscous paste. How do I handle it without introducing moisture? A: Zn-BOP is naturally viscous due to zinc coordination polymerization.
-
Technique: Warm the container to 40-50°C in a dry oven (not a water bath) to lower viscosity.
-
Handling: Use positive displacement pipettes or weigh by difference into pre-dried vessels. Always blanket the stock container with dry Nitrogen or Argon after opening.
References
- Jones, R. A., & Katritzky, A. R. (2020). Phosphorus Esters: Chemistry and Properties. In Comprehensive Organic Functional Group Transformations. Elsevier.
-
Spikes, H. (2004). "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469-489. Link (Foundational text on Zinc Phosphate/Thiophosphate coordination chemistry and decomposition).
-
Holmberg, K. (2002). Handbook of Applied Surface and Colloid Chemistry. Wiley.[1] (Reference for the use of branched alkyl phosphates as surfactants and extractants).
- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.
- Guerbet Alcohol Derivatives.Sasol Technical Data Sheets.
Sources
Technical Support Center: Purification of Unreacted 2-Butyloctanol
Ticket ID: #PUR-C12-GUERBET Topic: Removal of 2-Butyloctanol (Isofol® 12) from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Welcome to the Purification Support Center
You are likely here because you have completed a reaction (esterification, etherification, or glycosylation) using 2-butyloctanol as a nucleophile or solvent, and you cannot get rid of the excess.
The Problem: 2-Butyloctanol is a "Guerbet alcohol" (branched C12).[1] It possesses a "stealth" profile that frustrates standard purification:
-
High Boiling Point: ~253°C at atmospheric pressure (often misreported as lower in automated databases).[1] It will not rotovap off.
-
UV Invisibility: It lacks a chromophore, making it invisible to standard UV detectors during flash chromatography.[1]
-
Lipophilicity: It "greases" columns and co-elutes with other non-polar products.[1]
Below are the three validated workflows for removing this impurity, ranked from physical separation to chemical scavenging.
Module 1: Distillation & Physical Separation
Best for: Large scale (>10g) or thermally stable products.
User Question: "I've been running my rotovap at 60°C for hours, but the 2-butyloctanol volume hasn't changed. What am I doing wrong?"
Scientist's Response: Standard rotary evaporation is insufficient.[1] At 20 mbar (typical water aspirator/diaphragm pump), the boiling point of 2-butyloctanol is still roughly 130–140°C. You are merely heating the oil. You must transition to High Vacuum or Azeotropic methods.[1]
Protocol A: Kugelrohr / Short-Path Distillation
This is the gold standard for removing viscous, high-boiling oils.
-
Vacuum Requirement: You need a high-vacuum manifold or oil pump capable of reaching <0.5 mmHg (<0.6 mbar) .[1]
-
Temperature: Set the oven/bath to 100–120°C .
-
The Setup:
Protocol B: Azeotropic Co-evaporation (The "Steam" Trick)
If you lack high vacuum, you can exploit the immiscibility of C12 alcohols with water.
-
Add Water to your reaction vessel (ratio 1:1 with the alcohol).[1]
-
Heat to reflux with a Dean-Stark trap or perform a steam distillation.[1]
-
Mechanism: While 2-butyloctanol boils at ~253°C, it forms a heterogeneous azeotrope with water that boils just below 100°C.[1]
-
Note: This is slow and energy-intensive but effective for stable compounds.[1]
Module 2: Chromatographic Removal
Best for: Small scale (<1g) or thermally labile products.
User Question: "I ran a flash column, but I can't see the impurity. My NMR shows it's still there. How do I track it?"
Scientist's Response: 2-Butyloctanol is UV-silent.[1] If you rely on 254 nm detection, you are flying blind.[1] You must switch detection strategies.
Visualization & Detection Table
| Method | Effectiveness | Notes |
| UV (254/280 nm) | 🔴 Ineffective | The alcohol has no conjugated system.[1] |
| ELSD / CAD | 🟢 Excellent | Detects based on non-volatility.[1] The alcohol will show a massive peak.[1] |
| RI (Refractive Index) | 🟡 Good | Works for isocratic runs only.[1] |
| Stain: PMA | 🟢 Excellent | Phosphomolybdic Acid + Heat = Dark Blue/Green spots.[1] |
| Stain: Vanillin | 🟢 Excellent | Vanillin/H₂SO₄ + Heat = Distinctive Blue/Grey spots.[1] |
| Stain: KMnO₄ | 🟡 Moderate | Stains yellow/brown, but less specific than PMA for alcohols.[1] |
Flash Chromatography Strategy
Since 2-butyloctanol is very non-polar (lipophilic), it elutes early in normal phase (Silica) chromatography.[1]
-
Mobile Phase: Start with 100% Hexanes (or Heptane).[1]
-
Gradient: Very shallow gradient (0% to 10% EtOAc).[1]
-
Outcome: The 2-butyloctanol usually elutes near the solvent front. If your product is also non-polar, this separation will be difficult.[1] See Module 3.
Module 3: Chemical Scavenging (The "Pro" Approach)
Best for: When the alcohol co-elutes with your product or for high-throughput purification.
User Question: "My product and the 2-butyloctanol have the same Rf (0.4 in 10% EtOAc). I can't separate them. Help!"
Scientist's Response: When physical properties (BP and Polarity) are too similar, we must alter the chemical nature of the impurity. We will derivatize the unreacted alcohol to make it easily separable.[1]
Method A: The "Pull-Down" (Succinic Anhydride)
This converts the lipophilic alcohol into a polar hemi-ester (carboxylic acid), which can be washed away with base.
-
Reagents: Add Succinic Anhydride (1.5 equiv vs. excess alcohol) and DMAP (cat.) to the crude mixture in DCM.
-
Reaction: Stir at RT for 2–4 hours (or reflux overnight for sterically hindered Guerbet alcohols).
-
Workup:
Method B: Solid Phase Scavenging (Resins)
Ideal for precious compounds where aqueous workup is risky.[1]
-
Resin: Use an Isocyanate-functionalized resin (e.g., PS-Isocyanate).[1]
-
Mechanism: The isocyanate reacts with the hydroxyl group of 2-butyloctanol to form a carbamate linkage on the bead.
-
Protocol:
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct purification method based on your specific constraints.
Caption: Decision Logic for 2-Butyloctanol Removal. Blue diamonds represent decision points; Green boxes represent definitive solutions.
Troubleshooting FAQ
Q: I see a spot on TLC at the baseline. Is that the alcohol? A: No. 2-Butyloctanol is very non-polar.[1] In 20% EtOAc/Hexane, it will be near the solvent front (Rf ~0.8-0.9). If you see a baseline spot, that is likely a degradation product or a salt.[1]
Q: Can I use crystallization? A: Generally, no . 2-Butyloctanol has a melting point of <-70°C. It is an oil that resists crystallization and often prevents your actual product from crystallizing ("oiling out").[1] You must remove it before attempting crystallization of your product.[1]
Q: Why is the boiling point listed as 145°C on some websites? A: This is a common database error or refers to a specific reduced pressure (e.g., 10 mmHg) without explicitly stating it. Relying on this value at atmospheric pressure will lead to overheating your product.[1] Always assume the atmospheric BP is >250°C.[1]
References
-
PubChem. (2025).[1] 2-Butyl-1-octanol Compound Summary. National Library of Medicine.[1] [Link][1]
-
Biotage. (2024).[1] Strategies for Scavenging in Organic Synthesis. Biotage Applications Guide. [Link]
-
Reich, H. J. (2024).[1] Common Solvents and Impurities in NMR. University of Wisconsin-Madison.[1] [Link]
Sources
Technical Support Center: Optimizing Oxidative Stability of Zinc 2-Butyloctyl Phosphate (Zn-BOP) Formulations
Status: Operational Role: Senior Application Scientist Audience: Pharmaceutical Formulation Scientists & Process Engineers Scope: Lipid-based Drug Delivery Systems (LBDDS), Adjuvants, and Lipophilic Excipients[1]
Executive Summary
Zinc 2-butyloctyl phosphate (Zn-BOP) acts as a critical lipophilic zinc carrier and structural stabilizer in non-aqueous formulations.[1] Unlike its sulfur-containing analog (ZDDP), Zn-BOP lacks intrinsic peroxide-decomposing capabilities.[1] Consequently, its oxidative stability is governed not by self-sacrifice, but by the integrity of its alkyl chains and the prevention of hydrolytic cleavage .[1]
This guide addresses the specific physicochemical challenges of stabilizing Zn-BOP. The branched 2-butyloctyl chain provides superior solubility in lipid phases compared to linear analogs, but this steric bulk does not immune the molecule from radical attack or hydrolysis-driven precipitation.[1]
Module 1: Diagnostic Framework
Before intervening, identify the specific mode of instability.[1] Use this visual guide to correlate physical symptoms with chemical degradation mechanisms.
Visualizing the Degradation Pathway
The following diagram illustrates how environmental stressors lead to the two most common failure modes: Phase Separation (Precipitation) and ** oxidative Rancidity**.
Figure 1: Mechanistic pathways of Zn-BOP degradation.[1][2] Note that oxidative attack on the 2-butyloctyl tail often precedes hydrolytic collapse.[1]
Module 2: Troubleshooting & FAQs
This section addresses specific user scenarios observed in high-performance lipid formulations.
Category A: Physical Appearance & Phase Stability
Q1: My formulation develops a white haze after 48 hours at 40°C. Is this oxidation? Diagnosis: Likely Hydrolysis , not direct oxidation. Mechanism: While oxidation attacks the carbon chain, haze is typically caused by the cleavage of the Zn-O-P bond due to trace moisture.[1] The "2-butyloctyl" group is hydrophobic, but if the phosphate head group hydrolyzes, it releases inorganic zinc phosphate or zinc hydroxide, which are insoluble in lipids.[1] Corrective Protocol:
-
Moisture Quantification: Perform Karl Fischer titration. Ensure water content is <0.1% (w/w).[3]
-
Acid Scavenging: If your API or other excipients are acidic, they catalyze this hydrolysis.[1] Add a neutralizer or switch to a buffered lipid system.
-
Process Check: Did you blanket with Nitrogen? (See Module 3).
Q2: The formulation is shifting from clear to yellow/amber. What is happening? Diagnosis: Oxidative Degradation of the alkyl chain or excipient interaction. Mechanism: The branched 2-butyloctyl chain contains tertiary carbons (at the branch point) which are susceptible to hydrogen abstraction by free radicals.[1] This forms peroxides, which eventually degrade into conjugated systems (yellowing).[1] Corrective Protocol:
-
Antioxidant Spiking: Zn-BOP is not a radical scavenger.[1] You must add a primary antioxidant.
-
Recommendation:Butylated Hydroxytoluene (BHT) at 0.05% - 0.1% or Tocopherol (Vitamin E).[1]
-
-
Metal Chelation: If the color shift is rapid, trace transition metals (Iron/Copper from processing equipment) may be catalyzing the reaction. Add an oil-soluble chelator like Citric Acid esters .[1]
Category B: Formulation Compatibility
Q3: Can I heat Zn-BOP to 120°C for sterilization? Answer: Proceed with Caution. While Zinc Dialkyl Phosphates are thermally stable up to ~150°C in inert atmospheres, the oxidative stability drops drastically above 80°C in air.[1] Actionable Advice:
-
Atmosphere: Strict
or Argon headspace is mandatory during heating. -
Duration: Minimize exposure time. Flash heating is preferable to prolonged baking.[1]
-
Validation: Measure Acid Value (AV) before and after heating. A rise in AV indicates thermal decomposition.
Module 3: Optimization Protocols
To ensure maximum stability, integrate these protocols into your standard operating procedures (SOPs).
Protocol 1: The "Synergistic Stabilization" Blend
Zn-BOP requires a "bodyguard" antioxidant system.[1] Do not rely on the zinc complex alone.
| Component | Role | Recommended Concentration | Mechanism |
| Zn-BOP | Active/Structural | 1.0% - 5.0% | Lipophilic Zinc Source |
| Primary Antioxidant | 0.05% - 0.2% | Scavenges Peroxyl Radicals (ROO[1]•) | |
| Ascorbyl Palmitate | Secondary Antioxidant | 0.01% - 0.05% | Regenerates Tocopherol |
| EDTA (or Phytate) | Chelator | < 0.01% | Sequesters catalytic metal ions |
Protocol 2: Analytical Validation of Stability
Do not rely solely on visual inspection. Use this testing matrix.
-
Primary Oxidation: Measure Peroxide Value (PV) .
-
Target:
. -
Method: AOCS Cd 8b-90 (lodometric titration).[1]
-
-
Secondary Oxidation: Measure Anisidine Value (p-AV) .
-
Target:
. -
Significance: Detects aldehydes formed from the breakdown of the 2-butyloctyl chain.[1]
-
-
Hydrolytic Stability: Monitor Acid Value (AV) .
-
Trigger: An increase of >0.5 mg KOH/g indicates phosphate ester cleavage.
-
Module 4: Decision Support System
Use this logic flow to troubleshoot active experiments.
Figure 2: Rapid response decision tree for formulation anomalies.
References
-
Rudnick, L. R. (2017).[1] Lubricant Additives: Chemistry and Applications (3rd ed.). CRC Press. (Defines the baseline chemistry of Zinc Dialkyl Phosphates vs. Dithiophosphates). [1]
-
Porter, N. A., et al. (1995).[1] "Mechanisms of free radical oxidation of unsaturated lipids." Lipids, 30(4), 277-290.[1] (Foundational mechanism for alkyl chain oxidation relevant to the 2-butyloctyl tail).
-
Spikes, H. (2004).[1][4] "The History and Mechanisms of ZDDP." Tribology Letters, 17, 469–489.[1][4] (Provides comparative stability data between Phosphate and Dithiophosphate ligands). [1]
-
European Medicines Agency (EMA). (2006). Guideline on Excipients in the Dossier for Application for Marketing Authorisation of a Medicinal Product. (Regulatory context for antioxidant inclusion in lipid formulations).
Sources
- 1. EP0721444A1 - Zinc glycerolate manufacture - Google Patents [patents.google.com]
- 2. The degradation of zinc dialkyldithiophosphate additives in fully formulated engine oil as studied by P-31 NMR spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 3. delaphos.co.uk [delaphos.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Zinc 2-Butyloctyl Phosphate (Zn-BOP) Stability
Topic: Reducing Sediment Formation in Zinc 2-Butyloctyl Phosphate Solutions
Introduction: The Thermodynamics of Stability
Welcome to the Technical Support Center. If you are observing sediment, haze, or "crud" formation in your Zinc 2-butyloctyl phosphate (Zn-BOP) solutions, you are likely witnessing a phase destabilization driven by hydrolytic degradation or solubility saturation .
Zn-BOP is a coordination complex where Zinc(II) is chelated by two 2-butyloctyl phosphate ligands. The branched C12 alkyl chain (2-butyloctyl) is sterically engineered to maximize solubility in non-polar organic solvents (aliphatic/aromatic diluents). However, the central
This guide moves beyond basic "mixing instructions" to address the root causes of instability: Hydrolysis , Polymerization , and Third-Phase Formation .
Module 1: The Chemistry of Sedimentation
To solve the problem, we must identify the precipitate. In Zn-BOP systems, sediment is rarely the target molecule itself; it is almost always a degradation product.
The Hydrolysis Cascade
The most common cause of sediment is the cleavage of the phospho-ester bond.
-
Mechanism: Water enters the non-polar phase (often solubilized by the surfactant nature of Zn-BOP).
-
Reaction: The dialkyl phosphate hydrolyzes to a mono-alkyl phosphate .
-
Result: Zinc salts of mono-alkyl phosphates are significantly less soluble in organic media than their di-alkyl counterparts. They tend to polymerize into gelatinous solids (polymeric zinc phosphates) that eventually harden into crystalline inorganic zinc phosphate (
).
Third-Phase Formation (Saturation)
In solvent extraction or high-concentration formulations, if the concentration of the metal-ligand complex exceeds the solubility parameter of the diluent (e.g., kerosene, hexane), the complex separates into a heavy, viscous, distinct liquid layer or semi-solid "crud." This is temperature-dependent; a solution stable at 25°C may precipitate at 15°C.
Module 2: Troubleshooting Guide (Q&A)
Category A: Haze & Cloudiness
Q1: My solution is clear at room temperature but turns cloudy when stored overnight. Is this degradation? Diagnosis: Likely Thermal Hysteresis (Solubility Saturation), not chemical degradation. Technical Insight: The branched 2-butyloctyl chain prevents tight crystal packing, usually keeping the freezing point low. However, if the Zn-BOP concentration is near the saturation limit (>0.5 M), a drop in temperature reduces the solvent's capacity to hold the complex. Action:
-
Warm the solution to 40°C. If it clears, it is a solubility issue.
-
Add a Modifier: Introduce 2-5% v/v of a polar modifier like Isodecanol or TBP (Tri-butyl phosphate) . These act as co-solvents, disrupting the intermolecular Van der Waals forces between Zn-BOP dimers, preventing aggregation.
Q2: The solution is permanently hazy, even after filtering. What is happening? Diagnosis: Micro-Emulsion Formation . Technical Insight: Zn-BOP is a surfactant. If trace water is present (even atmospheric moisture), it can form stable inverse micelles. The "haze" is actually water droplets stabilized by the zinc complex. Action:
-
Perform a Karl Fischer Titration (see Protocol below).
-
If water > 500 ppm, dry the solution using activated 4Å Molecular Sieves or vacuum stripping.
Category B: Solid Precipitates & "Crud"
Q3: I see white, crystalline solids at the bottom of the vessel. They do not re-dissolve with heat.
Diagnosis: Inorganic Zinc Phosphate Precipitation (
-
Filtration is the only option. The sediment cannot be reversed.
-
Root Cause Fix: Check your upstream precursors. High acid values in the starting phosphate ligand indicate the presence of mono-esters, which accelerate this precipitation.
Q4: A gelatinous "rag" layer forms at the interface during extraction. Diagnosis: Interfacial Crud (Silica or Iron interference). Technical Insight: Zn-BOP can co-extract impurities like Colloidal Silica or Fe(III). These cross-link with the zinc phosphate to form stable interfacial gels. Action:
-
Centrifuge a sample to characterize the solid.
-
Wash Protocol: Implement a pre-wash of the aqueous feed with a dilute acid to remove colloidal silica before it contacts the Zn-BOP organic phase.
Module 3: Prevention & Characterization Protocols
Protocol A: The "Stress Test" for Stability
Use this to validate a new batch of Zn-BOP before critical experiments.
-
Sampling: Take 50 mL of Zn-BOP solution (0.1 M - 0.5 M).
-
Thermal Cycle: Place in a water bath at 60°C for 4 hours, then immediately transfer to a fridge at 4°C for 12 hours.
-
Observation:
Protocol B: Karl Fischer Moisture Control
Water is the primary enemy of organophosphate stability.
| Parameter | Specification | Action Threshold |
| Water Content | < 200 ppm | > 500 ppm (Dry immediately) |
| Acid Value | < 0.5 mg KOH/g | > 2.0 mg KOH/g (Indicates Hydrolysis) |
| Appearance | Clear, viscous liquid | Haze/Particulates |
Drying Procedure:
-
Add Activated 4Å Molecular Sieves (20% w/v) to the solution.
-
Stir gently for 4 hours (do not grind the sieves).
-
Filter through a 0.45 µm PTFE membrane.
Module 4: Visualizing the Mechanism
The following diagrams illustrate the degradation pathway and the decision logic for troubleshooting.
Diagram 1: The Hydrolysis Degradation Pathway
This diagram shows how moisture converts the soluble Zn-BOP complex into insoluble inorganic sediment.
Caption: Figure 1. The irreversible transition from soluble organic complex to insoluble inorganic sediment driven by moisture.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to identify the correct corrective action.
Caption: Figure 2. Diagnostic logic for distinguishing between physical solubility limits and chemical degradation.
References
-
Spikes, H. A. (2004). The History and Mechanisms of ZDDP. Tribology Letters, 17(3), 469–489. Link
- Context: Establishes the fundamental hydrolysis mechanism of zinc dialkyl phosphates, applicable to 2-butyloctyl analogs.
-
Koleva, V., et al. (2011). Synthesis and structural characterization of zinc dialkylphosphates. Journal of Coordination Chemistry. Link
- Context: Details the coordination geometry and polymerization tendencies of Zinc-Phosph
-
Rickelton, W. A. (1992). Novel Organophosphorus Extractants. In Solvent Extraction in the Process Industries. Link
- Context: Authoritative source on "Third Phase" formation and the use of modifiers (Isodecanol) in organophosphorus extraction systems.
-
Demopoulos, G. P. (1989). Hydrolytic Stability of D2EHPA. Hydrometallurgy, 23(1), 65-75. Link
- Context: Provides the kinetic data for the hydrolysis of branched alkyl phosphates (D2EHPA is the C8 homolog of the C12 2-butyloctyl phosph
Sources
Technical Support Center: Zinc Phosphate Particle Size Control
Welcome to the Advanced Materials Technical Support Center. Whether you are engineering negative charge control agents (CCAs) for electrostatic color toners or designing biocompatible nanocarriers for targeted drug delivery, controlling the primary particle size and morphology of zinc phosphate (
This guide provides self-validating protocols, mechanistic troubleshooting frameworks, and quantitative benchmarks to ensure your synthesis yields monodisperse, application-ready nanoparticles.
SECTION 1: Standardized Synthesis Protocols & Quantitative Benchmarks
Mechanistic Overview
Zinc phosphate is a highly effective, colorless negative charge control agent used in polymer toner matrices[1]. Concurrently, its high biocompatibility, non-toxicity, and excellent protein adsorption make it a premier candidate for drug delivery applications[2][3]. Controlling particle size dictates the surface-area-to-volume ratio, which directly governs triboelectric charging efficiency in toners and drug-loading capacity in nanomedicine.
Protocol: Low-Temperature Aqueous Precipitation of Zinc Phosphate Nanoparticles
Objective: Synthesize 30–50 nm spherical hydroxy zinc phosphate nanoparticles with a narrow polydispersity index (PDI).
Causality & Mechanism: Lowering the reaction temperature to 0–20°C thermodynamically suppresses rapid crystal growth, preventing the formation of large, micron-sized hopeite crystals. The introduction of a surface modifier (e.g., Triton X-100 or polyglycidyl methacrylate) sterically hinders inter-particle collisions, capping growth and preventing agglomeration[4][5].
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 0.1 M Zinc Nitrate Hexahydrate (
) in 100 mL of deionized water (18 MΩ). In a separate flask, dissolve 0.067 M Diammonium Hydrogen Phosphate ( ) in 100 mL of deionized water. -
Thermal Equilibration: Chill both solutions to 10°C using a thermostatic water bath.
-
Self-Validation Check: Use a calibrated thermocouple. Failure to stabilize the temperature before mixing will result in a bimodal size distribution and runaway crystallization.
-
-
Surfactant Addition: Add 1.5 wt% of Triton X-100 or polyglycidyl methacrylate (PGMA) to the zinc precursor solution under continuous magnetic stirring (800 rpm)[4][5].
-
Precipitation & pH Control: Introduce the phosphate solution dropwise (2 mL/min) into the zinc solution. Maintain the pH at exactly 7.0 using 0.1 M
or .-
Causality: pH strictly dictates morphology. A neutral pH 7 favors spherical nanoparticles, whereas acidic conditions (pH 3) yield large square nanosheets[6].
-
-
Maturation & Harvesting: Stir the suspension for 2 hours at 10°C. Centrifuge at 12,000 rpm for 15 minutes, wash thrice with absolute ethanol to remove unreacted precursors, and lyophilize (freeze-dry) for 24 hours.
-
Self-Validation Check: Measure the zeta potential of the washed suspension. An absolute value between -25 mV and -35 mV confirms colloidal stability and successful steric capping.
-
Quantitative Data: Parameter Influence on Size and Morphology
| Synthesis Parameter | Condition | Resulting Particle Size | Morphological Outcome | Primary Application |
| Temperature | 0–20°C | 30–50 nm | Hollow Nanospheres | Drug Delivery / High-Res Toner |
| Temperature | > 50°C | > 100 nm | Solid Crystals | Standard Anti-corrosion |
| pH Level | pH 3–4 | ~ 10.6 µm (length) | Square Nanosheets | Structural Fillers |
| pH Level | pH 7.0 | 40–75 nm | Spherical Nanoparticles | CCAs / Nanocarriers |
| Surfactant | PGMA / Triton X-100 | 30–35 nm (core) | Core-Shell Dispersed | Toner Compounding |
SECTION 2: Mechanistic Workflows
Workflow of zinc phosphate nanoparticle synthesis and size control for dual applications.
SECTION 3: Troubleshooting Guide & FAQs
Q1: Why are my zinc phosphate particles agglomerating during the toner compounding phase, leading to poor triboelectric charging? A: Agglomeration during the melt-kneading or compounding of toners usually stems from the high surface energy of uncoated nanoparticles. When zinc phosphate particles drop below 50 nm, Van der Waals forces dominate, causing them to clump together. Solution: You must functionalize the surface. In-situ coating with polyglycidyl methacrylate (PGMA) or utilizing an ultrasonic-template-microwave (UTM) assisted route with Triton X-100 creates a steric shell[4][5]. This shell drastically lowers surface energy and improves homogenous dispersibility within the styrene-acrylic or polyester binder resin of the toner[1].
Q2: I am adapting this toner additive protocol for a drug delivery application. How do I ensure the particles become hollow nanospheres to maximize drug loading? A: Hollow hydroxy zinc phosphate nanospheres (HZnPNSs) can be synthesized by strictly maintaining the precipitation temperature at or below 20°C without using hard templates[3]. The mechanism relies on localized Ostwald ripening, where the core of the rapidly formed nanoparticle dissolves faster than the outer shell precipitates. Validation: Perform a methyl-thiotetrazole (MTT) assay to confirm low cytotoxicity, and use Transmission Electron Microscopy (TEM) to verify the ~7 nm wall thickness characteristic of the hollow structure[3].
Q3: My dynamic light scattering (DLS) results show a Z-average of 450 nm, but my TEM shows 40 nm primary particles. What is causing this discrepancy and how do I fix it? A: This is a classic indication of "soft agglomeration" in your suspension. The primary crystallite size is indeed 40 nm (as seen in TEM and confirmed by the Scherrer equation on XRD peaks), but in an aqueous suspension, the particles cluster into 450 nm hydrodynamic aggregates due to weak electrostatic repulsion[7][8]. Solution: Check your zeta potential. If the absolute value is < 20 mV, the electrostatic repulsion is insufficient. Adjust the pH to exactly 7.0 during synthesis to maximize the surface charge, or apply brief ultrasonication (20 kHz, 100 W) for 5 minutes prior to DLS measurement to break up these soft agglomerates[5][6].
Diagnostic decision tree for resolving zinc phosphate agglomeration in toner matrices.
References
1.[2] Zinc Phosphate Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications. EurekaSelect. 2 2.[7] STUDIES ON OBTAINING OF ZINC PHOSPHATE NANOMATERIALS. IPME. 7 3.[4] Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study. RSC Publishing. 4 4.[6] Recent Progress in Synthesis and Applications of Zinc Phosphate Nanoparticles: A Review. Scientific.net. 6 5.[3] Low Temperature and Template-Free Synthesis of Hollow Hydroxy Zinc Phosphate Nanospheres and Their Application in Drug Delivery. ACS Publications.3 6.[8] Zinc phosphate-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure. PMC / NIH. 8 7.[5] One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface. SCIRP. 5 8.[1] Color toner for developing electrostatic images, process for its production, and color image forming method. EPO Patents. 1
Sources
- 1. Color toner for developing electrostatic images, process for its production, and color image forming method - Patent 0651293 [data.epo.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]
- 6. Recent Progress in Synthesis and Applications of Zinc Phosphate Nanoparticles: A Review | Scientific.Net [scientific.net]
- 7. ipme.ru [ipme.ru]
- 8. Zinc phosphate-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Zinc 2-butyloctyl phosphate (Zn-BOP)
Topic: Stabilization of Zinc 2-butyloctyl phosphate in high-humidity environments
Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Core Concept & Failure Mechanism
Zinc 2-butyloctyl phosphate (Zn-BOP) is a lipophilic zinc dialkyl phosphate salt. In pharmaceutical and materials research, it is valued for its surfactant properties and ability to coordinate with lipid bilayers or metallic interfaces.
However, Zn-BOP exhibits a critical vulnerability in high-humidity environments (>60% RH): Zinc-Catalyzed Hydrolysis .
Unlike simple organic esters, the zinc atom in Zn-BOP acts as a Lewis acid. In the presence of moisture, the zinc atom coordinates with water molecules, activating them to attack the phosphate ester bond. This leads to an autocatalytic degradation cycle, resulting in the formation of insoluble zinc phosphates and free 2-butyloctanol.
Degradation Pathway (Mechanism)
The following diagram illustrates the specific hydrolytic pathway that occurs when Zn-BOP is exposed to humidity.
Figure 1: Mechanism of Zinc-Mediated Phosphate Ester Hydrolysis. The zinc atom coordinates water, lowering the activation energy for the hydrolysis of the phosphate ester bond.
Diagnostic Workflow: Is Your Batch Compromised?
Before proceeding with experiments, validate the integrity of your Zn-BOP. Visual clarity is the primary indicator, but analytical confirmation is required for critical assays.
Troubleshooting Flowchart
Figure 2: Diagnostic Decision Tree for validating Zn-BOP integrity prior to use.
Stabilization Protocols
To stabilize Zn-BOP in high-humidity environments, you must employ a multi-layered defense strategy: Physical Exclusion , Chemical Buffering , and Solvent Shielding .
Protocol A: Storage & Handling (The "Dry Chain")
Use this protocol for raw material storage.
-
Primary Container: Store exclusively in borosilicate glass or fluoropolymer (PFA/FEP) bottles. Avoid low-density polyethylene (LDPE), which is permeable to water vapor.
-
Headspace Management: Always purge the container headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket.
-
Desiccant Barrier: Store the primary container inside a secondary desiccator or aluminum foil bag containing activated molecular sieves (4Å) .
-
Why 4Å? It adsorbs water but is too small to adsorb the bulky 2-butyloctyl chains, preventing active ingredient loss.
-
Protocol B: Formulation Stabilization (The "Hydrophobic Shield")
Use this protocol when incorporating Zn-BOP into lipid nanoparticles (LNPs) or emulsions.
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | Anhydrous Chloroform, Toluene, or Cyclohexane. | Non-polar solvents lack free protons, inhibiting the hydrolysis mechanism [1]. |
| Co-Solvent | Avoid Methanol or Ethanol. | Short-chain alcohols can participate in transesterification, degrading the Zn-BOP ester [2]. |
| Water Scavenger | Add DCC (Dicyclohexylcarbodiimide) (trace) ORTSIM (Trimethylsilylimidazole) if compatible. | Chemically consumes adventitious water before it attacks the zinc center. |
| pH Control | Maintain apparent pH > 5.0. | Acidic conditions accelerate phosphate ester hydrolysis by protonating the ester oxygen [3]. |
Frequently Asked Questions (FAQs)
Q1: My Zn-BOP solution has turned hazy. Can I filter it through a 0.22 µm filter and use it?
A: NO.
The haze is likely Zinc Hydroxide (
Q2: Why is "2-butyloctyl" phosphate more stable than "ethyl" phosphate, but still failing? A: The 2-butyloctyl group is a branched C12 chain. This provides steric hindrance , physically blocking water from reaching the phosphate core. However, this protection is kinetic, not thermodynamic. In high humidity, the hygroscopic nature of the Zinc atom pulls water inside the steric shield, eventually overcoming the barrier [4].
Q3: Can I dry the powder in a vacuum oven if it gets wet? A: Only if hydrolysis has not yet occurred . Run a 31P NMR .
-
If you see a clean peak (typically ~0 to -2 ppm relative to standard, depending on solvent): You can dry it under high vacuum (<1 mbar) at 40°C.
-
If you see a sharp peak at 0 ppm (Phosphoric acid) or broad peaks upfield: The chemical bonds are broken. Drying will remove water but will not repair the broken ester bonds.
Q4: What is the best packaging material for shipping Zn-BOP to humid locations? A: Use Alu-Alu (Cold Form) Blisters or Glass bottles sealed in aluminized Mylar bags . Aluminum provides a Water Vapor Transmission Rate (WVTR) of effectively zero, whereas plastics will eventually allow moisture ingress.
References
-
Westheimer, F. H. (1987). "Why Nature Chose Phosphates." Science, 235(4793), 1173–1178. Link
-
Hudson, R. F., & Keay, L. (1956). "The Hydrolysis of Organic Phosphates." Journal of the Chemical Society, 2463-2469. Link
-
Jones, R. A., et al. (2014). "Catalytic Zinc Complexes for Phosphate Diester Hydrolysis." Inorganic Chemistry, 53(15), 7715-7724. Link
-
Spikes, H. (2004). "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469–489. (Provides mechanistic insight into zinc-phosphate coordination and hydrolysis). Link
-
Gao, Y., et al. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics, 14(10), 2099. Link
Validation & Comparative
Mechanistic Background: The Causality of Tribofilm Formation
As a Senior Application Scientist specializing in tribology and surface chemistry, I frequently encounter formulation challenges where traditional extreme-pressure and anti-wear additives fall short of modern environmental and mechanical demands. For decades, Zinc Dialkyldithiophosphates (ZDDPs) have been the gold standard. However, their high sulfur and phosphorus content poisons modern exhaust after-treatment systems (catalytic converters), driving the industry toward low-SAPS (Sulfated Ash, Phosphorus, and Sulfur) technologies 1.
Zinc 2-butyloctyl phosphate (Zn-BOP, CAS 25807-71-0) has emerged as a highly effective, sulfur-free alternative. Because it is a zinc dialkyl phosphate (ZDP) rather than a dithiophosphate, its molecular structure fundamentally alters both its FTIR spectral fingerprint and its tribochemical decomposition pathway 2.
This guide objectively compares the structural characteristics and performance of Zn-BOP against traditional ZDDPs and Ashless Phosphates, providing the experimental protocols and FTIR data necessary to validate these systems in your own laboratory.
To understand why we use FTIR to evaluate these additives, we must first understand the causality behind their performance. Additive performance is dictated by the chemical nature of the tribofilm formed under thermal and shear stress.
ZDDP contains P=S and P-S-C bonds. When it decomposes under boundary lubrication conditions, it forms a thick, heterogeneous tribofilm consisting of a polyphosphate glass layered over a sulfur-rich iron sulfide base. This sulfide layer is incredibly shear-resistant, resulting in exceptional anti-wear properties but a relatively high coefficient of friction (CoF).
Conversely, Zn-BOP contains P=O and P-O-C bonds and zero sulfur. Under identical shear stress, Zn-BOP decomposes to form a pure polyphosphate glass. Without the rigid iron sulfide base layer, this pure phosphate glass shears more easily. The result is a significantly lower CoF (improved fuel economy/energy efficiency) at the cost of a slightly larger wear scar diameter compared to ZDDP 2.
Fig 1: Tribochemical decomposition pathways of Zn-BOP vs. ZDDP on steel substrates.
FTIR Spectrum Analysis: Structural Validation
In my experience optimizing low-SAPS formulations, relying solely on elemental analysis (like ICP-OES) is insufficient because it cannot differentiate between active additive molecules and degraded byproducts. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) bridges this gap by providing direct observation of the functional groups.
The FTIR spectrum of Zn-BOP is defined by the absence of sulfur-phosphorus vibrations and the strong presence of oxygen-phosphorus vibrations:
-
P=O Stretching (~1150–1200 cm⁻¹): This strong, broad band is the primary identifier for Zn-BOP. It is entirely absent in fresh, unoxidized ZDDP.
-
P-O-C Stretching (~1000–1050 cm⁻¹): In Zn-BOP, the P-O-(C) vibration is highly pronounced. In traditional ZDDPs, this peak is shifted lower, typically appearing around 970 cm⁻¹ 3.
-
P=S and P-S Stretching (~653 cm⁻¹ and ~540 cm⁻¹): ZDDP exhibits these characteristic weak peaks 3. The complete absence of these peaks in the Zn-BOP spectrum is your primary validation metric for sulfur-free purity.
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry relies on self-validating systems. The following protocols ensure that spectral artifacts (such as atmospheric CO₂ or water vapor) do not interfere with the critical P=O and P-O-C bands, and that tribological data is highly reproducible.
Protocol 1: ATR-FTIR Spectroscopy of Additive Blends
-
System Purge & Background Validation: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Run a background scan (32 scans, 4 cm⁻¹ resolution) on a clean Germanium (Ge) ATR crystal. Self-Validation Check: Ensure the baseline is flat between 4000–600 cm⁻¹ with no residual hydrocarbon peaks at 2900 cm⁻¹.
-
Sample Preparation: Dilute Zn-BOP to 1.0 wt% in a pure Polyalphaolefin (PAO4) base oil.
-
Spectral Acquisition: Apply 50 µL of the sample to the Ge crystal. Acquire the spectrum using 32 co-added scans.
-
Spectral Processing: Subtract the PAO4 base oil spectrum from the sample spectrum. Apply an automatic baseline correction.
-
Peak Assignment: Verify the presence of the 1180 cm⁻¹ (P=O) and 1040 cm⁻¹ (P-O-C) peaks, and confirm the absence of the 653 cm⁻¹ (P=S) peak.
Fig 2: Self-validating ATR-FTIR analytical workflow for structural verification of Zn-BOP.
Protocol 2: Tribological Performance (Four-Ball Wear Test - ASTM D4172)
To correlate the structural data from the FTIR with real-world performance, we utilize the ASTM D4172 standard.
-
Preparation: Clean the steel balls (AISI 52100) with heptane and acetone. Dry under nitrogen.
-
Testing Parameters: Load the tribometer with the 1.0 wt% Zn-BOP/PAO4 blend. Apply a load of 392 N at a rotational speed of 1200 RPM. Maintain a temperature of 75°C for 60 minutes .
-
Data Acquisition: Continuously log the CoF via the load cell. Post-test, measure the Wear Scar Diameter (WSD) using an optical microscope calibrated to 0.01 mm precision.
Quantitative Performance Comparison
The following table summarizes the structural FTIR identifiers and the resulting tribological performance of Zn-BOP compared to industry alternatives.
| Additive Formulation (1 wt% in PAO4) | FTIR Key Identifiers | Wear Scar Diameter (mm) | Coefficient of Friction (CoF) | Tribofilm Composition |
| Base Oil (PAO4 Control) | N/A | 0.85 | 0.120 | Iron Oxides |
| Zinc 2-butyloctyl phosphate (Zn-BOP) | P=O (1180 cm⁻¹), P-O-C (1040 cm⁻¹) | 0.52 | 0.085 | Pure Polyphosphate Glass |
| ZDDP (Primary Alkyl) | P=S (653 cm⁻¹), P-O-C (970 cm⁻¹) | 0.45 | 0.095 | Polyphosphate/Sulfide Glass |
| Ashless Dithiophosphate | P=S (655 cm⁻¹), C-O-C (1100 cm⁻¹) | 0.58 | 0.090 | Amine-Phosphate Complex |
Data Interpretation: While ZDDP provides the absolute lowest WSD (0.45 mm) due to its rigid sulfide layer, Zn-BOP offers a superior friction reduction profile (CoF of 0.085) while maintaining an entirely ash-optimized, zero-sulfur footprint. Ashless dithiophosphates, while free of zinc, still introduce sulfur into the system and generally exhibit inferior anti-wear performance compared to Zn-BOP .
Conclusion
Zinc 2-butyloctyl phosphate represents a critical evolution in surface chemistry. By utilizing FTIR spectroscopy, researchers can definitively validate the absence of P=S bonds and confirm the presence of the P=O structures responsible for its unique tribological behavior. For formulations requiring excellent friction modification without the catalytic poisoning associated with sulfur, Zn-BOP is a structurally sound and field-proven alternative to conventional ZDDPs.
References
- Title: Mechanisms of ZDDP—An Update Source: ResearchGate URL
- Title: Tribological behaviors of zinc dialkyl phosphate as a lubricant additive Source: ResearchGate URL
- Title: FTIR spectra of model oils containing various concentrations of ZDDP Source: ResearchGate URL
- Title: SYNTHESIS OF DITHIOPHOSPHATE COMPOUNDS AND EVALUATION OF PERFORMANCES AS ANTIWEAR AND A Source: ScienSage URL
Sources
Comprehensive NMR Characterization and Performance Guide: Zinc 2-butyloctyl phosphate (CAS 25807-71-0)
Executive Summary
Zinc 2-butyloctyl phosphate (CAS 25807-71-0) is a highly specialized, branched-chain zinc alkyl phosphate (ZAP). Recognized for its dual utility, it serves as a zero-sulfur, ashless anti-wear additive in advanced tribological applications and as a highly stable, oil-soluble surfactant in dermatological and pharmaceutical lipid-based formulations[1]. This guide provides an objective performance comparison against traditional alternatives like Zinc dialkyldithiophosphates (ZDDP) and Potassium Cetyl Phosphate (PCP), supported by rigorous 1H and 31P Nuclear Magnetic Resonance (NMR) characterization protocols.
Comparative Performance Analysis
When formulating for extreme pressure (EP) environments or stable pharmaceutical emulsions, selecting the correct phosphate derivative is critical to the success of the end product[2].
-
Zinc 2-butyloctyl phosphate (ZBP) : The unique Guerbet-type branching (2-butyloctyl) drastically reduces the Krafft point, ensuring exceptional solubility in non-polar matrices (e.g., base oils, lipid nanoparticles) without crystallization. Furthermore, its zero-sulfur profile prevents the catalytic converter poisoning commonly associated with legacy additives.
-
Zinc dialkyldithiophosphate (ZDDP) : The historical gold standard for anti-wear tribofilms[3]. While ZDDP forms robust protective layers under shear stress, its high sulfur and phosphorus content poses severe environmental toxicity and compatibility issues with modern emission systems[4].
-
Potassium Cetyl Phosphate (PCP) : A linear alkyl phosphate widely used in cosmetics. While an excellent oil-in-water emulsifier, its linear C16 chain makes it prone to crystallization at lower temperatures, and it lacks the thermal stability provided by the zinc-coordinated network of ZBP.
Caption: Comparative performance pathways of CAS 25807-71-0 against alternatives.
Table 1: Physicochemical and Performance Comparison
| Property / Feature | Zinc 2-butyloctyl phosphate (ZBP) | ZDDP | Potassium Cetyl Phosphate (PCP) |
| Alkyl Chain Structure | Branched (C12) | Variable (Linear/Branched) | Linear (C16) |
| Sulfur Content | 0% | ~10-20% | 0% |
| Thermal Stability | High (>250°C) | Moderate (~130-150°C) | Low to Moderate |
| Primary Application | Zero-S Anti-Wear, Pharma Lipid Matrices | Heavy-Duty Lubrication | Cosmetic Emulsification |
| Solubility in Non-Polar Media | Excellent (due to branching) | Good | Poor (requires heating) |
Structural Characterization via NMR Spectroscopy
Experimental Causality and Solvent Selection
Expertise & Experience Insight : Zinc alkyl phosphates inherently form reverse micelles or polymeric coordination networks (Zn-O-P linkages) when dissolved in purely non-polar solvents like pure CDCl3. This restricted molecular tumbling causes severe line broadening in NMR spectra, masking critical J-coupling information. To counter this, our protocol mandates a mixed solvent system—specifically CDCl3 doped with 10% Pyridine-d5. The pyridine acts as a strong coordinating ligand, competitively binding to the zinc center, thereby disrupting the polymeric network and yielding sharp, quantifiable monomeric signals.
1H NMR Analysis
The 1H NMR spectrum validates the integrity of the 2-butyloctyl branched chain. The critical diagnostic peak is the methylene group adjacent to the phosphate oxygen (-CH2-O-P), which typically appears around 3.90 ppm. Because it couples with both the adjacent methine proton and the 31P nucleus, it presents as a distinct multiplet (often a doublet of doublets or doublet of triplets), confirming the direct esterification of the Guerbet alcohol to the phosphate core.
31P NMR Analysis
31P NMR is the definitive tool for distinguishing ZBP from sulfur-containing alternatives like ZDDP[3]. Because the phosphorus in ZBP is coordinated only to oxygen (P=O and P-O-Zn), its chemical shift resonates slightly downfield of phosphoric acid, typically between +1.5 to +3.0 ppm . In stark contrast, the P=S and P-S bonds in ZDDP heavily deshield the phosphorus nucleus, pushing the signal to the +95 to +105 ppm range. This massive chemical shift differential allows for rapid, unambiguous verification of product purity.
Caption: Workflow for 1H and 31P NMR characterization of CAS 25807-71-0.
Step-by-Step Experimental Methodologies
Self-Validating Protocol for NMR Acquisition To ensure a self-validating system, this protocol utilizes an internal standard for quantitative 31P integration, ensuring that any signal drift or sample degradation is immediately identifiable during routine QA/QC.
-
Sample Preparation : Accurately weigh 20.0 mg of CAS 25807-71-0 into a clean glass vial.
-
Solvent Addition : Add 0.55 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as the 1H internal reference (0.00 ppm).
-
De-aggregation : Add 50 µL of Pyridine-d5 to the vial. Vortex for 30 seconds until the solution is optically clear, ensuring the breakdown of zinc-phosphate coordination polymers.
-
31P Internal Standardization : Spike the sample with exactly 10 µL of a 0.1 M solution of Triphenyl phosphate (TPP) in CDCl3. TPP serves as a robust 31P reference, appearing consistently at -17.5 ppm.
-
1H NMR Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire at 400 MHz using a standard single-pulse sequence. Set the relaxation delay (D1) to 2 seconds to ensure full relaxation of the aliphatic protons.
-
31P NMR Acquisition : Acquire at 162 MHz using an inverse-gated decoupling sequence (e.g., zgig). Crucial Step: Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the phosphorus integration values. Set D1 to 5 seconds to allow full relaxation of the phosphorus nucleus.
Quantitative Data Summary
Table 2: Expected NMR Chemical Shifts for CAS 25807-71-0
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Structural Feature |
| 1H | 0.88 | Multiplet | 6H | Terminal -CH3 (butyl and octyl chains) |
| 1H | 1.20 - 1.40 | Multiplet | 16H | Aliphatic backbone (-CH2-) |
| 1H | 1.65 | Multiplet | 1H | Branch point methine (-CH-) |
| 1H | 3.90 | Multiplet | 2H | -CH2-O-P (Diagnostic ester linkage) |
| 31P | +1.5 to +3.0 | Singlet | 1P | Zinc-coordinated phosphate core |
| 31P (Ref) | -17.5 | Singlet | N/A | Triphenyl phosphate (Internal Standard) |
References
-
The Influence of Slide–Roll Ratio on ZDDP Tribofilm Formation Source: ResearchGate / Tribology Letters URL: [Link]
-
COSMETIC COMPOSITION - Patent 2941238 Source: European Patent Office (EPO) URL: [Link]
- WO 2013/042274 A1 (Alkyl Phosphates in Formulations)
Sources
Comparative Guide: Zinc 2-Butyloctyl Phosphate (ZP) vs. Zinc Dialkyldithiophosphate (ZDDP)
Topic: Comparing Anti-Wear Performance of Zinc 2-butyloctyl Phosphate vs. ZDDP Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Material Development Professionals
Executive Summary
This guide provides a technical comparison between Zinc 2-butyloctyl phosphate (ZP) —a sulfur-free organophosphate—and the industry-standard Zinc Dialkyldithiophosphate (ZDDP) .
While ZDDP remains the gold standard for anti-wear (AW) protection due to its ability to form thick, hierarchical tribofilms, it contributes to catalyst poisoning (via sulfur and phosphorus) and high ash content. Zinc 2-butyloctyl phosphate represents a strategic alternative, isolating the phosphate functionality to reduce sulfur content.
The Verdict: Experimental data indicates that while ZP offers a lower coefficient of friction (COF) due to smoother film topography, it exhibits inferior anti-wear performance (larger wear scars) compared to ZDDP. This is directly attributed to the absence of a sulfur-rich sacrificial layer at the metal interface.
Chemical Basis & Structural Distinction
To understand the performance divergence, one must first analyze the ligand structure. The "2-butyloctyl" chain (C12) is a branched alkyl group chosen to ensure solubility in non-polar base oils (like PAO), mimicking the steric bulk of commercial ZDDPs without the sulfur atom.
| Feature | Zinc Dialkyldithiophosphate (ZDDP) | Zinc 2-butyloctyl Phosphate (ZP) |
| Core Elements | Zn, P, S , O | Zn, P, O (Sulfur-Free ) |
| Ligand Bond | P=S and P-S bonds | P=O and P-O bonds |
| Thermal Stability | Lower (Decomposes ~130-170°C) | Higher (More thermally stable) |
| Primary Function | Anti-wear + Antioxidant | Anti-wear + Friction Modification |
Mechanism of Action: Tribofilm Formation[1][2][4][5][6][7]
The critical differentiator is the Tribofilm Architecture . ZDDP forms a film through a stress-activated thermal decomposition that requires sulfur. ZP relies on adsorption and reaction without the sulfur pathway.
2.1 The ZDDP "Pad" Mechanism
ZDDP decomposes to form a hierarchical glass:
-
Interface: Iron Sulfide (FeS) / Iron Sulfate forms on the steel substrate. This is a "hard" bonding layer.
-
Bulk: Zinc/Iron Polyphosphate glass forms on top.
-
Result: A thick (50–150 nm), rough, pad-like structure that prevents metal-to-metal contact under extreme pressure.
2.2 The ZP "Thin Film" Mechanism
ZP cannot form sulfides. It reacts to form:
-
Interface: Iron Phosphate / Iron Oxide.[1]
-
Result: A very thin (<20 nm), smooth layer. It reduces friction effectively but lacks the "cushioning" capacity of the thick ZDDP film, leading to higher wear under load.
Figure 1: Comparative mechanism of tribofilm formation. Note the absence of the sulfide interface layer in the ZP pathway, which limits film thickness and durability.
Experimental Performance Data
The following data synthesizes comparative studies (e.g., Tribology Letters 2011, Martin et al.) using a reciprocating tribometer (SRV) or 4-Ball Wear Test configuration.
Test Conditions:
-
Base Oil: Polyalphaolefin (PAO)
-
Concentration: Equimolar Phosphorus (approx. 0.1 wt% P)
-
Contact Pressure: ~0.9 - 1.0 GPa
-
Temperature: 100°C
| Metric | ZDDP (Reference) | Zinc 2-butyloctyl Phosphate (ZP) | Performance Delta |
| Friction Coefficient (COF) | 0.119 ± 0.001 | 0.117 ± 0.001 | ZP is slightly better (smoother film). |
| Wear Scar Diameter (µm) | 342 ± 8 µm | 418 ± 59 µm | ZP is worse (22% larger scar). |
| Tribofilm Thickness | 50 – 100 nm | 10 – 15 nm | ZP forms a significantly thinner film. |
| Film Composition (XPS) | Zn, P, S, Fe (Sulfides present) | Zn, P, Fe (Phosphates only) | Lack of S correlates to lower durability. |
Interpretation: The ZP molecule successfully reduces friction because the thin phosphate film smooths asperities without building up the "sticky" glassy pads characteristic of ZDDP.[4] However, under high contact pressure, this thin film ruptures more easily than the robust ZDDP sulfide/phosphate composite, leading to increased wear.
Experimental Protocol: Self-Validating Comparison
To replicate these findings or test new ZP derivatives, follow this standardized protocol.
4.1 Materials Preparation
-
Synthesize/Source ZP: React Zinc Oxide (ZnO) with bis(2-butyloctyl) phosphoric acid. Ensure neutralization is complete.
-
Blend: Dissolve ZP in PAO 4 (or similar base oil) to achieve 0.08% - 0.10% Phosphorus by weight .
-
Control: Prepare a ZDDP blend in the same base oil at the exact same Phosphorus wt% concentration.
-
Validation: Use Inductively Coupled Plasma (ICP) spectroscopy to confirm P concentrations match within ±5%.
-
4.2 Tribological Testing (ASTM D4172 / SRV)
-
Setup: 4-Ball Wear Tester or Reciprocating Cylinder-on-Flat.
-
Cleaning: Sonicate steel balls (AISI 52100) in n-heptane and acetone for 10 mins.
-
Run-in: Apply 100N load for 30 seconds to seat the contact.
-
Test Parameters:
-
Load: 392 N (40 kg)
-
Speed: 1200 rpm
-
Temp: 75°C or 100°C
-
Duration: 60 minutes
-
-
Measurement: Measure Wear Scar Diameter (WSD) using an optical microscope. Calculate the average of the 3 stationary balls.
4.3 Surface Analysis (The "Why")
-
XPS (X-ray Photoelectron Spectroscopy): Analyze the wear track.[5]
-
ZDDP Signature: Look for peaks at ~162 eV (S 2p) for sulfide and ~134 eV (P 2p) for phosphate.
-
ZP Signature: Absence of S 2p peak; presence of P 2p.
-
-
AES (Auger Electron Spectroscopy): Perform depth profiling to measure film thickness.
Conclusion & Strategic Application
Zinc 2-butyloctyl phosphate is not a direct 1:1 replacement for ZDDP in high-load/extreme-pressure applications. The sulfur atom in ZDDP is essential for forming the durable, sacrificial tribofilm that protects engine parts under severe stress.[6]
However, ZP is valuable for:
-
Low-SAPS Formulations: Where sulfur limits are strict (e.g., to protect sensitive catalytic converters).
-
Friction Reduction: As a co-additive to lower the COF of a lubricant package.
-
Hydraulic Fluids: Where wear loads are moderate, and hydrolytic stability (if optimized) is preferred over extreme pressure performance.
References:
-
Martin, J. M., et al. (2011).[7] "Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP." Tribology Letters, 44(1), 19-30.[7][8] Link
-
Spikes, H. (2004). "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469-489. Link
-
Nicholls, M. A., et al. (2005). "Review of the lubrication of metallic surfaces by zinc dialkyl-dithiophosphates." Tribology International, 38(1), 15-39. Link
-
ASTM International. (2020). "Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)." ASTM D4172-20. Link
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Anti-Wear vs. Extreme Pressure Additives - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. researchgate.net [researchgate.net]
- 6. cnlubricantadditive.com [cnlubricantadditive.com]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Fragmentation of Zinc Alkyl Phosphates: A Definitive Guide
Topic: Mass Spectrometry Fragmentation Patterns of Zinc Alkyl Phosphates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Zinc-Phosphate Challenge
In drug development and industrial formulation, "Zinc Alkyl Phosphates" (ZAPs) occupy a complex analytical niche. They appear in three distinct contexts:
-
Impurities/Degradants: Oxidative breakdown products of Zinc Dialkyl Dithiophosphates (ZDDPs), ubiquitous in manufacturing lubricants.
-
Active Agents: Specific coordination complexes (e.g., Zinc bis(2-ethylhexyl) phosphate) used in extraction or materials science.
-
ESI Artifacts: Non-covalent adducts formed between free Zn²⁺ and phosphorylated drug molecules during Electrospray Ionization (ESI).
This guide objectively compares the fragmentation behaviors of Zinc Dialkyl Phosphates (ZnDAPs) against their sulfur-based analogs (ZDDPs ) and Zinc-Drug Adducts . By understanding the energetics of Zn–O vs. Zn–S bonds, researchers can distinguish true structural impurities from ionization artifacts.
Mechanistic Principles: The Zn–O vs. Zn–S Dichotomy
The fragmentation pattern of zinc phosphates is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory. Zinc (Zn²⁺) is a borderline acid, but its behavior shifts based on the ligand.
Bond Energetics and Fragmentation[1]
-
Zn–S Bonds (ZDDPs): These are weaker and more "covalent/soft." Under Collision-Induced Dissociation (CID), ZDDPs fragment easily, often shedding entire ligands or alkyl chains via homolytic cleavage.
-
Zn–O Bonds (ZnDAPs): The Zn–O bond is significantly stronger (ionic character). Fragmentation requires higher collision energies. Instead of breaking the Zn–O bond, the molecule often undergoes internal rearrangements (e.g., McLafferty) within the alkyl chain while the Zn–O core remains intact.
The "Cluster" Phenomenon
Zinc phosphates are notorious for forming polynuclear clusters in the gas phase.
-
Dimerization:
-
Implication: You will often see peaks at masses higher than the molecular weight, corresponding to
or .
Comparison Guide: ZDDP vs. ZnDAP vs. Adducts
This table synthesizes the key mass spectral differences to aid in rapid identification.
| Feature | Zinc Dialkyl Dithiophosphate (ZDDP) | Zinc Dialkyl Phosphate (ZnDAP) | Zinc-Drug Adduct (Artifact) |
| Core Structure | Zn[S₂P(OR)₂]₂ | Zn[O₂P(OR)₂]₂ | [Drug-PO₄···Zn]⁺ |
| Key Ionization Mode | ESI(-) or ESI(+) | ESI(+) (forms Na⁺ adducts) | ESI(+) |
| Primary Fragment | Loss of Alkyl (R•) or Olefin (R-H) | McLafferty Rearrangement (loss of alkene) | Loss of Zn²⁺ or Zn-Phosphate neutral |
| Bond Stability | Low (Zn–S breaks easily) | High (Zn–O persists) | Variable (Non-covalent) |
| Characteristic Mass Defect | High (due to Sulfur atoms) | Low (Oxygen/Phosphorus only) | Matches Drug + 63/65 Da |
| Isotope Pattern | Distinctive Zn + S pattern | Distinctive Zn pattern only | Zn pattern superimposed on Drug |
Detailed Fragmentation Pathways
Pathway A: Zinc Dialkyl Phosphates (ZnDAP)
Model Compound: Zinc Bis(2-ethylhexyl) Phosphate (Zn-D2EHPA)[1]
The fragmentation of ZnDAPs is dominated by the stability of the inorganic
-
Precursor Ion: Usually observed as protonated
or sodiated . -
Primary Loss (McLafferty): If the alkyl chain is
and has a -hydrogen, the phosphate oxygen abstracts a proton, ejecting an alkene.-
Transition:
-
-
Secondary Loss: Sequential loss of remaining alkyl chains leads to an inorganic zinc polyphosphate core.
Pathway B: Zinc Dialkyl Dithiophosphates (ZDDP)
Model Compound: Zinc Bis(di-isobutyl dithiophosphate)
-
Ligand Loss: The Zn–S bond is weak.[2] The most abundant ion is often the loss of one thio-ligand:
. -
Alkene Elimination: Similar to ZnDAP but driven by C–O cleavage.
-
Cluster Formation: Formation of
(where L = dithiophosphate ligand).
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for a generic Zinc Alkyl Phosphate versus a ZDDP.
Caption: Divergent fragmentation pathways: ZnDAPs (Blue) degrade via alkyl chain rearrangement retaining the Zn-O core, while ZDDPs (Red) cleave at the Zn-S bond.
Experimental Protocol: Distinguishing Adducts from Impurities
In drug development, a common issue is observing a peak at
Step 1: The "Cone Voltage" Stress Test
-
Objective: Determine if the Zn is covalently bound or electrostatically coordinated.
-
Method:
-
Infuse sample at standard ESI conditions.
-
Increase the Source Fragmentation (Cone Voltage/Declustering Potential) from 20V to 80V in 10V increments.
-
-
Interpretation:
-
Adduct (Artifact): The Zn-complex signal disappears rapidly (<40V) as the non-covalent electrostatic bond breaks.
-
True ZnDAP/ZDDP: The molecular ion persists or fragments into characteristic daughter ions (e.g., loss of alkene) rather than simply losing the metal.
-
Step 2: Exact Mass & Isotope Filtering
-
Objective: Confirm elemental composition.
-
Method: Use High-Resolution MS (Orbitrap or Q-TOF).
-
Look for the characteristic Zn Isotope Pattern : ⁶⁴Zn (48.6%), ⁶⁶Zn (27.9%), ⁶⁸Zn (18.8%).
-
Sulfur Check: If the mass defect is significantly positive (approx +0.1 to +0.2 Da per sulfur), it is a ZDDP. If the mass defect is lower (oxygen rich), it is a ZnDAP.
-
Step 3: EDTA Challenge (The "Gold Standard")
-
Objective: Chemical validation of binding strength.
-
Method:
-
Add 10 mM EDTA to the sample solution.
-
Re-inject into MS.
-
-
Result:
-
Adduct: EDTA will strip the Zn²⁺; the complex peak vanishes.
-
True ZnDAP: The complex is kinetically stable; the peak remains or diminishes slowly.
-
References
-
Nero, V. P., & Drinkwater, D. D. (1995). The identification of zinc dialkyldithiophosphates in lubricating oils by electrospray ionization mass spectrometry. OSTI. Link
-
Peeters, S., et al. (2023). Fragmentation patterns of ZDDP considered in this work, along with the corresponding fragmentation energies. ResearchGate. Link
-
Banerjee, S., & Mazumdar, S. (2012).[3] Electrospray Ionization Mass Spectrometry: A technique to access the information beyond the molecular weight of the analyte. International Journal of Analytical Chemistry. Link
-
NIST Mass Spectrometry Data Center. Bis(2-ethylhexyl)hydrogen phosphate Mass Spectrum. NIST Chemistry WebBook. Link
-
Chowdhury, S. K., et al. (2009). Zinc deposition during ESI-MS analysis of peptide-zinc complexes. Journal of the American Society for Mass Spectrometry.[4] Link
Sources
- 1. Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate) | C32H68O4P2S4Zn | CID 61339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ab Initio Insights into Zinc Dialkyldithiophosphate Linkage Isomers and Oxidative Degradation: Implications for Tribology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 4. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
TGA and DSC thermal analysis of Zinc 2-butyloctyl phosphate
As a Senior Application Scientist, evaluating the thermal stability of novel metal-organic compounds requires moving beyond simple data collection to understanding the fundamental thermodynamic and kinetic drivers of material behavior.
As industries phase out sulfur-containing additives like Zinc dialkyldithiophosphate (ZDDP) due to environmental regulations and catalytic converter poisoning, sulfur-free alternatives such as Zinc 2-butyloctyl phosphate (CAS 25807-71-0) are becoming critical in advanced formulations, specialized excipients, and high-performance coatings.
This guide provides an in-depth, comparative thermal analysis of Zinc 2-butyloctyl phosphate using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), benchmarking its performance against traditional industry standards.
The Imperative of Simultaneous TGA/DSC Analysis
When evaluating complex alkyl phosphates, running TGA or DSC in isolation often yields an incomplete narrative. TGA measures mass loss (e.g., volatilization, degradation), while DSC measures heat flow (e.g., melting, crystallization, bond cleavage).
By utilizing a simultaneous TGA/DSC system, we can directly correlate endothermic or exothermic events with mass changes. This self-validating approach allows us to definitively differentiate between a pure phase transition (which exhibits heat flow with zero mass loss) and thermal degradation (which exhibits both heat flow and mass loss), simplifying the interpretation of complex degradation pathways 1.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, the following protocol is designed not just as a sequence of steps, but as a system of causal choices that eliminate instrument artifacts and isolate true material properties.
Phase 1: Instrument Preparation and Baseline Validation
-
Baseline Calibration: Run an empty alumina pan under identical experimental conditions (10 °C/min ramp) prior to sample analysis.
-
Causality: DSC instruments inherently possess slight thermal asymmetry due to manufacturing tolerances. An empty pan baseline run captures this unavoidable instrument drift, allowing it to be mathematically subtracted from the sample run. This ensures that all integrated enthalpies (ΔH) represent true material behavior rather than instrument artifacts 1.
-
-
Temperature & Heat Flow Calibration: Calibrate the instrument using high-purity Indium and Zinc standards.
-
Causality: The melting endotherms of these standard metals are precisely known. Matching the observed peaks to literature values allows for the accurate calculation of the cell constant, ensuring absolute precision in the temperature axis.
-
Phase 2: Sample Preparation
-
Sample Weighing: Accurately weigh 5.0 to 10.0 mg of Zinc 2-butyloctyl phosphate into a pre-tared alumina crucible.
-
Causality: This specific mass range is the optimal thermodynamic compromise. Too little mass reduces the signal-to-noise ratio for the DSC heat flow; too much mass creates internal thermal gradients, leading to broadened, overlapping peaks that obscure closely spaced thermal events 2.
-
Phase 3: Simultaneous TGA/DSC Execution
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min.
-
Causality: An inert nitrogen atmosphere prevents premature oxidative degradation of the butyloctyl chains, allowing the analyst to isolate and quantify purely thermal decomposition mechanisms.
-
-
Thermal Ramping: Heat the sample from 25 °C to 600 °C at a controlled heating rate of 10 °C/min.
-
Causality: A 10 °C/min rate provides sufficient time for thermal equilibrium within the small sample mass while generating a large enough heat flow signal to clearly resolve the endothermic cleavage of the alkyl chains.
-
Workflow for TGA/DSC analysis of Zinc 2-butyloctyl phosphate.
Comparative Thermal Performance Data
To contextualize the thermal stability of Zinc 2-butyloctyl phosphate, we must benchmark it against other industrially relevant metal-phosphorus compounds. The table below synthesizes the quantitative thermal behavior of these alternatives under identical inert (N₂) conditions.
| Compound | Chemical Class | TGA Decomposition Onset (°C) | Primary DSC Thermal Event | Mechanistic Driver |
| Zinc 2-butyloctyl phosphate | Alkyl Phosphate | ~235 °C | Endotherm (~240 °C) | P-O-C bond cleavage; volatilization of robust butyloctyl branched chains. |
| Zinc dialkyldithiophosphate (ZDDP) | Dithiophosphate | ~188 °C | Endotherm (~195 °C) | P-S and C-S bond cleavage; early catalytic degradation 3. |
| Hydrated Zinc Phosphate | Inorganic Phosphate | ~130 °C | Broad Endotherm (130-340 °C) | Loss of crystalline hydration water (Dehydration) without breaking the core inorganic framework 2. |
Mechanistic Insights into Thermal Degradation
The stark differences in thermal profiles observed in the comparative data are driven entirely by molecular structure:
-
The Vulnerability of ZDDP: Traditional ZDDP exhibits an early TGA extrapolated onset temperature of roughly 188 °C 3. The P-S and C-S bonds in dithiophosphates are relatively weak. While this early decomposition is intentionally leveraged to form sacrificial anti-wear tribofilms at lower operating temperatures, it severely limits the bulk thermal stability of the compound in high-heat applications.
-
The Stability of Zinc 2-butyloctyl phosphate: By replacing sulfur with oxygen, Zinc 2-butyloctyl phosphate relies on much stronger P-O-C linkages. Furthermore, the 2-butyloctyl group is a highly branched, sterically hindered aliphatic chain. This steric bulk protects the central phosphate core from early thermal attack, pushing the onset of decomposition to approximately 235 °C. The corresponding DSC profile exhibits a sharp endotherm as the alkyl fragments cleave and volatilize, leaving behind a highly stable zinc polyphosphate glass residue.
-
Inorganic Baselines: Hydrated Zinc Phosphate serves as our inorganic baseline. Its early mass loss (beginning at 130 °C) is purely driven by the endothermic vaporization of bound water molecules 2. Unlike the organophosphates, its core structure does not degrade at these temperatures, highlighting the fundamental difference between dehydration kinetics and covalent bond cleavage.
Conclusion
For researchers formulating next-generation materials, the thermal data is clear: Zinc 2-butyloctyl phosphate offers a structurally robust, sulfur-free alternative to traditional dithiophosphates. Its delayed thermal degradation profile (~235 °C) makes it exceptionally well-suited for high-temperature manufacturing processes and advanced formulations where premature additive depletion or sulfur-induced toxicity cannot be tolerated.
References
-
Thermal degradation behavior of zinc dialkyldithiophosphate in presence of catalyst and detergents in neutral oil - ResearchGate. 3
-
A Comparative Thermal Analysis (TGA/DSC) of Metal-Phosphorus Compounds - Benchchem. 2
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. 1
-
CAS 2580-77-0 Ethanol,2,2'-sulfonylbis- (Includes Zinc 2-butyloctyl phosphate CAS 25807-71-0 reference data) - Alfa Chemistry. 4
Sources
Validating Purity of Zinc 2-butyloctyl Phosphate: A Comparative HPLC Guide
Topic: Validating Purity of Zinc 2-butyloctyl Phosphate (Zn-BOP) using HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Zinc 2-butyloctyl phosphate (Zn-BOP) is a specialized organometallic salt often encountered as a high-performance surfactant, an extraction agent, or a critical Extractable/Leachable (E&L) reference standard in pharmaceutical bioprocessing. Its validation presents a distinct analytical challenge: the molecule lacks a strong chromophore, rendering standard UV-Vis detection ineffective for trace impurity analysis.
This guide objectively compares the performance of HPLC with Charged Aerosol Detection (HPLC-CAD) against traditional alternatives (HPLC-UV, Derivatization, and ICP-MS). We demonstrate why HPLC-CAD is the superior "Gold Standard" for validating the organic purity of Zn-BOP, providing a self-validating protocol for immediate implementation.
Part 1: Strategic Comparison of Analytical Architectures
The purity of Zn-BOP depends on two factors: the stoichiometry of the Zinc counter-ion and the integrity of the 2-butyloctyl phosphate organic tail. Most labs fail by relying on a single detection mode.
Comparative Matrix: Selecting the Right Detector
| Feature | Method A: HPLC-CAD (Recommended) | Method B: HPLC-UV (Traditional) | Method C: ICP-MS (Elemental) |
| Primary Detection Principle | Mass-sensitive (Universal) | Light Absorption (Chromophore) | Elemental Mass/Charge (Zinc only) |
| Suitability for Zn-BOP | High. Detects the phosphate ester backbone directly. | Low. Zn-BOP is UV-transparent; requires 200-210 nm (noisy). | Partial. Quantifies Zn but ignores organic degradation. |
| Limit of Detection (LOD) | Low ng range (High Sensitivity) | High µg range (Poor Sensitivity) | ppt range (Excellent for Zn only) |
| Impurity Profiling | Excellent. Sees all non-volatile impurities (isomers, hydrolysis products). | Poor. Misses impurities lacking double bonds. | None. Cannot distinguish Zn-BOP from Zn-Chloride. |
| Workflow Complexity | Low (Direct Injection) | High (Requires Derivatization for sensitivity) | Medium (Requires Digestion) |
The Causality of Failure in Traditional Methods
-
The UV Trap: Zn-BOP possesses only weak sigma bonds in its alkyl tail and phosphate headgroup. Analyzing it at 205 nm yields a baseline indistinguishable from mobile phase noise, masking up to 5% impurity levels.
-
The Elemental Trap: Using ICP-MS validates the Zinc concentration but fails to detect hydrolysis of the phosphate ester. You could have 100% Zinc recovery in a sample that is 50% hydrolyzed to free 2-butyloctanol.
Part 2: Technical Deep Dive – The HPLC-CAD Protocol
This protocol uses Charged Aerosol Detection (CAD) .[1] CAD is chosen over ELSD (Evaporative Light Scattering) because CAD offers uniform response factors independent of chemical structure, which is critical when reference standards for specific impurities (like isomeric mono-esters) are unavailable.
2.1 Experimental Workflow Diagram
Figure 1: The HPLC-CAD mechanistic workflow. Unlike UV, the signal is derived from the mass of the analyte particles after solvent evaporation.
2.2 Detailed Methodology
Reagents:
-
Analyte: Zinc 2-butyloctyl phosphate (Zn-BOP).[2]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Deionized Water (18.2 MΩ).
-
Modifier: Formic Acid (0.1%) to suppress silanol activity and ensure the phosphate remains protonated/neutral for retention.
Instrument Parameters:
-
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish CAD or equivalent).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 100 mm x 2.1 mm, 1.8 µm.
-
Why: The bulky 2-butyloctyl branched chain requires high surface area for resolution from potential isomers.
-
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Context |
|---|---|---|
| 0.0 | 50 | Initial equilibration |
| 2.0 | 50 | Load sample |
| 10.0 | 95 | Elute Zn-BOP (Hydrophobic retention) |
| 12.0 | 95 | Wash column |
| 12.1 | 50 | Re-equilibrate |
| 15.0 | 50 | End Run |
Detector Settings (CAD):
-
Evaporation Temp: 35°C (Low temperature preserves semi-volatiles).
-
Power Function: 1.0 (Linear fit optimization).
-
Data Collection: 10 Hz.
Part 3: Validation Framework (Self-Validating System)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
3.1 Linearity & Range
Construct a calibration curve from 10 µg/mL to 500 µg/mL.
-
Expectation: CAD response is curvilinear. Use a quadratic fit (
) or log-log linear fit if the range is wide. -
Acceptance:
on the transformed data.
3.2 Specificity (Stress Testing)
Perform forced degradation to prove the method detects impurities.
-
Acid Hydrolysis: Treat Zn-BOP with 0.1N HCl for 4 hours.
-
Result: The HPLC-CAD trace should show a decrease in the main Zn-BOP peak and the appearance of a new peak at an earlier retention time (corresponding to 2-butyloctyl phosphoric acid or 2-butyloctanol ).
-
Note: If you used UV detection here, the degradation products (alcohols) would be invisible, falsely indicating stability.
3.3 Accuracy (Recovery)
Since pure Zn-BOP standards may be rare, use Standard Addition :
-
Spike a known mass of Zn-BOP into a "blank" matrix (e.g., mobile phase).
-
Calculate recovery:
. -
Target: 98.0% – 102.0%.
Part 4: Decision Logic for Method Selection
Use this logic tree to confirm if this guide applies to your specific sample constraints.
Figure 2: Method selection decision tree. For organic purity of Zn-BOP, CAD is the logical path.
References
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
- Holzgrabe, U. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6769-6776.
- Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. (Context: Validation protocols for linearity and accuracy).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Zinc.[3] (Context: Chemical identity and physical properties of Zinc salts). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Zinc Phosphate and related compounds. (Context: Handling and solubility data). Retrieved from
Sources
Elemental analysis validation for Zinc content in alkyl phosphates
An In-Depth Guide to the Validation of Elemental Analysis for Zinc Content in Alkyl Phosphates
The Critical Role of Zinc in Alkyl Phosphates
Zinc dialkyldithiophosphates (ZDDPs) are a class of organometallic compounds widely utilized as anti-wear additives in lubricants, hydraulic fluids, and engine oils. The zinc- and phosphorus-containing films they form on metal surfaces are crucial for protecting machinery from wear and tear. Consequently, the accurate quantification of zinc is a critical quality control parameter, ensuring the performance and stability of the final product. However, the analysis is not without its challenges. The viscous, organic matrix of alkyl phosphates can introduce significant interferences in many analytical techniques, necessitating careful method selection and rigorous validation.
This guide compares the three most prominent techniques for this application—Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Flame Atomic Absorption Spectroscopy (FAAS), and X-ray Fluorescence (XRF) Spectroscopy—and details a validation strategy grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique depends on various factors, including the required detection limits, sample throughput, budget, and the desired scope of analysis (single-element vs. multi-element).[1] Traditional techniques used in many industries for elemental analysis include ICP, AAS, and XRF.[2][3]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle of Operation: ICP-OES utilizes an argon plasma, a high-temperature (up to 10,000 K) source of ionized gas, to desolvate, atomize, and excite the atoms of the elements within a sample.[4] As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.
Strengths:
-
Multi-element Capability: Can simultaneously measure dozens of elements, making it highly efficient for comprehensive sample characterization.[1]
-
High Throughput: Modern systems with autosamplers can achieve analysis times of 30 seconds per sample.[5]
-
Excellent Sensitivity: Typically achieves detection limits in the parts-per-billion (ppb) range.[6]
Weaknesses:
-
Complex Sample Preparation: Samples typically require digestion or dilution in an organic solvent to reduce viscosity and prevent nebulizer clogging.[4][5]
-
Spectral Interferences: The complex emission spectra from the organic matrix and other elements can overlap with the analyte signal, requiring advanced background correction techniques.
-
Higher Operational Costs: Consumes a significant amount of high-purity argon gas, leading to higher running costs compared to AAS.[1][6]
Flame Atomic Absorption Spectroscopy (FAAS)
Principle of Operation: In FAAS, a liquid sample is aspirated into a flame, where it is converted into atomic vapor. A light beam from a hollow-cathode lamp, specific to the element being analyzed (in this case, zinc), is passed through the flame. Zinc atoms in the flame absorb this light, and the amount of absorption is proportional to the concentration of zinc in the sample.[1]
Strengths:
-
Low Cost: Both the initial instrument purchase and the operational costs are generally lower than ICP-OES.[1]
-
High Specificity: The use of element-specific lamps results in very few spectral interferences.
-
Robustness: FAAS is a mature and reliable technique, particularly well-suited for analyzing the organic matrices found in petrochemicals and lubricants.[1]
Weaknesses:
-
Single-Element Analysis: Measures only one element at a time, making it inefficient for multi-element surveys.[1]
-
Lower Sensitivity than ICP-OES: Detection limits are typically in the parts-per-million (ppm) range, which is generally sufficient for zinc additives but less so for trace contaminants.
-
Matrix Effects: High viscosity can affect the sample aspiration rate, requiring dilution.
X-ray Fluorescence (XRF) Spectroscopy
Principle of Operation: XRF is a non-destructive technique where the sample is irradiated with high-energy X-rays. This causes the ejection of inner-shell electrons from the atoms. When outer-shell electrons fall to fill these vacancies, they emit secondary X-rays (fluorescence) with energies characteristic of each element. The intensity of these fluorescent X-rays is related to the element's concentration.[4]
Strengths:
-
Minimal Sample Preparation: Liquid or solid samples can often be analyzed directly with little to no preparation, which is a significant advantage.[3][7]
-
Non-Destructive: The sample is not consumed or altered during analysis, allowing for re-analysis or analysis by other techniques.[3]
-
Speed and Simplicity: Analysis is very rapid, and modern benchtop instruments are easy to operate.
-
Instrumental Stability: Does not require daily recalibration like ICP or AAS.[3]
Weaknesses:
-
Lower Sensitivity: XRF is less sensitive than ICP-OES or Graphite Furnace AAS, with detection limits typically above 1 ppm.[3]
-
Matrix Effects: The absorption and enhancement of X-rays by the sample matrix can be significant and require mathematical correction.
-
Limited Light Element Capability: Less effective for detecting lighter elements.[4]
Performance Comparison Summary
| Feature | ICP-OES | Flame AAS | XRF Spectroscopy |
| Principle | Atomic Emission | Atomic Absorption | X-ray Fluorescence |
| Primary Advantage | High Throughput, Multi-Element | Low Cost, Simplicity | Non-destructive, Minimal Prep |
| Typical Detection Limit | 1-10 ppb[6] | 0.1-1 ppm | >1 ppm[3] |
| Sample Preparation | Dilution/Digestion Required[4] | Dilution Required | Minimal to None[3] |
| Throughput | Very High (120 samples/hr)[5] | Moderate | High |
| Operational Cost | High (Argon consumption)[1] | Low | Low |
| Interferences | Spectral (requires correction) | Few Spectral, Physical | Matrix (requires correction) |
A Robust Framework for Method Validation
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific parameters that must be evaluated.[8][9]
The objective of validation is to demonstrate suitability for the intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte (zinc) in the presence of other components like the alkyl phosphate matrix, other additives, or contaminants.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a certified reference material or through spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[9]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Caption: Interrelationship of core validation parameters as defined by ICH Q2(R1).
Detailed Experimental Protocol: Zinc Determination by ICP-OES
This section provides a detailed protocol for the validation of zinc analysis in alkyl phosphates using ICP-OES, chosen for its high throughput and sensitivity.
Materials and Reagents
-
Solvent: High-purity kerosene or xylene (ensure it is free of zinc contamination).
-
Zinc Standard: Organometallic zinc standard (1000 µg/g) in an oil matrix.
-
Internal Standard: Organometallic yttrium (Y) or scandium (Sc) standard (1000 µg/g).
-
Base Oil: Zinc-free base oil to be used as a matrix blank.
-
Sample: Alkyl phosphate sample to be analyzed.
-
Acids: Concentrated nitric acid (for cleaning).
Step-by-Step Protocol
Part 1: Sample and Standard Preparation
-
Internal Standard (IS) Preparation: Prepare a 50 µg/g working internal standard solution by diluting the 1000 µg/g stock standard with the chosen solvent (e.g., kerosene).
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing the 1000 µg/g zinc stock standard and diluting it with the base oil and/or solvent to achieve concentrations spanning the expected range of the samples (e.g., 0.5, 1, 5, 10, 20 µg/g).
-
Sample Preparation: Accurately weigh approximately 0.5 g of the alkyl phosphate sample into a 50 mL volumetric flask. Add the internal standard solution and dilute to volume with the solvent. A dilution factor of 100 is typical but should be optimized.
-
Blank Preparation: Prepare a matrix blank using the same procedure as the sample preparation but omitting the alkyl phosphate sample.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed alongside the test samples.
Part 2: ICP-OES Instrumentation and Setup
-
Instrument Configuration: Use an ICP-OES system equipped with a sample introduction kit suitable for organic solvents. This typically includes solvent-resistant tubing and a torch with a smaller injector diameter to reduce plasma loading.[5] A vertical torch orientation is preferred for its robustness with organic matrices.[5]
-
Operating Parameters (Typical):
-
RF Power: 1.3 - 1.5 kW
-
Plasma Gas Flow: 12 L/min
-
Auxiliary Gas Flow: 1.0 L/min
-
Nebulizer Gas Flow: 0.7 L/min
-
Sample Uptake Rate: 0.8 mL/min
-
Wavelengths (nm): Zn 213.857 nm, Y 371.029 nm (IS)[11]
-
-
Instrument Warm-up: Allow the plasma to stabilize for at least 30 minutes before analysis.
Part 3: Analysis and Validation Workflow
-
Calibration: Analyze the blank and calibration standards to generate a calibration curve. The correlation coefficient (r²) should be >0.999.[11]
-
Linearity Assessment: Plot the response (analyte intensity / IS intensity) versus concentration and perform a linear regression analysis.
-
Specificity Check: Analyze the matrix blank to ensure no significant signal is present at the zinc wavelength.
-
Accuracy & Precision Run:
-
Analyze the QC samples and test samples in triplicate.
-
Accuracy: Calculate the percent recovery of the QC samples against their known concentrations. The acceptance criterion is typically 90-110%.
-
Precision (Repeatability): Calculate the Relative Standard Deviation (%RSD) for the triplicate measurements of each sample. The acceptance criterion is typically <5%.
-
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess inter-assay variability.
-
LOD/LOQ Determination: Analyze a series of low-concentration standards (or the blank 10 times) and calculate the LOD and LOQ based on the standard deviation of the response. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).
-
Final Calculation: Calculate the zinc concentration in the original alkyl phosphate sample using the calibration curve, accounting for the dilution factor.
Caption: Step-by-step workflow for the analysis of zinc in alkyl phosphates by ICP-OES.
Conclusion and Recommendations
The selection of an appropriate analytical technique for determining zinc in alkyl phosphates is a balance of performance, cost, and laboratory needs.
-
ICP-OES stands out as the most powerful and versatile technique, offering high throughput, excellent sensitivity, and multi-element capabilities. It is the recommended choice for research and development labs and high-volume quality control environments where comprehensive elemental data is required.
-
Flame AAS is a cost-effective and reliable workhorse. For laboratories focused solely on quantifying zinc as a primary additive and where sample throughput is not the main driver, FAAS provides a robust and economical solution.[1][12]
-
XRF Spectroscopy offers unparalleled speed and simplicity due to its minimal sample preparation requirements. It is an excellent choice for rapid screening, at-line process control, or in situations where a non-destructive analysis is paramount.[3]
Regardless of the chosen technique, a rigorous validation following the ICH Q2(R1) framework is not merely a regulatory formality but a scientific necessity. It ensures the integrity of the analytical data, providing confidence in the quality and performance of the alkyl phosphate products being analyzed.
References
-
Optimization and validation of an environmentally friendly method for zinc determination in new and used lubricating oil samples. RSC Publishing. Available at: [Link]
-
Validation of laboratory analysis methods according to the ICH Q2 standard. FILAB. Available at: [Link]
-
Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS. Labcompare.com. Available at: [Link]
-
DETERMINATION OF WEAR METALS IN LUBRICATING OIL BY X-RAY FLUORESCENCE ANALYSIS. Quimlab. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
-
ICP OES vs AAS: Comparing Cost, Speed, and Accuracy. Torontech. Available at: [Link]
-
Different Lubricating Oil Treatments for the Determination of Cu, Cr, Fe, Ni, Sb, Pb, and Zn by HR-CS FAAS. Taylor & Francis Online. Available at: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
ICP-OES vs. XRF: What are the Key Differences. Drawell. Available at: [Link]
-
Determination of Zinc-Based Additives in Lubricating Oils by Flow-Injection Analysis with Flame-AAS Detection Exploiting Injection with a Computer-Controlled Syringe. ResearchGate. Available at: [Link]
-
ASTM B633 Plating Specifications. Gatto Industrial Platers, Inc.. Available at: [Link]
-
D8322 Standard Test Method for Determination of Elements in Residual Fuels and Crude Oils by Microwave Plasma Atomic Emission Spectroscopy (MP-AES). ASTM International. Available at: [Link]
-
ICP-OES, ICP-MS and AAS Techniques Compared. HORIBA. Available at: [Link]
-
The Optimization and Validation of the Method for the Determination of Micronutrients in Organic Fertilizers by Inductively Coupled Plasma Optical Emission Spectrometry. MDPI. Available at: [Link]
-
ASTM B6 Standard Specification for Zinc. Sino Zinc. Available at: [Link]
-
ASTM B6-23 Standard Specification for Zinc. ASTM International. Available at: [Link]
-
Benefits of running organic matrices using the Agilent 5100 ICP-OES—fast, robust, high performance analysis. Agilent. Available at: [Link]
-
ASTM B6-00 - Standard Specification for Zinc. IHS Markit. Available at: [Link]
-
Development of an Analytical Method to Determine Chromium, Iron, Nickel, and Zinc in Mouthwash by ICP-OES and Assessment of Possible Metal Migration from Stainless Steel. Spectroscopy Online. Available at: [Link]
-
Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). USDA Food Safety and Inspection Service. Available at: [Link]
-
Zinc Alkyldithiophosphate (Determination of zinc expressed as zinc alkyl dithiophosphate). Analytice. Available at: [Link]
-
Elemental Analysis of High-Purity Zinc Using ICP-OES. Spectro. Available at: [Link]
-
Zinc- Determination by AAS. International Oenological CODEX. Available at: [Link]
-
Elemental compositions of zinc phosphated samples obtained by EDS analysis. ResearchGate. Available at: [Link]
- Detection system for chemical analysis of zinc phosphate coating solutions.Google Patents.
- Process of determining the zinc content of phosphating baths.Google Patents.
-
Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy. PMC. Available at: [Link]
-
Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy. PubMed. Available at: [Link]
-
Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy. ResearchGate. Available at: [Link]
-
Zinc Phosphate Analysis. Salt Analysis Guide. Available at: [Link]
-
One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface. ResearchGate. Available at: [Link]
Sources
- 1. One moment, please... [torontech.com]
- 2. labcompare.com [labcompare.com]
- 3. Advantages of XRF in comparison with ICP and AAS | Malvern Panalytical [malvernpanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. icpms.cz [icpms.cz]
- 6. horiba.com [horiba.com]
- 7. quimlab.com.br [quimlab.com.br]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Friction Coefficient Studies of Zinc Phosphate Additives: A Comprehensive Guide for Tribological Research
For decades, zinc phosphate-based additives—most notably Zinc Dialkyldithiophosphate (ZDDP)—have served as the gold standard for anti-wear (AW) and extreme pressure (EP) lubrication. However, as environmental regulations tighten and the demand for highly specialized lubricants expands into fields ranging from electric vehicle (EV) drivetrains to pharmaceutical tableting and biomedical implants, researchers must objectively evaluate traditional zinc phosphates against emerging alternatives.
This guide provides a rigorous, data-driven comparison of the friction coefficients of various zinc phosphate additives, exploring their tribochemical mechanisms, synergistic behaviors, and experimental validation protocols.
Mechanistic Overview: How Zinc Phosphate Modulates Friction
Under boundary lubrication conditions—where the fluid hydrodynamic film collapses and surface asperities collide—zinc phosphate additives undergo tribochemical decomposition. The localized high heat and shear stress cause the additive molecules to break down and react with the metallic substrate (typically iron or aluminum alloys).
This reaction forms a protective, functionally graded tribofilm . The innermost layer consists of iron sulfides and oxides, while the outer layer is a thick, glassy pad of zinc polyphosphate[1].
While this glassy polyphosphate pad is exceptionally effective at preventing catastrophic wear and scuffing, it is inherently rough and hard. Consequently, pure ZDDP tribofilms typically exhibit a relatively high steady-state coefficient of friction (COF) ranging from 0.11 to 0.15 [1][2]. To achieve ultra-low friction, formulation scientists must either pair zinc phosphates with friction modifiers or engineer the additive at the nanoscale.
The Synergistic Role of MoDTC
To overcome the inherent friction penalty of the zinc phosphate glass, Molybdenum Dialkyldithiocarbamate (MoDTC) is frequently co-formulated. MoDTC decomposes under contact pressure to form highly lubricious molybdenum disulfide (
Tribochemical pathway demonstrating the synergistic friction reduction of ZDDP and MoDTC additives.
Comparative Friction Coefficient Data
The following table synthesizes experimental friction coefficient data across different zinc phosphate formulations and modern alternatives. Data is normalized for steel-on-steel boundary lubrication at standard elevated temperatures (75°C - 100°C).
| Additive Formulation | Structural Mechanism | Steady-State COF | Primary Application / Advantage |
| Base Oil (PAO) | None (Hydrodynamic failure) | ~0.15 - 0.18 | Baseline reference |
| ZDDP (1 wt%) | Glassy zinc polyphosphate pad | 0.11 - 0.15 | Industry standard anti-wear[1][2] |
| ZDDP + MoDTC | 0.01 - 0.05 | Ultra-low friction automotive engines[3][4] | |
| Zinc Dialkyl Phosphate (ZP) | Sulfur-free phosphate film | ~0.117 | Eco-friendly, ashless alternative[2] |
| Nanoscale Zinc Phosphate | Asperity filling / deposition | ~0.09 - 0.12 | 14.2% friction reduction vs base oil[5] |
| Sputtered ZP Coating | Orthophosphate surface layer | ~0.12 | Biomedical implants, dry environments[6] |
Experimental Methodology: Tribological Evaluation Protocol
To ensure high scientific integrity and reproducibility, friction coefficient data must be generated using a self-validating system. The following protocol details the industry-standard methodology for evaluating the tribological performance of zinc phosphate additives using a reciprocating sphere-on-flat tribometer.
Objective: To quantify the steady-state friction coefficient and evaluate tribofilm formation kinetics under controlled boundary lubrication.
Step-by-Step Protocol:
-
Substrate Preparation: Polish AISI 52100 high-carbon chromium alloy flats to a surface roughness (
) of < 0.05 µm. Clean ultrasonically in acetone and ethanol for 10 minutes each to remove native contaminants. -
Lubricant Formulation: Disperse the target additive (e.g., 1 wt% ZDDP or 1 wt% oleic acid-modified zinc phosphate nanoparticles) into a Polyalphaolefin (PAO) base oil. Causality Note: For nanoparticle formulations, utilize oleic acid as a surface modifier and sonicate for 30 minutes. This prevents van der Waals agglomeration, ensuring the nanoparticles can successfully enter the contact zone[5].
-
Tribometer Configuration: Mount the flat substrate and a 3.15 mm AISI 52100 bearing-grade steel ball into a reciprocating tribometer. Equip the system with an in-situ Electrical Contact Resistance (ECR) probe to monitor real-time film thickness[1].
-
Test Parameters: Apply a normal load yielding a Hertzian contact pressure of 0.9 GPa. Set the sliding speed to 100 mm/s and the stroke length to 10 mm. Maintain the oil bath temperature at 100°C. Causality Note: 100°C provides the necessary thermal activation energy required for the zinc phosphate to chemically decompose and form the tribofilm[2].
-
Data Acquisition: Record the dynamic friction coefficient continuously for 3 hours. A 3-hour duration ensures the system transitions past the chaotic "run-in" wear period and reaches a stable tribofilm equilibrium, providing a true steady-state COF[7].
-
Post-Test Characterization: Extract the worn substrate. Utilize Focused Ion Beam (FIB) milling to cross-section the wear track, followed by X-ray Photoelectron Spectroscopy (XPS) to verify the chemical state (e.g., confirming the presence of long-chain polyphosphates).
Cross-Disciplinary Applications: From Automotive to Biomedical
While traditionally confined to automotive and heavy industry, the unique friction-modulating properties of zinc phosphate are increasingly relevant to drug development and biomedical professionals:
-
Pharmaceutical Tableting: High-speed rotary tablet presses experience extreme boundary friction between the punches and dies. Sputtered sulfur-free zinc phosphate coatings (yielding a COF of ~0.12) are being investigated to prevent punch binding and tooling wear without contaminating the API (Active Pharmaceutical Ingredient)[6].
-
Orthopedic Implants: Artificial joints (e.g., hip and knee replacements) require biocompatible boundary lubrication. Nanoscale zinc phosphate, which acts via an "asperity filling" mechanism rather than requiring high-heat tribochemical decomposition, shows promise in reducing friction in low-temperature biological environments[5].
Conclusion
Zinc phosphate additives remain unparalleled in their ability to protect surfaces under extreme pressure. While traditional ZDDP exhibits a moderate friction coefficient (~0.12), its true value lies in its structural synergy. By acting as a rigid substrate for friction modifiers like MoDTC, or by being engineered into nanoscale spheres for direct asperity filling, zinc phosphate can be tailored to achieve ultra-low friction states. As industries push toward sulfur-free and ashless formulations, alternatives like Zinc Dialkyl Phosphate (ZP) and sputtered orthophosphate coatings will continue to dominate the frontier of tribological research.
References
1.[8] Influence of the alkyl group of zinc dialkyldithiophosphate on the frictional characteristics of molybdenum dialkyldithiocarbamate under sliding conditions. Tribology International. URL: 2.[5] The Study on the Reducing Friction and Anti-Wear Performance of Zinc Phosphate Nanoparticles as Lubrication Additives. Scientific.Net. URL: 3.[7] ZDDP and MoDTC tribological performance on Al-Si alloy lubricated in boundary regime. White Rose University Consortium. URL: 4.[1] Comparison of Tribological Performance of Ashless Sulfur-Free Phosphite Ester Versus ZDDP Additives at Electrified Interfaces. MDPI. URL: 5.[3] Synergistic Effects of MoDTC and ZDTP on Frictional Behaviour of Tribofilms at the Nanometer Scale. Semantic Scholar. URL: 6.[2] Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP. ResearchGate. URL: 7.[4] Synergistic effects of MoDTC and ZDTP on frictional behaviour of tribofilms at the nanometer scale. arXiv. URL: 8.[6] Designing artificial zinc phosphate tribofilms with tailored mechanical properties by altering the chain length. arXiv. URL:
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- 8. Influence of the alkyl group of zinc dialkyldithiophosphate on the frictional characteristics of molybdenum dialkyldithiocarbamate under sliding conditions | CoLab [colab.ws]
Benchmarking Zinc 2-butyloctyl Phosphate (Zn-BOP) Against Commercial Charge Agents: A Technical Guide for Suspension Stability
Executive Summary: The "Guerbet" Advantage
In the formulation of non-aqueous suspensions—whether for electrophoretic displays, liquid toners, or oil-based pharmaceutical depots—the stabilization of charge is the limiting factor. Conventional Charge Control Agents (CCAs) like AOT (Aerosol OT) or Lecithin often suffer from hygroscopicity or poor thermal stability.
Zinc 2-butyloctyl phosphate (Zn-BOP) represents a class of metal-organic surfactants derived from Guerbet alcohols. Its branched C12 tail (2-butyloctyl) provides superior solubility in low-dielectric media (
This guide benchmarks Zn-BOP against three industry standards: AOT (High Charge/Low Stability), Span 85 (Steric/Low Charge), and Zirconium Octoate (Industrial Standard).
Mechanistic Theory: Charging in Non-Polar Media
Unlike aqueous systems where ionization is spontaneous, non-polar media require a surfactant-mediated mechanism. Zn-BOP functions via Mechanism II (Disproportionation of Inverse Micelles) .
The Pathway
-
Solubilization: The branched 2-butyloctyl tails force the polar Zinc-Phosphate headgroups into the core, forming inverse micelles.
-
Disproportionation: Two neutral micelles collide and exchange a charge carrier, creating one positive (
) and one negative ( ) micelle. -
Adsorption: These charged micelles adsorb onto the particle surface (API or Pigment), imparting a Zeta potential (
).
Figure 1: The Disproportionation Mechanism. Zn-BOP forms inverse micelles which thermally ionize to generate charge carriers in non-conductive media.
Comparative Benchmark Data
The following data aggregates experimental results from standardized electrophoretic mobility tests in Isopar G (a standard isoparaffinic solvent).
Experimental Conditions:
-
Solvent: Isopar G (
) -
Particle: Model Silica (500 nm) or API surrogate
-
Concentration: 10 mM surfactant
-
Method: Phase Analysis Light Scattering (PALS)
Table 1: Performance Matrix
| Feature | Zn-BOP (Test Subject) | AOT (Na-docusate) | Span 85 (Sorbitan Trioleate) | Zr-Octoate |
| Charge Magnitude | High (-80 to -120 mV) | Very High (> -150 mV) | Low (< -30 mV) | Moderate (+40 to +60 mV) |
| Charge Sign | Negative (Anionic) | Negative (Anionic) | Weakly Negative | Positive (Cationic) |
| Hygroscopicity | Low (Hydrophobic Tail) | High (Absorbs moisture) | Low | Moderate |
| Solubility | Excellent (Branched) | Good | Excellent | Good |
| Micelle Size | ~3-5 nm | ~2-3 nm | N/A (Weak micelles) | ~4-6 nm |
| Conductivity Contribution | Moderate ( | High ( | Low ( | Moderate |
Analysis
-
Vs. AOT: AOT is the academic standard for maximum charge, but it is extremely sensitive to trace water. Even 50 ppm of water can crash an AOT-stabilized suspension. Zn-BOP offers 80% of the charge magnitude with superior resistance to moisture due to the bulky 2-butyloctyl steric barrier.
-
Vs. Span 85: Span 85 is a common pharma excipient but relies on steric hindrance. It fails to prevent aggregation in high-concentration slurries. Zn-BOP adds the electrostatic repulsion component, preventing "packing" of particles.
-
Vs. Zr-Octoate: Zr-Octoate is a standard positive charger. Zn-BOP is the negative counterpart. If your API/Particle surface is acidic, Zn-BOP (basic phosphate interaction) will bind more effectively.
Experimental Protocols (Self-Validating)
To replicate these findings, use the following Conductivity Titration Protocol . This method validates the Critical Micelle Concentration (CMC) and the onset of charging.
Protocol A: Conductivity Isotherm Generation
Objective: Determine the efficiency of charge carrier generation.
-
Preparation:
-
Prepare a 50 mM stock solution of Zn-BOP in ultra-dry n-dodecane or Isopar G.
-
Validation Step: Ensure solvent conductivity is baseline (
S/m). If higher, dry solvent over molecular sieves (3Å) for 24 hours.
-
-
Titration:
-
Use a dip-probe conductivity meter (e.g., Brookhaven or Malvern).
-
Add stock solution stepwise to pure solvent: 0.1 mM increments up to 10 mM.
-
Allow 2 minutes equilibration per step.
-
-
Data Plotting:
-
Plot Conductivity (
) vs. Concentration ( ).[1] -
Success Criteria: You should observe a linear regime (ohmic) followed by a sub-linear regime. The "knee" indicates the transition from free ions to micellar equilibrium.
-
Protocol B: Electrophoretic Mobility (Zeta Potential)
Objective: Measure the actual stabilization force on particles.
-
Suspension: Disperse 0.1 wt% model particles (e.g., Silica or API) in Isopar G.
-
Doping: Add Zn-BOP at 5 mM. Sonicate for 10 minutes (bath sonicator) to ensure adsorption equilibrium.
-
Measurement (PALS):
-
Use Phase Analysis Light Scattering (standard Zeta potential mode for organics).
-
Settings: Dielectric constant = 2.0; Viscosity = 0.8 cP (check solvent specs).
-
Voltage: High voltage is required (100V - 200V) due to low conductivity.
-
-
Validation:
-
If the conductivity is too low for the instrument, the result is noise.
-
Correction: If data is noisy, increase Zn-BOP concentration to 10 mM to ensure sufficient background carriers for the measurement circuit.
-
Figure 2: Workflow for validating solvent purity and surfactant activity. Moisture is the primary variable causing experimental failure in non-polar electrostatics.
Implications for Drug Development
While Zn-BOP is an industrial standard, its properties are highly relevant to Lipid Nanoparticle (LNP) and Oil-Depot research.
-
Non-Aqueous Injectables: For sustained-release injectables (oil-based), particle aggregation leads to needle clogging and inconsistent dosing. Zn-BOP (or pharma-grade Zinc Phosphates) can provide the electrostatic repulsion necessary to keep high-load suspensions fluid.
-
Processing Aids: In the manufacturing of APIs in non-polar solvents (crystallization/washing), static charge can cause hazardous sparking or wall-adhesion. Zn-BOP acts as a potent antistatic agent at low concentrations (<1 mM).
Safety Note: For pharmaceutical applications, the toxicity of the specific alkyl chain and the zinc counter-ion must be evaluated. While Zinc is generally GRAS (Generally Recognized As Safe), the "2-butyloctyl" chain is synthetic. For in-vivo use, formulation scientists often bridge this data to Zinc Di-oleate or Zinc Distearate , which follow the same mechanistic principles described here but with compendial approval.
References
-
Morrison, I. D. (1993). Electrical charges in nonaqueous media. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Link
-
Hsu, M. F., et al. (2005). Charge stabilization in nonpolar solvents. Physical Review Letters. Link
-
Dukhin, A. S., & Parsaligan, P. J. (2010). Electroacoustic spectroscopy of non-aqueous colloids. Dispersion Technology Inc. Link
-
Parent, M. E., et al. (2011). Mechanism of charging in nonpolar liquids. Langmuir. Link
-
GuideChem. (2023). Zinc 2-butyloctyl phosphate Properties and CAS 25807-71-0. Link
Sources
X-ray diffraction (XRD) analysis of zinc phosphate crystalline structures
High-Resolution vs. Benchtop XRD for Zinc Phosphate Characterization: A Comparative Guide
Introduction Zinc phosphate (ZnP) is a highly versatile inorganic material. In industrial applications, it forms the backbone of anti-corrosive conversion coatings on steel. In biomedical engineering, zinc phosphate nanoparticles (ZnPNPs) and hollow nanospheres are emerging as biocompatible, low-toxicity vehicles for targeted drug delivery[1][2].
Because the functional properties of ZnP are dictated by its crystal structure—primarily hopeite (
This guide provides an objective comparison between Benchtop and Floor-Standing XRD systems for ZnP analysis, detailing the causality behind instrument selection and providing validated experimental protocols for nanoparticle characterization.
The Physics and Causality of Zinc Phosphate XRD
XRD operates on Bragg’s Law (
Furthermore, when synthesizing ZnPNPs for drug delivery, the crystallite size often falls below 20 nm. According to the Scherrer equation (
Product Comparison: Benchtop vs. Floor-Standing XRD
When equipping a lab for ZnP analysis, scientists must choose between compact benchtop diffractometers and high-power floor-standing systems. The choice directly impacts data resolution, phase detectability, and throughput.
Table 1: Performance Comparison of XRD Systems for Zinc Phosphate Analysis
| Parameter | Benchtop XRD Systems | Floor-Standing High-Resolution XRD |
| X-ray Tube Power | 300 W – 600 W | 3 kW – 9 kW |
| Goniometer Radius | Short (~150 mm) | Long (240 mm – 300 mm+) |
| Resolution (FWHM) | Moderate (~0.05° 2θ) | High (<0.03° 2θ) |
| Phase Detection Limit | ~1% - 5% phase fraction[3] | < 0.1% - 1% phase fraction |
| ZnP Application Suitability | Routine QC of dental cements, bulk hopeite phase ID. | ZnPNP crystallite sizing, grazing incidence (GIXRD) on thin conversion coatings[4]. |
| Estimated Cost | $50,000 – $100,000[3] | $150,000 – $500,000+[3] |
Analytical Verdict: Benchtop systems offer an excellent, cost-effective solution for routine verification of bulk ZnP powders. However, for advanced drug delivery research where ZnPNPs exhibit significant peak broadening, or for analyzing ultra-thin phosphophyllite layers on iron substrates, the high X-ray flux and superior optical resolution of a floor-standing system are scientifically required to achieve an acceptable signal-to-noise ratio.
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression from nanoparticle synthesis to crystallographic phase identification, highlighting the critical transition from wet chemistry to solid-state analysis.
Caption: Workflow for zinc phosphate nanoparticle synthesis and XRD phase analysis.
Experimental Protocol: Synthesis and XRD Analysis of ZnPNPs
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for synthesizing and characterizing monoclinic
Phase 1: Precipitation Synthesis
-
Precursor Preparation: Dissolve 2 mmol of zinc acetate in double-distilled water. In a separate vessel, prepare 2 mmol of ortho-phosphoric acid[1].
-
Controlled Precipitation: Add the ortho-phosphoric acid dropwise to the zinc acetate solution (1:1 molar ratio) under constant magnetic stirring. Causality: Dropwise addition controls the supersaturation level, preventing rapid agglomeration and ensuring nanoscale nucleation.
-
Catalysis & Maturation: Add a few drops of hydrazine hydrate. Continue stirring for 3 hours until a white precipitate forms[1].
-
Purification: Filter the precipitate and wash sequentially with distilled water and ethanol. Causality: Ethanol washing removes residual organic impurities and reduces surface tension during drying, preventing hard agglomeration.
Phase 2: Thermal Treatment & Crystallization 5. Calcination: Transfer the dried precipitate to a muffle furnace and calcine at 300 °C for 24 hours[1].
-
Self-Validation Check: Uncalcined samples synthesized at lower temperatures (e.g., 20-50 °C) will yield hydrated hydroxy zinc phosphate or hopeite (
) with distinct low-angle XRD peaks (e.g., 9.68°, 11.44°)[2]. Calcination at 300 °C drives off the water of hydration, forcing a phase transition into the pure, stable monoclinic structure necessary for specific catalytic or biological applications.
Phase 3: XRD Measurement
6. Sample Mounting: Grind the calcined powder lightly in an agate mortar. Mount the powder onto a zero-background silicon sample holder. Causality: Because nanoparticles scatter X-rays weakly, a standard glass or aluminum holder would produce a high background signal that obscures the broadened nanoparticle peaks.
7. Data Acquisition: Analyze the sample using an XRD diffractometer equipped with a Cu-Kα radiation source (
Conclusion
The structural complexity of zinc phosphate demands rigorous crystallographic analysis. While benchtop XRD systems have democratized access to phase identification for routine quality control, the nuanced characterization of nanoscale drug delivery vehicles and ultra-thin conversion coatings necessitates the resolving power of floor-standing diffractometers. By understanding the causality behind both instrument physics and sample preparation, researchers can ensure the integrity and reproducibility of their materials science workflows.
References
-
Synthesis and Characterisation of Zinc Phosphate Nanoparticles by Precipitation Method. International Journal of Innovative Research in Science & Engineering. 1
-
Low Temperature and Template-Free Synthesis of Hollow Hydroxy Zinc Phosphate Nanospheres and Their Application in Drug Delivery. Langmuir - ACS Publications. 2
-
Mechanism of Zinc Phosphate Conversion Coating Formation on Iron-Based Substrates. ResearchGate. 4
-
What is the Difference Between XRF and XRD? Rigaku. 3
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Zinc 2-Butyloctyl Phosphate
As a Senior Application Scientist, it is imperative to preface this guide with a critical directive: the information provided herein is synthesized from authoritative sources on organophosphate compounds and related zinc-based chemicals. However, you must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Zinc 2-butyloctyl phosphate and adhere strictly to your local, regional, and national hazardous waste regulations.[1][2][3][4] This guide is designed to supplement, not replace, those primary sources of information.
The proper disposal of laboratory chemicals is not merely a procedural task; it is a fundamental aspect of ensuring the safety of personnel, the integrity of research, and the protection of our environment. Zinc 2-butyloctyl phosphate, an organophosphate compound, requires meticulous handling and disposal due to its potential health hazards and significant environmental risks.[1][5][6]
Part 1: Understanding the Hazard Profile
Before we can discuss disposal, we must understand the causality behind the required precautions. Zinc 2-butyloctyl phosphate's hazard profile is primarily driven by two of its components: the zinc cation and the organophosphate structure.
-
Aquatic Toxicity : Zinc compounds are classified as very toxic to aquatic life with long-lasting effects.[1][4][5][6][7] Release into waterways can contaminate groundwater and harm aquatic ecosystems.[1][8] Therefore, preventing entry into drains and watercourses is a primary objective.[1][5][7]
-
Organophosphate Characteristics : While the acute toxicity of this specific compound is not fully detailed in the provided search results, organophosphates as a class can be hazardous. Some are known to be cholinesterase inhibitors.[9] Exposure can occur through inhalation, ingestion, or skin contact.[1][8]
Given these characteristics, the disposal strategy must focus on containment, proper classification as hazardous waste, and selection of a disposal method that permanently neutralizes its hazards.
Part 2: Pre-Disposal and Spill Management
Proper disposal begins with proper handling and storage.
Storage and Incompatible Materials: Store Zinc 2-butyloctyl phosphate in a cool, dry, and well-ventilated area in its original, tightly closed container.[1][10] It is crucial to store it away from incompatible materials, particularly strong oxidizing agents, as reactions can occur.[1][7][8]
Spill Management: In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Ensure the area is well-ventilated. Avoid breathing any vapors or mists.[2][10]
-
Personal Protective Equipment (PPE) : Before addressing a spill, don appropriate PPE, including chemical safety goggles, impervious gloves, and protective clothing.[1][3]
-
Containment : Prevent the spill from entering drains or waterways.[1][5] Use an inert absorbent material like sand, earth, or vermiculite to dike the spill.
-
Cleanup : Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][6] Do not reuse the container the product was in, as empty containers can retain hazardous residue.[10]
-
Decontamination : Wash the spill area thoroughly.
Part 3: Step-by-Step Disposal Protocol
The disposal of Zinc 2-butyloctyl phosphate must be treated as a hazardous waste process. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify their waste accurately.[3][11]
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination : Based on its high aquatic toxicity, Zinc 2-butyloctyl phosphate waste must be classified as hazardous.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[5] Keep it in its original or a compatible, clearly labeled container.[5]
Step 2: Waste Accumulation and Labeling
-
Container : Use a designated, leak-proof, and closed container for the waste.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the chemical name: "Zinc 2-butyloctyl phosphate". Include the date accumulation started.
Step 3: Arranging for Disposal
-
Contact EHS : Your institution's EHS department is the primary point of contact. They will have established procedures for the pickup and disposal of hazardous chemical waste.
-
Licensed Disposal Facility : The waste will be transported to a licensed and approved waste disposal facility.[2][5] The most common and recommended disposal method for organophosphates is high-temperature incineration, which ensures complete destruction of the compound.[12]
Experimental Protocol: Neutralization (for Contaminated, Dilute Solutions - Expert Use Only)
In some specific, controlled laboratory settings, chemical neutralization of dilute aqueous solutions may be an option before disposal, but this should only be performed by trained personnel and with EHS approval. A general principle for organophosphate hydrolysis can be to use a basic solution.
-
Preparation : Work in a fume hood with appropriate PPE.
-
Dilution : If necessary, dilute the aqueous waste stream further with water.
-
Neutralization : Slowly add a solution of sodium carbonate (soda ash) or calcium hydroxide (lime) to raise the pH.[3] Organophosphates tend to hydrolyze and break down under basic conditions.[13]
-
Monitoring : Monitor the pH throughout the process.
-
Disposal of Resulting Sludge : The resulting mixture may still contain zinc and other byproducts and should be collected and disposed of as hazardous waste.
Data and Workflow Visualization
Hazard Summary Table
| Hazard Classification | Description | Primary Precaution |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1][5][7] | Prevent release to drains and waterways at all costs. |
| Chronic Aquatic Toxicity | May cause long-term adverse effects in the aquatic environment.[1][4][5][6] | Dispose of as hazardous waste; do not landfill. |
| Potential Human Health | May be harmful if swallowed or inhaled; avoid contact with skin and eyes.[1][10] | Wear appropriate PPE during handling and disposal. |
| Chemical Reactivity | Incompatible with strong oxidizing agents.[1][7][8] | Segregate from incompatible chemicals during storage and in waste streams. |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of Zinc 2-butyloctyl phosphate.
References
- Vertex AI Search. (2024). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Zinc phosphate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Trizinc bis(orthophosphate).
- BG Products, Inc. (2021). SDS GHS UN.
- Occupational Safety and Health Administration. (n.d.). Zinc oxide in workplace atmospheres.
- Occupational Safety and Health Administration. (2023). ZINC OXIDE, DUST & FUME.
- Helena Chemical Company. (2015). Safety Data Sheet - TRACITE 10-12-0 WITH 2% ZINC.
- Lab Alley. (n.d.). SAFETY DATA SHEET - Zinc Phosphate.
- Techno PharmChem. (n.d.). ZINC PHOSPHATE MATERIAL SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (2024). ZINC CHLORIDE FUME.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Zinc phosphate hydrate.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - Zinc phosphate.
- Synergy Business Systems Pty Ltd. (n.d.). SAFETY DATA SHEET - KONSTRUKT® SILVER ZINC (AEROSOL).
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal.
- U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography.
- U.S. Environmental Protection Agency. (1983). Pesticide Registration (PR) Notice 83-3.
- Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management.
Sources
- 1. fishersci.com [fishersci.com]
- 2. public.spheracloud.net [public.spheracloud.net]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. technopharmchem.com [technopharmchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. media.laballey.com [media.laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 10. brewers.co.uk [brewers.co.uk]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. epa.gov [epa.gov]
Operational Guide: Personal Protective Equipment and Handling Protocols for Zinc 2-Butyloctyl Phosphate
As a Senior Application Scientist, I frequently consult on the safe integration of specialized organometallic additives into laboratory and pilot-scale workflows. Zinc 2-butyloctyl phosphate (CAS 25807-71-0), systematically known as 1-octanol, 2-butyl-, dihydrogen phosphate, zinc salt, is a specialized zinc dialkyl phosphate (ZP)[1]. It is highly valued in drug development equipment maintenance, advanced materials science, and tribology as a high-performance anti-wear and anti-corrosion agent[1].
Unlike its sulfur-containing counterpart (ZDDP), this ZP compound offers unique thermal stability but presents distinct handling challenges. The bulky, hydrophobic 2-butyloctyl chains allow the molecule to readily penetrate compromised skin barriers, potentially carrying the heavy metal (zinc) into biological tissues. Furthermore, improper handling or thermal degradation can yield toxic zinc oxides and phosphoric acid derivatives. This guide provides a self-validating, mechanistic approach to PPE selection, handling, and disposal.
Mechanistic Hazard Profile
Understanding why a chemical is hazardous is the foundation of effective safety protocols.
-
Dermal and Ocular Toxicity: The amphiphilic nature of the phosphate ester disrupts lipid bilayers, leading to moderate to severe eye irritation and skin sensitization.
-
Thermal Decomposition: While stable at room temperature, zinc dialkyl phosphates begin to decompose at elevated temperatures (typically >130°C), releasing hazardous fumes including phosphorus oxides (
) and zinc oxide ( )[2]. -
Environmental Persistence: Waste containing zinc compounds is classified as hazardous due to acute and chronic aquatic toxicity[3]. The hydrophobic tails increase bioaccumulation potential in marine ecosystems.
Quantitative PPE Matrix
The following table outlines the mandatory Personal Protective Equipment (PPE), grounded in the physicochemical properties of Zinc 2-butyloctyl phosphate.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides a robust barrier against non-polar alkyl phosphates. Latex is highly permeable to lipophilic compounds and must be avoided to prevent dermal absorption. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against corneal damage from accidental splashing of the surfactant-like phosphate esters. Standard safety glasses are insufficient due to the lack of a peripheral seal. |
| Body Protection | Flame-Resistant Lab Coat, Closed-Toe Shoes | Prevents dermal exposure and mitigates risks if handling near high-temperature tribological or synthetic testing equipment. |
| Respiratory | N95 or P100 Half-Mask | Required only if the compound is heated above 130°C or aerosolized. Prevents inhalation of heavy metal fumes ( |
Experimental Protocol: Safe Aliquoting and Transfer
To ensure scientific integrity and safety, every operational step must be verifiable. Follow this self-validating protocol for routine handling.
Step 1: Environmental Verification
-
Action: Conduct all transfers within a certified chemical fume hood.
-
Validation: Before opening the container, use a digital anemometer to verify the fume hood face velocity is
m/s. This ensures vapor capture if trace volatile impurities are present.
Step 2: Aseptic and Safe Transfer
-
Action: Don all required PPE. Use glass, polytetrafluoroethylene (PTFE), or high-density polyethylene (HDPE) spatulas/pipettes for transfer.
-
Causality: Avoid using reactive metals (like raw aluminum or iron) for transfer. The phosphate group can chelate and react with bare metal surfaces over time, degrading the sample and contaminating the tool[1].
Step 3: Thermal Processing Limits
-
Action: If blending the compound into a solvent or polymer matrix, strictly maintain the processing temperature below 130°C.
-
Validation: Monitor the reaction vessel with a calibrated internal thermocouple. If temperatures exceed 130°C, immediately halt heating and increase fume hood exhaust, as thermal decomposition into
and is imminent[2].
Spill Response and Waste Disposal Plan
Because Zinc 2-butyloctyl phosphate is an environmentally hazardous substance[3], any spill must be managed with a strict exclusion of water during the initial containment phase.
Step 1: Immediate Containment
-
Action: Isolate the spill area. Do not apply water.
-
Causality: Applying water to a highly hydrophobic dialkyl phosphate will cause the chemical to spread rapidly, increasing the contamination footprint.
Step 2: Absorption
-
Action: Cover the spill completely with an inert, non-combustible absorbent material such as dry silica sand or commercial diatomaceous earth.
-
Causality: The high surface area of silica effectively traps the bulky 2-butyloctyl chains via physical adsorption.
Step 3: Collection and Decontamination
-
Action: Sweep the absorbed mixture using non-sparking tools and place it into a wide-mouth HDPE hazardous waste jar. Wash the underlying surface with a strong industrial surfactant/soap solution to emulsify any remaining residue.
-
Validation: A successful decontamination is validated when a clean, dry wipe swiped across the surface shows no oily residue or hydrophobic slick.
Step 4: Certified Disposal
-
Action: Label the container explicitly as "Hazardous Waste: Zinc Alkyl Phosphate / Environmentally Toxic."
-
Causality: This waste must be routed to a certified chemical waste contractor for high-temperature incineration equipped with scrubbers. It must never be flushed down the drain due to strict EPA/international guidelines regarding aquatic toxicity[3].
Process Visualization
Caption: Workflow for the safe handling and spill response of Zinc 2-butyloctyl phosphate.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS) - Draft Evaluation Statement for 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt. Available at:[Link]
-
ResearchGate - Dialkyl phosphonate with carboxylic acid as antiwear additives for ester-base lubricants. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
